Crenatine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWRUTVIAQDHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C2=C1NC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181150 | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26585-14-8 | |
| Record name | 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the metabolic pathway of creatine synthesis
- 1. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine | C20H40NO8P | CID 166600412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cube-biotech.com [cube-biotech.com]
- 10. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Determination of Membrane Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. 1,2-Dihexanoyl-Sð-glycero-3-phosphocholine (DH6PC) (hexanoyl-Dââ, 97%; 50-60% on α carbons) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. LIPID MAPS [lipidmaps.org]
- 15. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrogen/Deuterium Exchange Mass Spectrometry for the Structural Analysis of Detergent-Solubilized Membrane Proteins. - Research - Institut Pasteur [research.pasteur.fr]
- 18. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Hydrogen–Deuterium Exchange for a Mesophilic vs Thermophilic Dihydrofolate Reductase at 25 °C: Identification of a Single Active Site Region with Enhanced Flexibility in the Mesophilic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of Creatine in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine is a naturally occurring organic compound that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle.[1][2] Supplementation with creatine monohydrate has been consistently shown to be an effective ergogenic aid for increasing high-intensity exercise capacity and muscle mass.[1] While its role as a temporal energy buffer is well-established, the underlying molecular mechanisms driving its anabolic effects on skeletal muscle are multifaceted and complex. This guide provides a detailed examination of the core mechanisms of action, focusing on the phosphocreatine system, the modulation of anabolic signaling pathways, the influence on satellite cell dynamics, and the alteration of gene expression. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling pathways are visualized to offer a comprehensive resource for the scientific community.
The Phosphocreatine (PCr) Energy Shuttle: The Primary Metabolic Role
The most fundamental mechanism of creatine action is its role in the phosphocreatine (PCr) or ATP/PCr system. This system acts as a rapid and high-capacity buffer for adenosine triphosphate (ATP), the primary energy currency of the cell.[3]
Mechanism: During periods of intense muscle contraction, ATP is rapidly hydrolyzed to adenosine diphosphate (ADP) to provide energy. The intracellular concentration of ATP is relatively small (2–5 mM), sufficient to sustain maximal contraction for only a few seconds.[1] The PCr system rapidly resynthesizes ATP from ADP by donating a high-energy phosphate group from phosphocreatine, a reaction catalyzed by the enzyme creatine kinase (CK).[1][4] This maintains ATP levels and delays the onset of fatigue.
The "PCr shuttle" is a concept describing how this system facilitates the transport of high-energy phosphate from the mitochondria (the site of ATP production via oxidative phosphorylation) to the myofibrils (the site of ATP consumption).[3][4][5][6]
-
Mitochondria: Mitochondrial CK (mi-CK) uses newly synthesized ATP to phosphorylate creatine into PCr.
-
Diffusion: PCr, being a smaller molecule than ATP, diffuses from the mitochondria to the myofibrils.[4][6]
-
Myofibrils: Myofibrillar CK (mm-CK) transfers the phosphate group from PCr to ADP, regenerating ATP locally to power muscle contraction.[4]
-
Recycling: The resulting free creatine diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle.[4]
Supplementation increases the intramuscular stores of both free creatine and PCr, enhancing the capacity of this high-energy phosphate shuttle.[1]
Visualization: The Phosphocreatine Energy Shuttle
Caption: The PCr shuttle transports high-energy phosphate from mitochondria to myofibrils.
Anabolic Mechanisms: Beyond Energy Buffering
Creatine supplementation, particularly when combined with resistance training, leads to augmented gains in muscle mass.[7][8] This hypertrophic effect is attributed to several interconnected mechanisms that promote a positive net protein balance.
Modulation of Anabolic Signaling: The Akt/mTOR Pathway
A growing body of evidence indicates that creatine can directly modulate key signaling pathways involved in muscle protein synthesis (MPS).[9][10] The Akt/mTOR pathway is a central regulator of muscle growth.[10][11]
Mechanism: Creatine supplementation has been shown to increase the phosphorylation of downstream targets in the Akt/mTOR pathway, such as the 70-kDa ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10][12]
-
Upstream Signals: Growth factors like Insulin-like Growth Factor 1 (IGF-1) activate Akt (also known as Protein Kinase B). Creatine may enhance IGF-1 signaling.[10]
-
mTORC1 Activation: Akt activates the mammalian target of rapamycin complex 1 (mTORC1).
-
Protein Synthesis Initiation: Activated mTORC1 phosphorylates two key downstream effectors:
-
p70S6K: Phosphorylation of p70S6K promotes the translation of mRNAs that encode ribosomal proteins and elongation factors, increasing the cell's translational capacity.[12]
-
4E-BP1: Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, a critical step for initiating cap-dependent translation.[13]
-
The net result is an increased rate of muscle protein synthesis.[9][14]
Visualization: Creatine's Influence on the Akt/mTOR Pathway
Caption: Creatine enhances Akt/mTOR signaling to promote muscle protein synthesis.
Satellite Cell Proliferation and Myonuclear Addition
Skeletal muscle fibers are multinucleated, and muscle hypertrophy requires the addition of new nuclei to support the expanding cytoplasmic volume. These new nuclei are donated by satellite cells, which are muscle stem cells.
Mechanism: Creatine supplementation, when combined with strength training, has been shown to augment the increase in the number of satellite cells and myonuclei in muscle fibers.[15][16][17]
-
Activation: Resistance training provides the initial stimulus that activates quiescent satellite cells.
-
Proliferation: Creatine appears to enhance the proliferation of these activated satellite cells. This may be linked to increased expression of myogenic regulatory factors (MRFs) like MyoD and myogenin.[9] Some research suggests creatine can increase levels of the transcription factor MRF4.[1]
-
Differentiation and Fusion: The proliferated satellite cells differentiate and fuse with existing muscle fibers, donating their nuclei.[18]
-
Enhanced Growth Potential: The increased number of myonuclei enhances the muscle fiber's capacity for protein synthesis, allowing for greater and more sustained hypertrophy.[15]
Osmotic Effect and Cell Swelling
Creatine is an osmotically active substance. Its transport into the muscle cell is accompanied by an influx of water, leading to cell swelling.
Mechanism: This increase in cell volume is not merely "water weight"; it can act as an independent anabolic signal.[7] Cell swelling can trigger a cascade of events, including the activation of signaling pathways (like the MAP kinase pathway) and alterations in gene expression that promote protein synthesis and inhibit protein breakdown (proteolysis).[9]
Effects on Gene Expression
Recent research using microarray and real-time PCR techniques has shown that creatine supplementation can alter the expression of a wide range of genes in skeletal muscle, even in the absence of exercise.[19][20]
Mechanism: Short-term creatine supplementation has been found to upregulate the mRNA content of genes involved in:
-
Osmosensing and signal transduction[19]
-
Cytoskeleton remodeling[19]
-
Protein and glycogen synthesis[19]
-
Satellite cell proliferation and differentiation[19]
-
DNA replication and repair[19]
This large-scale change in gene expression suggests that creatine initiates a coordinated cellular response that primes the muscle for growth and adaptation.[19]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies investigating the effects of creatine supplementation on skeletal muscle.
Table 1: Effects on Muscle Hypertrophy and Satellite Cells
| Parameter | Group | Change from Baseline | Study Reference |
|---|---|---|---|
| Mean Fiber Area (MFA) | Creatine + Training | +14-17% (at weeks 4, 8, 16) | Olsen et al., 2006[15][16][21] |
| Placebo + Training | Smaller, non-significant increases | Olsen et al., 2006[15][16][21] | |
| Satellite Cells per Fiber | Creatine + Training | Significant increase at week 4 & 8 | Olsen et al., 2006[15][16] |
| Placebo + Training | Smaller increase | Olsen et al., 2006[15][16] | |
| Myonuclei per Fiber | Creatine + Training | Significant increase | Olsen et al., 2006[15][16] |
| Placebo + Training | No significant change | Olsen et al., 2006[15][16] |
| Upper/Lower Body Muscle Thickness | Creatine + Training | +0.10 to +0.16 cm (vs. Placebo) | Burke et al., 2023[8][22] |
Table 2: Effects on Intramuscular Creatine Stores
| Parameter | Supplementation Protocol | Change from Baseline | Study Reference |
|---|---|---|---|
| Total Muscle Creatine | 20g/day for 5 days | +20-25% | Harris et al., 1992[12] |
| Muscle Phosphocreatine | 20g/day for 5 days | +15-20% | Harris et al., 1992[12] |
Key Experimental Protocols
This section details the methodologies for experiments cited in this guide.
Protocol: Muscle Biopsy and Analysis of Muscle Fiber Area and Myonuclei
-
Objective: To quantify changes in muscle fiber size, satellite cell number, and myonuclei content in response to creatine supplementation and resistance training.
-
Methodology (adapted from Olsen et al., 2006[15][16][17]):
-
Subject Recruitment: Healthy, untrained male subjects are recruited and randomized into creatine or placebo groups.
-
Supplementation: A typical loading phase involves 20g/day of creatine monohydrate (or placebo) for one week, followed by a maintenance phase of 5g/day for the duration of the training period (e.g., 16 weeks).
-
Muscle Biopsy: Percutaneous needle biopsies are obtained from the vastus lateralis muscle under local anesthesia at baseline and at specified time points (e.g., weeks 4, 8, and 16).
-
Tissue Processing: Muscle samples are mounted in OCT compound, rapidly frozen in isopentane cooled by liquid nitrogen, and stored at -80°C.
-
Immunohistochemistry:
-
Serial cross-sections (10 µm) are cut using a cryostat.
-
Sections are stained with specific antibodies to identify different components:
-
Dystrophin or Laminin: To outline the muscle fiber border.
-
Pax7: A marker to identify satellite cells.
-
DAPI (4',6-diamidino-2-phenylindole): A fluorescent stain that binds to DNA to visualize all nuclei.
-
-
-
Microscopy and Quantification:
-
Stained sections are viewed using a fluorescence microscope.
-
Digital images are captured.
-
Image analysis software (e.g., ImageJ) is used to:
-
Measure the cross-sectional area (CSA) of individual fibers.
-
Count the number of Pax7-positive cells (satellite cells) located between the basal lamina and the sarcolemma.
-
Count the total number of DAPI-stained nuclei within the dystrophin/laminin border (myonuclei).
-
-
Data are expressed as satellite cells per fiber and myonuclei per fiber.
-
-
Protocol: Western Blot for p-p70S6K Analysis
-
Objective: To measure the phosphorylation status of p70S6K as an indicator of mTOR pathway activation.
-
Methodology (General Protocol):
-
Protein Extraction: Frozen muscle biopsy samples are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are denatured, loaded onto a polyacrylamide gel (e.g., 10% gel), and separated by size via electrophoresis.[23][24]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[23]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in TBST for phospho-proteins) to prevent non-specific antibody binding.[23][24]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of p70S6K (e.g., anti-phospho-p70S6K Thr389).[24][25]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total p70S6K to normalize the phosphorylated protein signal to the total amount of the protein.
-
Densitometry: The intensity of the resulting bands is quantified using image analysis software.
-
Visualization: Experimental Workflow for Muscle Analysis
Caption: Workflow from human supplementation trial to molecular data analysis.
Conclusion
The mechanism of action of creatine in skeletal muscle is pleiotropic, extending far beyond its primary role as an energy buffer. By increasing the intramuscular pool of phosphocreatine, it enhances the capacity for rapid ATP regeneration, which is critical for high-intensity performance. Concurrently, creatine supplementation initiates a cascade of anabolic signals by modulating the Akt/mTOR pathway, enhancing satellite cell activity and myonuclear addition, and causing cell swelling that acts as an anabolic stimulus. Furthermore, it prompts a broad-scale upregulation of genes integral to muscle growth, repair, and remodeling. For researchers and drug development professionals, understanding these interconnected pathways is crucial for leveraging creatine's therapeutic potential in sports nutrition, clinical settings involving muscle atrophy (sarcopenia, cachexia), and neuromuscular diseases.
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. High-energy phosphate transfer in human muscle: diffusion of phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Creatine Supplementation Combined with Resistance Training on Regional Measures of Muscle Hypertrophy: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sportsmedoa.com [sportsmedoa.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Short-term creatine supplementation changes protein metabolism signaling in hindlimb suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. Creatine supplementation augments the increase in satellite cell and myonuclei number in human skeletal muscle induced by strength training - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Creatine supplementation augments the increase in satellite cell and myonuclei number in human skeletal muscle induced by strength training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. drinkharlo.com [drinkharlo.com]
- 19. [PDF] Global and targeted gene expression and protein content in skeletal muscle of young men following short-term creatine monohydrate supplementation. | Semantic Scholar [semanticscholar.org]
- 20. Creatine: Is this a pretty big on gene expression? - Supplements - Rapamycin Longevity News [rapamycin.news]
- 21. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Pivotal Role of Creatine in Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine, a nitrogenous organic acid, is critically involved in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain. Beyond its well-established role in muscle metabolism, a growing body of evidence highlights the indispensable function of creatine in maintaining neuronal health and function. This technical guide provides an in-depth exploration of the biological roles of creatine in the central nervous system, encompassing its synthesis, transport, and the intricate creatine kinase/phosphocreatine system. We delve into the neuroprotective mechanisms of creatine, its emerging role as a potential neurotransmitter, and its implications in various neurological disorders. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
The brain is an organ of immense metabolic activity, consuming approximately 20% of the body's total energy at rest to maintain ionic gradients, support neurotransmission, and facilitate other essential neuronal processes. Adenosine triphosphate (ATP) is the primary energy currency, and its rapid regeneration is paramount for neuronal survival and function. The creatine kinase (CK)/phosphocreatine (PCr) system serves as a crucial temporal and spatial energy buffer, ensuring a constant supply of ATP.[1] Disruptions in this system are implicated in the pathophysiology of numerous neurodegenerative diseases and psychiatric disorders.[2] This guide aims to provide a detailed technical overview of the multifaceted role of creatine in neuronal function.
Creatine Homeostasis in the Brain
Endogenous Synthesis and Peripheral Transport
Creatine is synthesized in a two-step process involving two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[2][3] While the liver and kidneys are the primary sites of creatine synthesis, the brain possesses the enzymatic machinery for its own de novo synthesis.[2][4] However, the blood-brain barrier (BBB) has limited permeability to creatine, suggesting that both endogenous synthesis and transport from the periphery contribute to the cerebral creatine pool.[2][3]
The transport of creatine across the BBB and into neuronal and glial cells is mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[3][5] Mutations in the SLC6A8 gene lead to creatine transporter deficiency (CTD), a severe X-linked intellectual disability characterized by a profound lack of creatine in the brain.[5][6]
The Creatine Kinase/Phosphocreatine Shuttle
Once inside the cell, creatine is reversibly phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr), creating a readily available reservoir of high-energy phosphate bonds.[1] When cellular ATP levels decline, the CK reaction rapidly transfers the phosphoryl group from PCr to ADP, regenerating ATP. This "phosphocreatine shuttle" is essential for buffering ATP levels at sites of high energy consumption, such as synapses and ion pumps.[7]
The brain expresses several isoenzymes of creatine kinase, each with distinct subcellular localizations and functions:[8]
-
Brain-type cytosolic CK (CK-BB): Predominantly found in the cytosol of neurons and glial cells, where it is crucial for supplying ATP for processes like ion homeostasis and neurotransmitter release.
-
Mitochondrial CK (mtCK): Localized in the mitochondrial intermembrane space, where it is functionally coupled to ATP synthesis via oxidative phosphorylation. mtCK facilitates the conversion of newly synthesized ATP and cytosolic creatine into PCr, which is then transported to sites of high energy demand.
-
Muscle-type CK (CK-MM): While primarily associated with muscle, significant quantities of CK-MM have also been identified in the human brain, although its specific roles are less well-defined.[9][10]
Quantitative Data on Creatine in the Brain
The concentration of creatine and its phosphorylated form varies across different brain regions and is influenced by factors such as age and diet. Oral creatine supplementation has been shown to increase brain creatine levels, although the magnitude of this increase is generally less than that observed in skeletal muscle.
| Parameter | Brain Region/Condition | Value | Reference |
| Total Creatine (Cr + PCr) Concentration | Parietal Lobe White Matter | 7.0 ± 2.0 mmol/kg wet weight | [10] |
| Gray Matter | Higher than white matter | [11] | |
| Cerebellum | Very high levels | [11] | |
| Phosphocreatine (PCr) Concentration | Cerebral Gray Matter | 3.53 ± 0.33 mM | [12] |
| Cerebral White Matter | 3.33 ± 0.37 mM | [12] | |
| Cerebellum | 3.75 ± 0.66 mM | [12] | |
| ATP Concentration | Cerebral Gray Matter | 2.19 ± 0.33 mM | [12] |
| Cerebral White Matter | 3.41 ± 0.33 mM | [12] | |
| Cerebellum | 1.75 ± 0.58 mM | [12] | |
| Increase in Brain Creatine with Supplementation | Various brain regions (average) | 3% to 10% | [13] |
| Gray Matter (4 weeks, 20g/day) | 4.7% increase | [14] | |
| White Matter (4 weeks, 20g/day) | 11.5% increase | [14] | |
| Cerebellum (4 weeks, 20g/day) | 5.4% increase | [14] | |
| Thalamus (4 weeks, 20g/day) | 14.6% increase | [14] | |
| Kinetic Parameters | |||
| SLC6A8 Transporter Km for Creatine | Normal Human Fibroblasts | 34.7 ± 2.5 µM | [12] |
| Creatine Kinase Forward Rate Constant (kf) | Human Frontal Lobe (in vivo) | 0.320 ± 0.075 s-1 | [15] |
Signaling Pathways and Neuroprotective Mechanisms
Creatine exerts its neuroprotective effects through multiple mechanisms, primarily centered around the maintenance of energy metabolism and the modulation of key signaling pathways.
The Creatine Kinase Energy Shuttle
The fundamental neuroprotective role of creatine lies in its ability to buffer cellular ATP levels. By providing a rapid means of ATP regeneration, the CK/PCr system helps to maintain neuronal membrane potential, support ion pump function, and prevent the catastrophic energy failure that can lead to excitotoxicity and cell death.
Caption: The Creatine Kinase (CK) energy shuttle.
Neuroprotective Signaling Cascades
Beyond its bioenergetic role, creatine has been shown to modulate intracellular signaling pathways associated with cell survival and neuroprotection. One key pathway is the PI3K/Akt/GSK3β pathway . Studies have demonstrated that creatine can activate this pro-survival cascade, leading to the inhibition of apoptotic cell death.[12] Additionally, creatine supplementation has been linked to the upregulation of neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF) , potentially through exercise-mediated myokine release.[13][16] The energy-sensing enzyme AMP-activated protein kinase (AMPK) also plays a role in regulating creatine metabolism.[17] Furthermore, the mTOR pathway , a central regulator of cell growth and proliferation, is involved in the regulation of myokines that can be influenced by creatine.[13]
Caption: Neuroprotective signaling pathways influenced by creatine.
Creatine as a Potential Neurotransmitter
Recent evidence suggests that creatine may function as a neurotransmitter or neuromodulator in the central nervous system. Studies have shown that creatine is present in synaptic vesicles and can be released from neurons in a calcium-dependent manner upon stimulation. This release is reduced in the absence of the creatine synthesis enzyme AGAT or the transporter SLC6A8. Furthermore, creatine has been observed to have an inhibitory effect on a subset of cortical neurons. While a specific postsynaptic receptor for creatine has yet to be identified, these findings open up a new avenue of research into the multifaceted roles of creatine in neuronal communication.
Caption: Proposed mechanism of creatine as a neurotransmitter.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of creatine in neuronal function.
In Vivo Magnetic Resonance Spectroscopy (MRS) for Brain Creatine Measurement
Objective: To non-invasively quantify the concentration of creatine and other metabolites in specific brain regions.
Principle: MRS utilizes the same principles as MRI but instead of creating an image, it generates a spectrum of resonant frequencies corresponding to different molecules. The area under each peak in the spectrum is proportional to the concentration of the corresponding metabolite. Both proton (¹H-MRS) and phosphorus (³¹P-MRS) spectroscopy are used. ¹H-MRS measures total creatine (creatine + phosphocreatine), while ³¹P-MRS can distinguish between phosphocreatine and ATP.[14][15]
Protocol Outline (¹H-MRS):
-
Subject Preparation: The subject is positioned in the MRI scanner. Head motion is minimized using foam padding or a bite bar.
-
Anatomical Imaging: High-resolution anatomical images (e.g., T1-weighted MRI) are acquired to define the volume of interest (VOI).
-
Voxel Placement: The VOI (voxel) is placed in the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Shimming: The magnetic field homogeneity within the voxel is optimized to improve spectral resolution.
-
Water Suppression: The strong water signal is suppressed using techniques like CHESS (chemical shift selective) pulses to allow for the detection of lower concentration metabolites.
-
Data Acquisition: A pulse sequence such as PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode) is used to acquire the spectral data.
-
Data Processing: The raw data is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and fitted using software like LCModel or jMRUI to determine the concentrations of metabolites, often expressed relative to an internal reference like water or as absolute concentrations.[14]
In Vivo Microdialysis for Extracellular Creatine Measurement
Objective: To measure the concentration of creatine and other neurochemicals in the extracellular fluid of the brain in freely moving animals.
Principle: A small, semi-permeable probe is implanted into a specific brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Molecules in the extracellular fluid diffuse across the probe's membrane into the perfusate, which is then collected and analyzed.
Protocol Outline:
-
Probe Construction and Sterilization: Microdialysis probes with a specific molecular weight cutoff are constructed or obtained commercially and sterilized.
-
Stereotaxic Surgery: The animal (e.g., rat, mouse) is anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest.
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Probe Insertion: The microdialysis probe is inserted through the guide cannula into the brain.
-
Perfusion and Sample Collection: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). The outflowing perfusate (dialysate) is collected in timed fractions.
-
Sample Analysis: The concentration of creatine in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Creatine Kinase Activity Assay in Brain Tissue
Objective: To measure the enzymatic activity of creatine kinase in brain tissue homogenates.[1][11]
Principle: A common method is a coupled-enzyme colorimetric or fluorometric assay. The ATP produced by the CK-catalyzed reaction of PCr and ADP is used in a subsequent reaction that generates a detectable product (e.g., NADH from NAD⁺), the rate of formation of which is proportional to the CK activity.
Protocol Outline (Colorimetric Assay):
-
Tissue Homogenization: Brain tissue is dissected and homogenized in an ice-cold assay buffer.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, and the supernatant is collected.
-
Protein Quantification: The total protein concentration of the supernatant is determined using a standard method (e.g., Bradford assay).
-
Assay Reaction: The supernatant is added to a reaction mixture containing phosphocreatine, ADP, and the coupled enzyme system (e.g., hexokinase and glucose-6-phosphate dehydrogenase) along with glucose and NADP⁺.
-
Spectrophotometric Measurement: The increase in absorbance at 340 nm due to the production of NADPH is monitored over time using a spectrophotometer.
-
Calculation of Activity: The rate of change in absorbance is used to calculate the CK activity, which is typically expressed as units per milligram of protein.
Morris Water Maze for Cognitive Assessment in Rodents
Objective: To assess spatial learning and memory in rodents, which can be influenced by creatine supplementation.
Principle: This behavioral test requires the animal to learn the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues in the room.
Protocol Outline:
-
Apparatus: A large circular pool is filled with water made opaque with a non-toxic substance. A small platform is submerged just below the water's surface. The room should have distinct visual cues.
-
Acquisition Phase (Training): The animal is placed in the pool from different starting locations and allowed to swim until it finds the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it. This is repeated for several trials over multiple days.
-
Probe Trial (Memory Test): After the training phase, the platform is removed, and the animal is allowed to swim for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
Data Analysis: The latency to find the platform during training and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
Synaptosome Preparation and Neurotransmitter Release Assay
Objective: To study the release of creatine from isolated nerve terminals (synaptosomes).
Principle: Synaptosomes are sealed presynaptic nerve terminals that can be isolated from brain tissue by subcellular fractionation. They retain the machinery for neurotransmitter uptake, storage, and release.
Protocol Outline:
-
Brain Homogenization: Brain tissue is homogenized in an isotonic sucrose solution.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and finally, the crude synaptosomal fraction.
-
Purification (Optional): The crude synaptosomal fraction can be further purified using a density gradient (e.g., Percoll or Ficoll).
-
Release Assay: The synaptosomes are resuspended in a physiological buffer and incubated. To stimulate release, the synaptosomes are depolarized by adding a high concentration of potassium chloride (KCl) in the presence of calcium.
-
Sample Collection and Analysis: The incubation medium is collected, and the concentration of released creatine is measured by HPLC or mass spectrometry.
Conclusion and Future Directions
Creatine plays a vital and multifaceted role in neuronal function, extending far beyond its classical role in energy buffering. Its involvement in neuroprotection, and its emerging identity as a potential neurotransmitter, underscore its significance in brain health and disease. The methodologies outlined in this guide provide a framework for further investigation into the intricate mechanisms of creatine action in the central nervous system. Future research should focus on elucidating the precise molecular targets of creatine's neuroprotective effects, identifying the putative creatine receptor, and exploring the therapeutic potential of creatine supplementation in a wider range of neurological and psychiatric disorders. A deeper understanding of creatine's biological role in the brain will undoubtedly pave the way for novel therapeutic strategies aimed at preserving and enhancing neuronal function.
References
- 1. publicationslist.org [publicationslist.org]
- 2. Estimated carrier frequency of creatine transporter deficiency in females in the general population using functional characterization of novel missense variants in the SLC6A8 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for significant quantities of creatine kinase MM isoenzyme in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Creatine Kinase and ATP Synthase Reaction Rates in Human Frontal Lobe Measured by 31P Magnetization Transfer Spectroscopy at 4T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BrainTypeCreatineKinase [collab.its.virginia.edu]
- 9. Response to therapy of creatine transporter deficiency caused by a hypomorphic variant in SLC6A8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SLC6A8 creatine transporter deficiency can be detected by plasma creatine and creatinine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of human creatine kinase BB and MB isoforms by means of isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-Linked Creatine-Transporter Gene (SLC6A8) Defect: A New Creatine-Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Creatine kinase from brain: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distribution of the creatine transporter throughout the human brain reveals a spectrum of creatine transporter immunore… [ouci.dntb.gov.ua]
- 17. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the RNase H Inhibitor GSK5750
For scientific researchers investigating the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase, the small molecule inhibitor GSK5750 represents a key area of study. To facilitate content creation that effectively targets this specialized audience, a detailed list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized based on five distinct researcher intents, from initial discovery to in-depth validation, providing a roadmap for developing highly relevant and discoverable scientific content.
GSK5750 is identified as a potent and specific inhibitor of the RNase H activity of HIV-1 reverse transcriptase.[1][2] Its mechanism of action involves a slow dissociation from the enzyme, which is a key aspect of its inhibitory function.[2] This compound, with the CAS number 1312345-89-3 and molecular formula C16H12N4O2S, is available for research purposes from various suppliers.[1][2][3]
The following table provides a comprehensive list of long-tail keywords tailored to the specific needs of scientific researchers working with GSK5750.
| Category | Long-tail Keyword |
| Foundational & Exploratory | GSK5750 mechanism of action |
| GSK5750 RNase H inhibition | |
| GSK5750 HIV-1 reverse transcriptase inhibitor | |
| What is the function of GSK5750? | |
| GSK5750 discovery and development | |
| GSK5750 target specificity | |
| GSK5750 enzyme kinetics | |
| GSK5750 binding site on reverse transcriptase | |
| GSK5750 chemical structure and properties | |
| GSK5750 CAS number 1312345-89-3 | |
| GSK5750 molecular weight and formula | |
| GSK5750 literature review | |
| Methodological & Application | GSK5750 in vitro assay protocol |
| GSK5750 cell-based assay design | |
| How to use GSK5750 in experiments | |
| GSK5750 stock solution preparation | |
| GSK5750 working concentration in cell culture | |
| GSK5750 solubility in DMSO and other solvents | |
| GSK5750 for studying RNase H function | |
| Experimental applications of GSK5750 | |
| GSK5750 in antiviral research | |
| GSK5750 for HIV replication studies | |
| GSK5750 supplier and purchasing information | |
| Troubleshooting & Optimization | GSK5750 experimental variability issues |
| Optimizing GSK5750 inhibitor concentration | |
| GSK5750 solubility problems and solutions | |
| GSK5750 off-target effects investigation | |
| Preventing GSK5750 degradation in experiments | |
| Interpreting unexpected results with GSK5750 | |
| GSK5750 assay troubleshooting guide | |
| Improving GSK5750 efficacy in cell models | |
| GSK5750 stability and storage conditions | |
| Addressing GSK5750 cytotoxicity in assays | |
| Validation & Comparative | Validating GSK5750 inhibitory activity |
| GSK5750 vs other RNase H inhibitors | |
| Comparing GSK5750 to alternative compounds | |
| GSK5750 specificity against different enzymes | |
| Cross-validation of GSK5750 results | |
| GSK5750 in combination with other antiretrovirals | |
| Efficacy comparison of GSK5750 and analogs | |
| Control experiments for GSK5750 studies | |
| GSK5750 on-target vs off-target validation | |
| Reproducibility of GSK5750 experiments |
References
Creatinine formation from creatine phosphate breakdown
A comprehensive list of SEO-driven, long-tail keywords related to "(Rac)-Tovinontrine" has been compiled to assist scientific researchers in their content creation. The keywords are categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.
(Rac)-Tovinontrine, also known as tovinontrine or IMR-687, is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4] The primary mechanism of action for tovinontrine is the inhibition of PDE9, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.[1][2][3][4] This elevation in cGMP plays a significant role in vascular biology and the production of hemoglobin.[2][4]
Initially, tovinontrine was investigated as a potential treatment for hematological conditions such as sickle cell disease and beta-thalassemia.[4] However, development for these indications was halted following disappointing outcomes in Phase 2b clinical trials. Subsequently, the focus of research has shifted towards its potential application in treating heart failure with preserved ejection fraction (HFpEF).[2][5][6] The compound is administered orally and has a multimodal mechanism of action that affects red and white blood cells, as well as adhesion molecules.[3][4][5]
The following table provides a structured list of long-tail keywords to guide the creation of scientific content aimed at researchers.
| Category | Long-tail Keyword |
| Foundational & Exploratory | (Rac)-Tovinontrine mechanism of action in cardiovascular disease |
| Tovinontrine (IMR-687) chemical structure and synthesis pathway | |
| Phosphodiesterase-9 (PDE9) inhibition by (Rac)-Tovinontrine | |
| Role of cGMP signaling in (Rac)-Tovinontrine therapeutic effects | |
| Discovery and development history of Tovinontrine (IMR-687) | |
| Preclinical pharmacology of (Rac)-Tovinontrine in animal models | |
| (Rac)-Tovinontrine effects on red blood cell adhesion and function | |
| In vitro characterization of (Rac)-Tovinontrine PDE9 selectivity | |
| Pharmacokinetics and pharmacodynamics of oral Tovinontrine | |
| (Rac)-Tovinontrine targets in heart failure with preserved ejection fraction | |
| Methodological & Application | Quantifying (Rac)-Tovinontrine efficacy in HFpEF clinical trials |
| Assaying cGMP levels in response to Tovinontrine treatment | |
| Protocols for administering (Rac)-Tovinontrine in preclinical studies | |
| In vivo imaging techniques to assess Tovinontrine cardiac effects | |
| Measuring fetal hemoglobin induction by (Rac)-Tovinontrine | |
| Cell-based assays for screening PDE9 inhibitors like Tovinontrine | |
| Clinical trial design for Tovinontrine in cardiovascular indications | |
| Biomarker analysis in Tovinontrine heart failure studies | |
| High-throughput screening for novel (Rac)-Tovinontrine analogs | |
| Analytical methods for detecting Tovinontrine in biological samples | |
| Troubleshooting & Optimization | Reasons for Tovinontrine clinical trial failure in sickle cell disease |
| Overcoming poor efficacy of (Rac)-Tovinontrine in hematological disorders | |
| Optimizing (Rac)-Tovinontrine dosage for cardiovascular benefits | |
| Challenges in translating preclinical Tovinontrine data to humans | |
| Off-target effects of (Rac)-Tovinontrine at high concentrations | |
| Improving the bioavailability of oral Tovinontrine formulations | |
| Addressing variability in patient response to (Rac)-Tovinontrine | |
| Potential resistance mechanisms to Tovinontrine therapy | |
| Mitigating adverse events associated with Tovinontrine treatment | |
| Strategies to enhance cGMP elevation by (Rac)-Tovinontrine | |
| Validation & Comparative | (Rac)-Tovinontrine vs other PDE9 inhibitors for heart failure |
| Comparative efficacy of Tovinontrine and existing HFpEF therapies | |
| Validating the role of PDE9 as a therapeutic target in cardiovascular disease | |
| Head-to-head comparison of (Rac)-Tovinontrine and sildenafil | |
| Cross-species analysis of Tovinontrine's effects on cGMP signaling | |
| Benchmarking (Rac)-Tovinontrine against novel heart failure treatments | |
| Meta-analysis of clinical trial data for PDE9 inhibitors | |
| Validating biomarkers for (Rac)-Tovinontrine therapeutic response | |
| Comparative study of Tovinontrine's impact on different cardiac cell types | |
| Independent validation of published (Rac)-Tovinontrine research findings |
References
- 1. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 2. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 3. Imara Announces Results of Interim Analyses of Tovinontrine [globenewswire.com]
- 4. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. clinicaltrials.eu [clinicaltrials.eu]
An In-depth Technical Guide to the Physiological Role of the Creatine Kinase System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The creatine kinase (CK) system is a cornerstone of cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain. This system, comprising creatine, phosphocreatine (PCr), and the various isoforms of the creatine kinase enzyme, plays a critical role in maintaining energy homeostasis. It functions as a temporal energy buffer, a spatial energy shuttle, and a metabolic regulator, ensuring the rapid regeneration and transport of adenosine triphosphate (ATP) from sites of production to sites of utilization. This technical guide provides a comprehensive overview of the physiological role of the CK system, detailing its components, regulatory mechanisms, and the experimental methodologies used for its investigation. The quantitative data presented herein, along with detailed experimental protocols and visual representations of key pathways, offer a valuable resource for researchers and professionals in drug development seeking to understand and target this vital energetic pathway.
The Core Components and Function of the Creatine Kinase System
The creatine kinase system facilitates the reversible transfer of a phosphoryl group from phosphocreatine (PCr) to adenosine diphosphate (ADP), regenerating adenosine triphosphate (ATP). This reaction is central to cellular energy homeostasis.[1]
The key components of this system are:
-
Creatine (Cr): A nitrogenous organic acid that is endogenously synthesized or obtained from the diet.
-
Phosphocreatine (PCr): A high-energy phosphate compound that serves as a reservoir of readily available phosphoryl groups.[2]
-
Creatine Kinase (CK): The enzyme that catalyzes the reversible phosphorylation of creatine.
The primary roles of the CK system are:
-
Temporal Energy Buffer: The CK/PCr system maintains a high ATP/ADP ratio by rapidly replenishing ATP during periods of high energy demand, thus preventing a drop in cellular energy charge.[3]
-
Spatial Energy Shuttle (The PCr/Cr Shuttle): PCr, being a smaller and more mobile molecule than ATP, diffuses from the mitochondria (where it is synthesized by mitochondrial CK) to sites of high ATP consumption, such as the myofibrils and ion pumps. There, cytosolic CK utilizes PCr to locally regenerate ATP.[3]
-
Metabolic Regulator: The CK system influences various metabolic pathways, including glycolysis and oxidative phosphorylation, by modulating the concentrations of ADP and inorganic phosphate (Pi).
Creatine Kinase Isoenzymes
Creatine kinase exists as several isoenzymes with distinct tissue and subcellular localizations, a key feature for the functioning of the PCr/Cr shuttle.[4][5]
-
Cytosolic Isoforms: These are dimers composed of M (muscle) and/or B (brain) subunits.
-
Mitochondrial Isoforms (mtCK): These are located in the mitochondrial intermembrane space and are crucial for charging creatine with a phosphoryl group from newly synthesized mitochondrial ATP. There are two forms:
-
Sarcomeric mtCK (s-mtCK): Found in striated muscle (skeletal and cardiac).
-
Ubiquitous mtCK (u-mtCK): Present in other tissues like the brain and sperm.
-
Quantitative Analysis of the Creatine Kinase System
The concentrations of the components of the CK system and the flux through the CK reaction vary depending on the tissue type and its metabolic state.
Table 1: Metabolite Concentrations in Human Skeletal Muscle (Rest vs. Exercise)
| Metabolite | Resting Concentration (mM) | Concentration during a High Level of Exercise (mM) |
| Phosphocreatine (PCr) | 28.5 ± 0.9[7] | 21.9 ± 1.5[7] |
| ATP | Unchanged[7] | Unchanged[7] |
| Inorganic Phosphate (Pi) | 4.5 ± 0.2[7] | 8.9 ± 1.8[7] |
| Creatine (Cr) | ~10-15 (calculated) | Increased |
Data presented as mean ± standard error.
Table 2: Creatine Kinase Flux in Human Skeletal Muscle (Rest vs. Exercise)
| Condition | Forward CK Flux (Vfor) (mM·s⁻¹) |
| Rest | 12.4 ± 0.9[7] |
| Moderate Exercise | Unchanged[7] |
| High-Intensity Exercise | 8.4 ± 1.4[7] |
Data presented as mean ± standard error. The forward flux represents the synthesis of ATP from PCr.
Regulation of the Creatine Kinase System
The activity and expression of the creatine kinase system are tightly regulated at multiple levels to match the energy demands of the cell.
Transcriptional Regulation
The expression of CK genes, particularly the muscle-specific isoform (CK-MM), is regulated by myogenic transcription factors. This ensures high levels of CK expression in tissues with significant energy requirements.
Caption: Transcriptional control of the muscle creatine kinase gene.
Allosteric and Post-Translational Regulation
The activity of CK enzymes can also be modulated by allosteric effectors and post-translational modifications, allowing for rapid adjustments to changes in the cellular environment. Muscle creatine kinase has been shown to be an allosteric enzyme, with its activity influenced by substrates and other metabolites.[8]
Caption: Regulation of Creatine Kinase activity.
Key Experimental Protocols
Investigating the creatine kinase system requires a variety of specialized techniques to measure enzyme activity, metabolite concentrations, and metabolic flux.
Spectrophotometric Assay for Creatine Kinase Activity
This is a widely used method to determine the total CK activity in biological samples.
Principle: The assay is based on a series of coupled enzymatic reactions. The ATP produced by the forward CK reaction is used to phosphorylate glucose, and the subsequent oxidation of glucose-6-phosphate is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the CK activity.[9][10]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a CK reagent solution containing creatine phosphate, ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase, NADP⁺, and necessary cofactors (e.g., Mg²⁺) in a suitable buffer (e.g., imidazole buffer, pH 6.7).
-
-
Assay Procedure:
-
Pipette 2.0 mL of the CK reagent into a cuvette.
-
Pre-incubate the reagent at 37°C for 5 minutes.
-
Set the spectrophotometer to 340 nm and zero the absorbance with distilled water.
-
Add 100 µL of the biological sample (e.g., serum, tissue homogenate) to the pre-warmed reagent.
-
Mix by inversion and incubate for 2 minutes at 37°C.
-
Measure the absorbance at 340 nm every minute for a total of 3-5 minutes.
-
-
Calculation:
-
Determine the average change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Calculate the CK activity (in U/L) using the following formula: CK Activity (U/L) = (ΔA/min * Total Volume * 1000) / (Molar Extinction Coefficient of NADPH * Sample Volume * Light Path Length)
-
HPLC for Quantification of Creatine, Phosphocreatine, and Adenine Nucleotides
High-performance liquid chromatography is a powerful technique for the simultaneous measurement of Cr, PCr, ATP, and ADP.
Principle: An ion-pair reversed-phase HPLC method is commonly used to separate these highly polar compounds. A C18 column is typically employed with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate) and a phosphate buffer. The separated compounds are detected by UV absorbance.[11][12]
Detailed Methodology:
-
Sample Preparation:
-
Rapidly freeze the tissue sample in liquid nitrogen to halt metabolic activity.
-
Extract the metabolites with a deproteinizing agent (e.g., perchloric acid).
-
Neutralize the extract and centrifuge to remove precipitated proteins.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase typically consisting of a phosphate buffer (e.g., KH₂PO₄), an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate), and an organic modifier (e.g., acetonitrile). The pH is usually adjusted to be in the range of 6.0-7.5.
-
Detection: UV detector set at a wavelength suitable for all compounds (e.g., 210 nm for Cr and PCr, and 260 nm for ATP and ADP).
-
-
Quantification:
-
Prepare standard solutions of Cr, PCr, ATP, and ADP of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of each analyte in the sample by comparing its peak area to the standard curve.
-
³¹P NMR Spectroscopy for In Vivo CK Flux Measurement
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the in vivo measurement of the forward and reverse fluxes of the CK reaction.
Principle: The saturation transfer (ST) technique is employed to measure the rate of chemical exchange between PCr and the γ-phosphate of ATP. By selectively saturating the γ-ATP resonance with a radiofrequency pulse, the transfer of this saturation to the PCr peak via the CK reaction can be monitored. The decrease in the PCr signal intensity is proportional to the forward CK flux.[7]
Methodology Overview:
-
Data Acquisition:
-
Acquire a control ³¹P NMR spectrum of the tissue of interest.
-
Selectively saturate the γ-ATP resonance using a narrow-bandwidth radiofrequency pulse.
-
Acquire a second spectrum with the γ-ATP resonance saturated.
-
-
Flux Calculation:
-
The forward rate constant (k_for) of the CK reaction is calculated from the fractional decrease in the PCr magnetization and the spin-lattice relaxation time (T₁) of PCr.
-
The forward flux (V_for) is then calculated by multiplying k_for by the concentration of PCr.
-
Experimental Workflow for Characterizing a Creatine Kinase Modulator
The following workflow outlines the key steps in the identification and characterization of a novel modulator of the creatine kinase system.
Caption: A typical workflow for identifying and characterizing CK modulators.
Conclusion
The creatine kinase system is a sophisticated and highly regulated network that is fundamental to cellular energy metabolism. Its multifaceted roles as an energy buffer, transport system, and metabolic regulator underscore its importance in maintaining cellular function, particularly in high-energy-demand tissues. The experimental techniques detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of the CK system and to explore its potential as a therapeutic target in a variety of diseases characterized by impaired energy metabolism. A thorough understanding of the physiological and biochemical properties of the CK system is paramount for the successful development of novel therapeutic strategies targeting cellular bioenergetics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Phosphocreatine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Creatine kinase - Wikipedia [en.wikipedia.org]
- 5. Creatine-Kinase- and Exercise-Related Muscle Damage Implications for Muscle Performance and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creatine Kinase MB: Diagnostic Utility and Limitations - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 31P NMR saturation transfer study of the creatine kinase reaction in human skeletal muscle at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Allosteric properties of muscle creatine kinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.libretexts.org [med.libretexts.org]
- 10. atlas-medical.com [atlas-medical.com]
- 11. An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study [scirp.org]
- 12. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Contrary to Common Perception, Creatinine Exhibits Notable Antibacterial Properties
A growing body of evidence suggests that creatinine, a metabolic byproduct traditionally viewed as a mere indicator of renal function, possesses intrinsic antibacterial capabilities. Studies have demonstrated its efficacy against a wide spectrum of bacteria, including both Gram-positive and Gram-negative species, as well as antibiotic-resistant strains. This revelation opens new avenues for research into creatinine's potential therapeutic applications in combating bacterial infections.
While creatinine is widely recognized in clinical settings as a key marker for kidney health, its role as an antimicrobial agent is a less-explored facet of its biochemical profile. Research has indicated that creatinine can effectively inhibit the replication of various bacterial species[1][2]. This antibacterial activity appears to be broad-spectrum, affecting a range of pathogens[1][3][4]. The precise mechanism by which creatinine exerts its bactericidal effects is not yet fully understood and remains an active area of investigation[3].
Interestingly, creatinine's antimicrobial action seems to be selective. While it demonstrates a clear inhibitory effect on bacteria, it does not appear to affect the growth of fungi and yeasts. This unique characteristic could be leveraged to isolate slower-growing fungi from the bacterial populations that are commonly found in environmental samples[3].
It is important to note that the antibacterial activation of creatinine may be pH-dependent. Some research suggests that a pH below 6.5, preferably between 5.0 and 5.5, is required to unlock its antibacterial potential[4]. This finding implies that the surrounding microenvironment plays a crucial role in modulating creatinine's antimicrobial activity.
Quantitative Data on Antibacterial Activity
The following table summarizes the available quantitative data on the antibacterial properties of creatinine.
| Bacterial Species | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-positive | Not specified | [1][2][3] |
| Escherichia coli | Gram-negative | Not specified | [1][2][3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Not specified | [2] |
Further research is required to determine the specific Minimum Inhibitory Concentrations (MIC) of creatinine against various bacterial strains.
Experimental Protocols
Detailed methodologies for investigating the antibacterial properties of creatinine are crucial for reproducible research. The following outlines a general experimental protocol based on common practices in microbiology.
1. Bacterial Strains and Culture Conditions:
-
A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species, should be selected.
-
Bacteria are to be cultured in appropriate nutrient-rich media, such as Luria-Bertani (LB) broth or agar, at 37°C.
2. Preparation of Creatinine Solutions:
-
Creatinine hydrochloride (CRN-HCl) is dissolved in sterile deionized water to create a stock solution of a known concentration (e.g., 200 mM)[2].
-
The stock solution is then filter-sterilized to prevent contamination.
3. Minimum Inhibitory Concentration (MIC) Assay:
-
A microdilution method is typically employed. Serial dilutions of the creatinine stock solution are prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of creatinine that visibly inhibits bacterial growth.
4. Agar Diffusion Assay:
-
Nutrient agar plates are uniformly inoculated with the test bacterium.
-
Sterile filter paper discs are impregnated with different concentrations of the creatinine solution.
-
The discs are placed on the agar surface, and the plates are incubated.
-
The diameter of the zone of inhibition around each disc is measured to assess the antibacterial activity.
Logical Workflow for Investigating Antibacterial Properties
The process of exploring and validating the antibacterial properties of a compound like creatinine follows a logical progression from initial observation to detailed characterization.
Caption: Workflow for antibacterial property investigation.
Potential Signaling Pathways and Mechanisms
While the exact signaling pathways involved in creatinine's antibacterial action are yet to be elucidated, some potential mechanisms can be hypothesized.
Caption: Hypothesized mechanisms of creatinine's antibacterial action.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. Creatinine - Wikipedia [en.wikipedia.org]
- 4. WO2010099182A1 - Activated creatinine and precursors as antibacterial agents, compositions and products containing such agents and uses thereof - Google Patents [patents.google.com]
Basal Plasma Creatinine Levels in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of basal plasma creatinine levels across various animal models crucial for preclinical research. It is designed to be a valuable resource for scientists and researchers in the fields of drug development and discovery, offering detailed data, experimental protocols, and visual representations of key biological and methodological pathways.
The Significance of Plasma Creatinine in Preclinical Research
Plasma creatinine, a metabolic byproduct of creatine phosphate in muscle tissue, is a widely utilized biomarker for assessing renal function. In preclinical toxicology and efficacy studies, monitoring basal creatinine levels is fundamental for establishing baseline renal health and detecting potential nephrotoxic effects of novel therapeutic agents. Understanding the variability of these levels across different species, strains, and sexes is paramount for the accurate interpretation of experimental data.
Factors Influencing Basal Plasma Creatinine Concentrations
It is critical to recognize that several factors can influence basal plasma creatinine levels in animal models. These include:
-
Species and Strain: Different species and even different strains within a species can exhibit significant variations in their normal creatinine levels. For instance, C57BL/6 mice are known to be relatively resistant to kidney damage compared to other strains.[1]
-
Sex: Sexual dimorphism in metabolite concentrations, including creatinine, has been observed in various mouse strains.[2]
-
Age: Age-related changes in renal function and muscle mass can lead to alterations in plasma creatinine concentrations.[3][4][5][6][7] Studies in mice have shown that serum creatinine can increase with age.[3][4][5]
-
Muscle Mass: Since creatinine is derived from muscle metabolism, animals with greater muscle mass, such as Greyhounds, may have naturally higher baseline creatinine levels.[8][9]
-
Hydration Status: Dehydration can lead to an increase in serum creatinine concentration even with normal kidney function.[10]
-
Analytical Method: The method used for creatinine measurement significantly impacts the results. The Jaffe alkaline picrate method is known to overestimate creatinine levels, particularly in mice, by as much as 3-5 fold compared to more specific methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] Enzymatic methods generally provide results closer to HPLC values than the Jaffe method.[14][15]
Basal Plasma Creatinine Levels in Common Animal Models
The following table summarizes basal plasma creatinine levels reported in various preclinical animal models. It is important to note the analytical method used, as this has a significant bearing on the reported values.
| Animal Model | Strain/Breed | Sex | Age | Measurement Method | Mean Plasma Creatinine (mg/dL) | Mean Plasma Creatinine (µmol/L) | Reference |
| Mouse | C57BL/6J | Male | Adult | LC-MS/MS | 0.076 ± 0.002 | 6.7 ± 0.18 | [16] |
| Mouse | CD1 | Not Specified | Adult | Compensated Jaffe | 0.16 | 14.2 | [14][15] |
| Mouse | CD1 | Not Specified | Adult | Enzymatic | 0.06 | 5.4 | [14][15] |
| Mouse | CD1 | Not Specified | Adult | HPLC | 0.10 | 9.2 | [14][15] |
| Mouse | C57/BL6 | Male | 2 months | Not Specified | 0.21 ± 0.008 | 18.6 ± 0.7 | [3] |
| Mouse | C57/BL6 | Male | 12 months | Not Specified | 0.12 ± 0.009 | 10.6 ± 0.8 | [3] |
| Mouse | C57/BL6 | Male | 24 months | Not Specified | 0.68 ± 0.15 | 60.1 ± 13.3 | [3] |
| Rat | Wistar | Not Specified | Adult | Compensated Jaffe | 0.30 | 26.7 | [14][15] |
| Rat | Wistar | Not Specified | Adult | Enzymatic | 0.25 | 21.9 | [14][15] |
| Rat | Wistar | Not Specified | Adult | HPLC | 0.26 | 23.0 | [14][15] |
| Rat | Not Specified | Not Specified | Adult | Not Specified | 0.2 - 0.8 | 17.7 - 70.7 | [17] |
| Dog | Beagle | Not Specified | Adult | Compensated Jaffe | 0.69 | 61.2 | [14][15] |
| Dog | Beagle | Not Specified | Adult | Enzymatic | 0.70 | 61.8 | [14][15] |
| Dog | Beagle | Not Specified | Adult | HPLC | 0.77 | 67.8 | [14][15] |
| Dog | <10 kg | Not Specified | Adult | Jaffe | 0.60 ± 0.21 | 53.0 ± 18.6 | [14] |
| Dog | 10 - 25 kg | Not Specified | Adult | Jaffe | 0.88 ± 0.30 | 77.8 ± 26.5 | [14] |
| Dog | >25 kg | Not Specified | Adult | Jaffe | 1.11 ± 0.37 | 98.1 ± 32.7 | [14] |
Conversion: 1 mg/dL = 88.4 µmol/L
Experimental Protocols for Plasma Creatinine Measurement
Accurate determination of plasma creatinine is crucial for reliable data interpretation. The following are summaries of common methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is considered a gold standard for creatinine measurement due to its high specificity and sensitivity.[14]
Principle: This method separates creatinine from other plasma components based on its physicochemical properties as it passes through a chromatography column. The separated creatinine is then detected and quantified.
Generalized Protocol:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma or serum (e.g., 5-25 µL), add a protein precipitating agent like acetonitrile.[13][18][19] The ratio of acetonitrile to sample can be 4:1.[19]
-
Vortex the mixture thoroughly and incubate (e.g., 15 minutes at -20°C) to enhance precipitation.[19]
-
Centrifuge at high speed (e.g., ≥10,000 rpm) to pellet the precipitated proteins.[19]
-
Carefully transfer the supernatant containing the creatinine to a new tube.[19]
-
-
Solvent Evaporation and Reconstitution:
-
Chromatographic Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
A common approach utilizes a cation-exchange column.[18][20]
-
The mobile phase often consists of a buffer solution (e.g., ammonium phosphate or sodium acetate) with a small percentage of an organic solvent like acetonitrile.[18][20]
-
Creatinine is detected by UV absorbance, typically at a wavelength of 234-236 nm.[20][21]
-
-
Quantification:
-
The concentration of creatinine is determined by comparing the peak area of the sample to that of known standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers even greater sensitivity and specificity than HPLC, making it particularly suitable for small sample volumes, such as those obtained from mice.[16]
Principle: This method couples the separation power of liquid chromatography with the highly specific detection capabilities of mass spectrometry.
Generalized Protocol:
-
Sample Preparation:
-
LC Separation:
-
The supernatant is injected into an LC system for chromatographic separation.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Creatinine and the internal standard are ionized, and specific parent-daughter ion transitions are monitored for highly selective detection and quantification.
-
-
Data Analysis:
-
The ratio of the signal from the analyte (creatinine) to the internal standard is used to calculate the concentration.
-
Enzymatic Methods
Enzymatic assays are commonly used in automated clinical analyzers and are more specific than the Jaffe method.[15]
Principle: These methods use a series of enzymatic reactions to produce a detectable signal (e.g., a color change or fluorescence) that is proportional to the creatinine concentration. A common reaction sequence involves creatininase, creatinase, and sarcosine oxidase.[9]
Generalized Protocol:
-
Sample Incubation: Plasma or serum is mixed with a reagent containing the necessary enzymes.
-
Enzymatic Cascade:
-
Creatininase hydrolyzes creatinine to creatine.
-
Creatinase then converts creatine to sarcosine and urea.
-
Sarcosine oxidase oxidizes sarcosine, producing formaldehyde, glycine, and hydrogen peroxide.
-
-
Detection: The hydrogen peroxide produced reacts with a chromogen in the presence of peroxidase to generate a colored product, which is measured spectrophotometrically.
-
Quantification: The creatinine concentration is determined by comparing the absorbance of the sample to that of a calibrator.
Jaffe (Alkaline Picrate) Method
While historically common, the Jaffe method is prone to interference from non-creatinine chromogens in plasma, leading to overestimated values.[11][13]
Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex.
Generalized Protocol:
-
Reaction: Plasma or serum is mixed with an alkaline picrate solution.[23]
-
Measurement: The rate of color formation is measured spectrophotometrically. A two-point kinetic method is often used to minimize interference.[23]
-
Calculation: The change in absorbance over a specific time interval is proportional to the creatinine concentration. Some methods apply a correction factor to account for interfering substances.[14][15]
Visualizing Key Pathways and Workflows
Creatinine Metabolism Pathway
Creatine is synthesized primarily in the kidneys and liver from the amino acids arginine and glycine. It is then transported to muscle tissue where it is converted to phosphocreatine, a high-energy molecule. Creatine and phosphocreatine spontaneously and irreversibly convert to creatinine, which is then released into the bloodstream and excreted by the kidneys.[24][25][26][27][28]
Caption: Creatinine synthesis, transport, and excretion pathway.
Generalized Experimental Workflow for HPLC-Based Creatinine Measurement
The following diagram illustrates the typical steps involved in measuring plasma creatinine using HPLC, from sample collection to data analysis.
Caption: Generalized workflow for plasma creatinine measurement by HPLC.
Conclusion
This guide underscores the importance of a nuanced approach to the interpretation of basal plasma creatinine levels in preclinical animal models. The choice of species, strain, and analytical methodology has a profound impact on the data obtained. For the most accurate and reproducible results, particularly in rodent models, the use of specific and sensitive methods such as HPLC or LC-MS/MS is strongly recommended. By carefully considering the factors outlined in this document and employing rigorous experimental protocols, researchers can enhance the reliability of their renal function assessments in the drug development process.
References
- 1. The impact of genetic background on mouse models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Renal Microhemodynamics Heterogeneity in Different Strains and Sexes of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-Associated Molecular Changes in the Kidney in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Changes in aging-induced kidney dysfunction in mice based on a metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. THE AGING KIDNEY: PHYSIOLOGICAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. eclinpath.com [eclinpath.com]
- 10. Serum Creatinine Concentration: Useful Tips for Correct Interpretation - WSAVA 2018 Congress - VIN [vin.com]
- 11. Plasma creatinine determination in mice and rats: an enzymatic method compares favorably with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Creatinine concentration in plasma from dog, rat, and mouse: a comparison of 3 different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tandem mass spectrometry measurements of creatinine in mouse plasma and urine for determining glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of creatinine in whole blood, plasma, and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diacomp.org [diacomp.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labtest.com.br [labtest.com.br]
- 24. Creatine metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Reactome | Creatine metabolism [reactome.org]
- 26. mdpi.com [mdpi.com]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Creatine metabolism | PPT [slideshare.net]
Methodological & Application
High-Performance Liquid Chromatography Methods for Creatine Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine, a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy metabolism, primarily in muscle and brain tissue. Its quantification is crucial in various fields, including clinical diagnostics to assess renal function (via its breakdown product, creatinine), sports nutrition to evaluate supplement quality and pharmacokinetics, and in biomedical research to study energy homeostasis. High-performance liquid chromatography (HPLC) offers a robust and reliable analytical technique for the accurate determination of creatine in diverse biological matrices and pharmaceutical formulations. This document provides detailed application notes and protocols for the quantification of creatine using HPLC.
Principles of HPLC for Creatine Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Due to its polar nature, creatine can be challenging to retain on traditional reversed-phase columns like C18.[1] Therefore, various HPLC strategies have been developed to achieve effective separation and quantification. These methods often employ alternative stationary phases or mobile phase modifiers to enhance retention and resolution.
Common approaches include:
-
Reversed-Phase HPLC (RP-HPLC): Often with polar-endcapped C18 columns or the use of ion-pairing agents in the mobile phase to improve retention of the polar creatine molecule.[2][3]
-
Porous Graphitic Carbon (PGC) Columns: These columns provide a unique stationary phase that can retain polar compounds like creatine effectively under reversed-phase conditions.[1]
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is well-suited for ionic species like creatine.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase with a high organic content mobile phase to retain polar analytes.
Detection is typically performed using an ultraviolet (UV) detector, as creatine has a chromophore that absorbs light in the low UV range (around 200-220 nm).[3][4]
Experimental Workflows
The general workflow for creatine quantification by HPLC involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for creatine quantification by HPLC.
Quantitative Data Summary
The following tables summarize the performance characteristics of various HPLC methods for creatine quantification reported in the literature. This allows for a comparative assessment of different analytical approaches.
Table 1: HPLC Methods for Creatine Quantification in Biological Samples
| Matrix | Column | Mobile Phase | Detection | LOD | LOQ | Linearity Range | Reference |
| Plasma | C18 (Reversed-Phase) | Potassium phosphate monobasic (pH 4) | UV | N/A | 5 mg/L | N/A | [2] |
| Saline (Microdialysate) | C18 (Reversed-Phase) | Potassium phosphate monobasic (pH 4) | UV | N/A | 1 mg/L | N/A | [2] |
| Myocardial Tissue | RP18 | KH2PO4 (215 mM), Tetrabutylammonium hydrogen sulphate (2.3 mM), Acetonitrile (3.5%), pH 6.25 | UV (206 nm) | N/A | N/A | Linear | [3] |
| Pig Urine | Porous Graphitic Carbon | Aqueous mobile phase | UV | 0.3 µg/mL | 1 µg/mL | 1 - 100 µg/mL | [5] |
| Milk | Newcrom AH (Mixed-Mode) | Acetonitrile, Water, Phosphoric acid (buffer) | UV (200 nm) | 3.6 ppb | N/A | N/A | [6] |
Table 2: HPLC Methods for Creatine Quantification in Pharmaceutical/Dietary Supplements
| Matrix | Column | Mobile Phase | Detection | Linearity Range | Recovery | Reference |
| Creatine Powder | N/A | 10 mmol/L Sodium dihydrogen phosphate (pH 10.5) | UV (220 nm) | 0.204 - 1.02 mg/mL | 100.3% | [4] |
| Pharmaceutical Formulation (Creatine Phosphate Sodium) | Hypersil BDS C18 | 0.2% (w/v) Tetrabutylammonium hydroxide, 0.2% (w/v) Monopotassium phosphate (pH 6.6) | UV (210 nm) | Validated | Validated | [7] |
| Dietary Supplements | C18 with polar end-capping | Buffered water (pH ~6) | UV (210 nm) | N/A | N/A | [8] |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Creatine in Plasma
This protocol is adapted from a validated method for determining creatine in human plasma.[2]
1. Materials and Reagents
-
Creatine monohydrate standard
-
Potassium phosphate monobasic
-
Acetonitrile (HPLC grade)
-
Perchloric acid
-
Ultrapure water
-
Human plasma (or other biological fluid)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
3. Preparation of Standards and Mobile Phase
-
Mobile Phase: Prepare an aqueous solution of potassium phosphate monobasic and adjust the pH to 4.0.
-
Creatine Stock Solution: Accurately weigh and dissolve creatine monohydrate in ultrapure water to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with ultrapure water to cover the desired concentration range.
4. Sample Preparation
-
To 100 µL of plasma, add 100 µL of perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
5. HPLC Conditions
-
Column: C18 reversed-phase
-
Mobile Phase: Potassium phosphate monobasic (pH 4)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Run Time: Approximately 10 minutes
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the creatine standards against their known concentrations.
-
Determine the concentration of creatine in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: HPLC with a Porous Graphitic Carbon Column for Creatine in Urine
This protocol utilizes a porous graphitic carbon column for enhanced retention of polar analytes like creatine.[1][5]
1. Materials and Reagents
-
Creatine standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Urine samples
2. Instrumentation
-
HPLC system with a UV detector
-
Porous Graphitic Carbon (PGC) column (e.g., Thermo Scientific Hypercarb)
-
Centrifuge
-
Vortex mixer
3. Preparation of Standards and Mobile Phase
-
Mobile Phase: Prepare a mobile phase consisting of water, acetonitrile, and TFA (e.g., 96.95:3:0.05 v/v/v).[1]
-
Creatine Stock Solution: Prepare a 1000 µg/mL stock solution of creatine in water.[1]
-
Working Standards: Dilute the stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).[5]
4. Sample Preparation
-
This method often employs a "dilute-and-shoot" approach for cleaner samples like urine.[5]
-
Dilute the urine sample with the mobile phase (e.g., 1:100 dilution).
-
Vortex the diluted sample.
-
Filter through a 0.45 µm syringe filter prior to injection.
5. HPLC Conditions
-
Column: Porous Graphitic Carbon (PGC)
-
Mobile Phase: Water:Acetonitrile:TFA (e.g., 96.95:3:0.05)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Run Time: Under 5 minutes for separation of creatine and creatinine.[1]
6. Data Analysis
-
Generate a calibration curve from the peak areas of the creatine standards.
-
Calculate the creatine concentration in the diluted urine samples and account for the dilution factor to determine the original concentration.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between creatine, its precursor, and its breakdown product, which are often analyzed simultaneously.
Caption: Metabolic relationship of creatine and creatinine.
Conclusion
The HPLC methods outlined in these application notes provide sensitive and specific means for the quantification of creatine in a variety of matrices. The choice of method, including the column and mobile phase, will depend on the specific application, the sample matrix, and the available instrumentation. Proper method validation is essential to ensure accurate and reliable results in research, clinical, and quality control settings.[9]
References
- 1. lcms.cz [lcms.cz]
- 2. Validation of a simple liquid chromatography assay for creatine suitable for pharmacokinetic applications, determination of plasma protein binding and verification of percent labeled claim of various creatine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Dilute-and-Shoot HPLC-UV Method for Determination of Urinary Creatinine as a Normalization Tool in Mycotoxin Biomonitoring in Pigs [mdpi.com]
- 6. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]
- 7. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Creatine and Creatinine Testing in Dietary Supplements: Addressing Challenges with a Validated HPLC-UV Method On-Demand Webinar - Eurofins USA [eurofinsus.com]
Application Notes and Protocols for Spectrophotometric Measurement of Creatine Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine kinase (CK), also known as creatine phosphokinase (CPK), is a pivotal enzyme in cellular energy metabolism, primarily found in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain.[1][2][3][4] It catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine and ADP.[1][5] This reaction provides a temporal and spatial buffer for ATP. The determination of CK activity is a critical diagnostic marker for various pathologies, including myocardial infarction, muscular dystrophy, and rhabdomyolysis, and is a valuable tool in drug development for assessing potential cardiotoxicity and myotoxicity.[1][6][7][8]
This document provides a detailed protocol for the spectrophotometric measurement of creatine kinase activity, based on the recommendations by the International Federation of Clinical Chemistry (IFCC).[7][9][10] The assay relies on a series of coupled enzymatic reactions that ultimately lead to the formation of NADPH, which can be quantified by measuring the increase in absorbance at 340 nm.[2][6][7][9][11]
Principle of the Assay
The spectrophotometric assay for CK activity is a kinetic UV test. The measurement is based on the "reverse reaction" catalyzed by CK, which is faster and therefore more sensitive.[3] The enzymatic cascade is initiated by the dephosphorylation of creatine phosphate in the presence of ADP, catalyzed by CK. The ATP produced is then utilized in two subsequent indicator reactions:
-
Creatine Kinase Reaction: Creatine phosphate and ADP are converted to creatine and ATP by the action of CK. N-acetylcysteine (NAC) is included in the reaction mixture to reactivate CK by reducing oxidized sulfhydryl groups at the active site.[3][6][7][9]
-
Hexokinase (HK) Reaction: The newly formed ATP phosphorylates D-glucose to D-glucose-6-phosphate (G6P), a reaction catalyzed by hexokinase (HK).[6][7][9][11]
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) Reaction: G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP+ to NADPH.[6][7][9][11]
The rate of NADPH formation is directly proportional to the CK activity in the sample and is measured by the increase in absorbance at 340 nm.[2][6][9]
Signaling Pathway
Caption: Coupled enzymatic reactions for the spectrophotometric assay of Creatine Kinase.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| Creatine Kinase Assay Kit | Various | e.g., MAK116 | -20°C, protect from light |
| Spectrophotometer | N/A | N/A | N/A |
| 96-well microplate (UV-transparent) | Various | N/A | Room Temperature |
| Pipettes and tips | N/A | N/A | N/A |
| Phosphate-buffered saline (PBS), pH 7.4 | Various | N/A | Room Temperature |
| Deionized water | N/A | N/A | Room Temperature |
Reagent Composition
The following table outlines the typical concentrations of components in the working reagent, based on IFCC recommendations.[2][7][9]
| Component | Concentration in Working Reagent |
| Imidazole Buffer, pH 6.7 | 100 mmol/L |
| Creatine Phosphate | 30 mmol/L |
| ADP | 2 mmol/L |
| D-Glucose | 20 mmol/L |
| N-Acetylcysteine (NAC) | 20 mmol/L |
| Magnesium Acetate | 10 mmol/L |
| NADP+ | 2.5 mmol/L |
| AMP | 5 mmol/L |
| Di(adenosine-5') pentaphosphate | 10 µmol/L |
| Hexokinase (HK) | ≥ 4 KU/L |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | ≥ 1.5 KU/L |
| EDTA | 2 mmol/L |
Experimental Protocols
Sample Preparation
Proper sample handling is crucial for accurate CK activity measurement.
Serum and Plasma:
-
Collect blood and separate serum or plasma promptly.[12] Avoid hemolysis, as red blood cells contain adenylate kinase and ATP, which can interfere with the assay.[7][13]
-
Serum samples should be assayed within 4 hours if stored at room temperature or within 12 hours if stored at 2-8°C.[14]
-
For long-term storage, samples can be kept at -80°C for up to one month.[14] Avoid repeated freeze-thaw cycles.[14]
-
If samples are turbid, centrifuge to clarify before use.[14]
Tissue Homogenates:
-
Excise and rinse tissue with ice-cold PBS to remove any blood.[14]
-
Homogenize approximately 50 mg of tissue in 200 µL of a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[14]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[11][14]
-
Collect the supernatant for the assay.
Cell Lysates:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris.[11]
-
Use the clear supernatant for the assay.
Assay Workflow
Caption: General workflow for the spectrophotometric creatine kinase activity assay.
Detailed Assay Procedure
-
Reagent Preparation: Prepare the working reagent by mixing the components as specified by the kit manufacturer or the IFCC recommendations.[7][9] Protect the working reagent from light and use it within the stability period.[7]
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the temperature to 37°C.[15]
-
Assay Reaction:
-
Pipette the appropriate volume of working reagent (e.g., 200 µL) into each well of a 96-well plate.[11]
-
Add a small volume of sample (e.g., 10 µL) to the corresponding wells.[11][14] For the blank, add the same volume of deionized water or sample buffer.
-
Mix thoroughly and incubate the plate at 37°C for a pre-incubation period of 2-5 minutes to allow for temperature equilibration and activation of CK by NAC.[15][16]
-
-
Kinetic Measurement:
Data Analysis and Calculation
The activity of creatine kinase is calculated from the rate of change in absorbance per minute (ΔA/min).
-
Calculate ΔA/min: Determine the average change in absorbance per minute from the linear portion of the reaction curve.
-
Calculate CK Activity: Use the following formula to calculate the CK activity in U/L:
CK Activity (U/L) = (ΔA/min) x (Total Volume / Sample Volume) x (1 / Molar Extinction Coefficient of NADPH) x 10^6
Where:
-
ΔA/min: The rate of change in absorbance at 340 nm.
-
Total Volume: The total volume of the reaction mixture in the cuvette or well (in mL).
-
Sample Volume: The volume of the sample added (in mL).
-
Molar Extinction Coefficient of NADPH: 6220 L·mol⁻¹·cm⁻¹.
-
10^6: Factor to convert the activity to µmol/L (U/L).
A simplified formula often provided is: CK Activity (U/L) = ΔA/min x Factor .[15] The factor is derived from the assay conditions.
-
Expected Values and Performance Characteristics
| Parameter | Typical Value/Range |
| Linearity | Up to 1000 - 2000 U/L.[6][7] Samples with higher activity should be diluted with 0.9% NaCl and re-assayed.[7][9] |
| Detection Limit | 1 - 7 U/L.[2][6] |
| Reference Range (Human Serum at 37°C) | Male: Up to ~170 U/L, Female: Up to ~145 U/L. (Note: Reference ranges can vary between laboratories and populations). |
| Interfering Substances | Hemolysis, lipemia, and high bilirubin levels may affect results.[7] Certain drugs can also interfere with CK activity.[9] |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low or no activity | Inactive enzyme, incorrect reagent preparation, improper storage. | Ensure proper sample handling and storage. Prepare fresh reagents. Check instrument settings. |
| High background absorbance | Contaminated reagents or samples. | Use fresh, high-quality reagents. Centrifuge samples to remove particulates. |
| Non-linear reaction rate | Substrate depletion, high enzyme concentration. | Dilute the sample and re-run the assay. Ensure the linear range of the assay is not exceeded. |
| Inconsistent results | Pipetting errors, temperature fluctuations. | Ensure accurate pipetting. Maintain a constant temperature throughout the assay. Run replicates. |
Conclusion
The spectrophotometric assay for creatine kinase activity is a robust, reliable, and widely used method in both clinical diagnostics and biomedical research. Adherence to proper sample handling, accurate reagent preparation, and a standardized protocol are essential for obtaining accurate and reproducible results. This application note provides a comprehensive guide to assist researchers, scientists, and drug development professionals in the successful implementation of this important enzymatic assay.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. reckondiagnostics.com [reckondiagnostics.com]
- 4. agdbio.com [agdbio.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. linear.es [linear.es]
- 8. vitroscient.com [vitroscient.com]
- 9. medichem-me.com [medichem-me.com]
- 10. IFCC primary reference procedures for the measurement of catalytic activity concentrations of enzymes at 37 degrees C. Part 2. Reference procedure for the measurement of catalytic concentration of creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fn-test.com [fn-test.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. med.libretexts.org [med.libretexts.org]
- 16. assaygenie.com [assaygenie.com]
Measuring Brain Creatine Levels Using Magnetic Resonance Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnetic Resonance Spectroscopy (MRS) is a powerful non-invasive analytical technique used to measure the concentration of various neurometabolites in the brain.[1][2] Among these, creatine plays a crucial role in cellular energy homeostasis, particularly in tissues with high energy demands like the brain.[3] This document provides detailed application notes and experimental protocols for the quantification of brain creatine levels using proton MRS (¹H-MRS), intended for researchers, scientists, and professionals involved in drug development. The protocols described herein cover subject preparation, data acquisition, and spectral data processing. Additionally, this document summarizes quantitative data from various studies and provides visual representations of the experimental workflow and the creatine kinase signaling pathway.
Introduction
Creatine, along with its phosphorylated form, phosphocreatine, is a key component of the intracellular high-energy phosphate shuttle system, facilitating the rapid regeneration of adenosine triphosphate (ATP).[2][3] In the brain, creatine is vital for maintaining energy metabolism, and altered creatine levels have been implicated in a range of neurological and psychiatric disorders, including creatine deficiency syndromes, traumatic brain injury, and depression.[2][4][5] Furthermore, monitoring brain creatine levels can be instrumental in assessing the therapeutic efficacy of drugs targeting cerebral energy metabolism.[4][6]
¹H-MRS provides a non-invasive window into the neurochemical profile of the brain, allowing for the quantification of creatine and other important metabolites such as N-acetylaspartate (NAA) and choline-containing compounds (Cho).[7][8] The total creatine (tCr) signal, observed at 3.03 ppm in the ¹H-MRS spectrum, is a composite of both creatine and phosphocreatine.[7][8]
Applications in Research and Drug Development
-
Neurodegenerative Diseases: Studying alterations in brain energy metabolism in conditions like Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Huntington's disease.[9]
-
Psychiatric Disorders: Investigating the role of creatine in the pathophysiology of mood disorders such as depression.[5]
-
Creatine Deficiency Syndromes: Diagnosing and monitoring the treatment response in inherited disorders of creatine synthesis and transport.[4][10][11]
-
Traumatic Brain Injury (TBI): Assessing the metabolic consequences of head injuries and the potential neuroprotective effects of interventions.
-
Pharmacodynamic Biomarker: Using changes in brain creatine levels as a biomarker to assess the target engagement and efficacy of novel therapeutic agents.[6]
-
Nutritional Neuroscience: Evaluating the impact of dietary creatine supplementation on brain creatine content and cognitive function.[1][12]
Experimental Protocols
I. Phantom Studies for Quality Assurance and Calibration
Phantom studies are essential for quality assurance, calibration, and validation of the MRS acquisition and quantification procedures.[13][14]
Methodology:
-
Phantom Preparation:
-
Use a standard MRS phantom containing known concentrations of brain metabolites, including creatine (e.g., 10 mM Cr).[14] A common formulation includes N-acetylaspartate (NAA), choline, glutamate, myo-inositol, and lactate.[14]
-
The phantom should be spherical or head-shaped to mimic the geometry of the human head.[13]
-
-
MRS Data Acquisition:
-
Perform the MRS scan on the phantom using the same pulse sequence and parameters intended for in vivo measurements.
-
A commonly used sequence is the Point Resolved Spectroscopy (PRESS) sequence.[14][15]
-
Typical acquisition parameters for a 3T scanner are: Repetition Time (TR) = 3000 ms, Echo Time (TE) = 35 ms, voxel size = 20 x 20 x 20 mm³.[14]
-
-
Data Analysis:
-
Process the phantom spectra using a quantification software package like LCModel.
-
Compare the measured metabolite concentrations with the known concentrations in the phantom to assess the accuracy and precision of the MRS protocol.
-
II. In Vivo ¹H-MRS for Brain Creatine Measurement
This protocol outlines the steps for acquiring and processing in vivo ¹H-MRS data to measure brain creatine levels in human subjects.
A. Subject Preparation:
-
Obtain informed consent from all participants.
-
Screen subjects for any contraindications to MRI (e.g., metallic implants, claustrophobia).
-
Instruct subjects to remain as still as possible during the scan to minimize motion artifacts. Head immobilization with foam pads is recommended.
B. Data Acquisition:
-
Localization:
-
Pulse Sequence and Parameters:
-
Single-voxel spectroscopy (SVS) is commonly used to acquire a spectrum from a specific brain region.
-
The PRESS sequence is frequently employed for its high signal-to-noise ratio (SNR).[17]
-
Recommended Parameters (3T MRI):
-
-
Shimming:
-
Perform automated or manual shimming to optimize the homogeneity of the magnetic field within the VOI. Good shimming is critical for achieving narrow spectral linewidths and accurate quantification.[17]
-
-
Water Suppression:
-
Employ water suppression techniques (e.g., CHESS pulses) to attenuate the large water signal and allow for the detection of the much lower concentration metabolites.[17]
-
C. Data Processing and Quantification:
-
Spectral Processing:
-
The raw MRS data is processed, which includes Fourier transformation, phase correction, and eddy current correction.
-
-
Metabolite Quantification:
-
The processed spectrum is analyzed using software like LCModel, which fits the in vivo spectrum to a linear combination of pre-defined basis spectra of individual metabolites.[15]
-
Absolute Quantification: This method provides metabolite concentrations in absolute units (e.g., mmol/kg).[19] It often requires referencing the metabolite signals to the unsuppressed water signal from the same VOI.[20]
-
Relative Quantification (Ratios): Metabolite concentrations are often expressed as ratios to the total creatine (tCr) peak (e.g., NAA/tCr, Cho/tCr). This approach can help to reduce variability but relies on the assumption that creatine concentration is stable across the conditions being studied, which may not always be the case.[16][21]
-
Data Presentation
The following tables summarize typical brain creatine concentrations and observed changes in various conditions as measured by ¹H-MRS.
Table 1: Absolute Creatine Concentrations in Healthy Adult Brain Regions
| Brain Region | Creatine Concentration (mmol/kg) | Reference |
| Swine Brain (similar to human) | 9.37 ± 0.137 | [15] |
| Various Brain Regions (Human) | Varies by region, generally higher in gray matter | [7][8] |
| Cerebellum | Highest concentrations of Cr and Cho | [8] |
Table 2: Changes in Brain Creatine Levels in Response to Supplementation and in Disease
| Condition | Observation | Reported Change | Reference(s) |
| Creatine Supplementation | Increased brain creatine levels | 3% to 10% increase in most studies | [1][5][12] |
| Creatine Deficiency Syndromes | Markedly reduced or absent creatine peak | Definable creatine peak absent at 3.0 ppm | [10][11] |
| Creatine Deficiency Treatment | Replenishment of brain creatine | Appearance of creatine peak post-treatment | [4][10][11] |
| Amyotrophic Lateral Sclerosis (ALS) with Creatine Supplementation | Increased brain creatine concentrations | 8% increase | [6] |
| Social Anxiety Disorder | Decreased creatine concentration | - | [16] |
| Glioma | Decreased creatine as tumor grade increases | - | [22] |
Visualizations
Creatine Kinase Signaling Pathway
Caption: The Creatine Kinase energy shuttle pathway.
Experimental Workflow for Brain Creatine Measurement
Caption: Workflow for MRS-based brain creatine measurement.
References
- 1. Comparative quantification of dietary supplemented neural creatine concentrations with (1)H-MRS peak fitting and basis spectrum methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creatine in the central nervous system: From magnetic resonance spectroscopy to creatine deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment Monitoring of Brain Creatine Deficiency Syndromes: A 1H- and 31P-MR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Creatine Supplementation on Brain Function and Health [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MR Spectroscopy and Spectroscopic Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Human MR Spectroscopy Using a Clinical Scanner: Development, Applications, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE ROLE OF CREATINE IN NEUROLOGICAL DISORDERS: A LITERATURE REVIEW | International Journal of Innovative Technologies in Social Science [rsglobal.pl]
- 10. Magnetic resonance spectroscopy as a diagnostic tool in cerebral creatine deficiency syndrome 3 - Case Reports in Clinical Radiology [caserepclinradiol.org]
- 11. Magnetic resonance spectroscopy as a diagnostic tool in cerebral creatine deficiency syndrome 3 | Semantic Scholar [semanticscholar.org]
- 12. Effects of Creatine Supplementation on Brain Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative 1H MRS of the human brain in vivo based on the stimulation phantom calibration strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Basis Sets of Quantification of Brain 1H-Magnetic Resonance Spectroscopy at 3.0 T [mdpi.com]
- 15. Quantification of brain creatine concentration using PRESS sequence and LCModel: comparison with HPLC method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. researchgate.net [researchgate.net]
- 17. aapm.org [aapm.org]
- 18. researchgate.net [researchgate.net]
- 19. mriquestions.com [mriquestions.com]
- 20. pubs.rsna.org [pubs.rsna.org]
- 21. Metabolite ratios to assumed stable creatine level may confound the quantification of proton brain MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. radiopaedia.org [radiopaedia.org]
Application of the Jaffe Reaction for Creatinine Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Jaffe reaction, first described by Max Jaffe in 1886, remains a cornerstone of clinical chemistry for the quantitative determination of creatinine in biological samples such as serum, plasma, and urine.[1][2] Its enduring prevalence, despite the development of more specific enzymatic assays, is a testament to its simplicity, cost-effectiveness, and adaptability to high-throughput automated analyzers.[1][2] This document provides detailed application notes and protocols for the Jaffe reaction, intended for use by researchers, scientists, and professionals in drug development who require accurate assessment of renal function.
Creatinine, a metabolic byproduct of creatine phosphate in muscle, is excreted from the body almost entirely by glomerular filtration.[3] Its concentration in the blood is therefore a key indicator of renal health. The Jaffe reaction is a colorimetric assay based on the principle that creatinine reacts with picric acid in an alkaline medium to form a characteristic orange-red Janovsky complex.[1][4] The intensity of the color produced is directly proportional to the creatinine concentration and is typically measured spectrophotometrically between 490 and 520 nm.[1][4]
Principle of the Method
The core of the Jaffe reaction is the interaction between creatinine and an alkaline picrate solution.[3] In an alkaline environment, typically established using sodium hydroxide, creatinine forms a tautomer that can act as a nucleophile. This creatinine tautomer then reacts with the electron-deficient aromatic ring of picric acid (2,4,6-trinitrophenol) to form a colored complex. The rate of color formation or the final absorbance is measured to quantify the creatinine concentration. Over the years, the original endpoint method has been largely supplanted by kinetic assays, which measure the rate of change in absorbance over a short time interval to minimize the impact of interfering substances.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Jaffe reaction for creatinine measurement.
Table 1: Reagent Composition and Concentrations
| Reagent Component | Typical Concentration Range | Reference |
| Picric Acid | 10 - 25 mmol/L | [3][4][6][7] |
| Sodium Hydroxide | 0.2 - 0.75 N (mol/L) | [3][6][7][8] |
| Creatinine Standard | 2.0 mg/dL | [3][6] |
Table 2: Typical Assay Parameters
| Parameter | Value | Reference |
| Wavelength of Measurement | 490 - 520 nm | [1][4] |
| Incubation Temperature | Room Temperature or 37°C | [6][9] |
| Incubation Time (Endpoint) | 15 minutes | |
| Kinetic Read Time | 30 - 90 seconds | [3][9] |
| Sample Type | Serum, Plasma, Urine | [4][6] |
| Urine Sample Dilution | 1:50 with distilled water | [3][6] |
Table 3: Common Interfering Substances
| Interfering Substance | Effect on Creatinine Measurement | Reference |
| Proteins | Positive Interference (non-specific chromogen formation) | [1] |
| Glucose | Positive Interference | [1][10][11] |
| Acetoacetate (Ketones) | Positive Interference | [1][11] |
| Pyruvate | Positive Interference | [11] |
| Ascorbic Acid | Positive Interference | [1] |
| Bilirubin | Negative Interference | [12][13] |
| Cephalosporin Antibiotics | Positive Interference | [10][13] |
| Aminoglycosides (e.g., Streptomycin) | Positive Interference | [1][10] |
| Dopamine | Positive Interference | [13] |
Experimental Protocols
Protocol 1: Manual Endpoint Jaffe Reaction for Serum Creatinine
This protocol is adapted from traditional endpoint methodologies and is suitable for manual application.
1. Reagent Preparation:
- Picric Acid Solution (1% w/v): Dissolve 10 g of picric acid in 1 L of deionized water.
- Sodium Hydroxide Solution (0.75 N): Carefully dissolve 30 g of sodium hydroxide pellets in deionized water and make up to a final volume of 1 L.
- Creatinine Stock Standard (1 mg/mL): Dissolve 100 mg of anhydrous creatinine in 100 mL of 0.1 N HCl.
- Working Creatinine Standard (2 mg/dL): Dilute the stock standard appropriately with 0.1 N HCl.
2. Sample Preparation (Protein Precipitation):
- To 1.0 mL of serum, add 1.0 mL of 10% sodium tungstate solution.
- Mix, then slowly add 1.0 mL of 2/3 N sulfuric acid while mixing.
- Let stand for 10 minutes, then centrifuge at 2000 rpm for 10 minutes.
- Collect the clear supernatant (protein-free filtrate).
3. Assay Procedure:
- Label three test tubes: "Blank," "Standard," and "Test."
- To the "Blank" tube, add 3.0 mL of deionized water.
- To the "Standard" tube, add 3.0 mL of the working creatinine standard.
- To the "Test" tube, add 3.0 mL of the protein-free filtrate.
- To each tube, add 1.0 mL of the picric acid solution.
- To each tube, add 0.5 mL of the sodium hydroxide solution. Mix immediately.
- Incubate all tubes at room temperature for 15 minutes.
- Measure the absorbance of the "Standard" and "Test" samples at 520 nm against the "Blank."
4. Calculation:
- Creatinine (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard
Protocol 2: Kinetic Jaffe Reaction for Serum or Plasma Creatinine (Automated Analyzer Principle)
This protocol outlines the principles adapted for automated clinical chemistry analyzers, which utilize a kinetic measurement to reduce interference.
1. Reagents:
- R1 (Picric Acid Reagent): A buffered solution of picric acid (e.g., 17.5 mmol/L).[3]
- R2 (Alkaline Reagent): A solution of sodium hydroxide (e.g., 0.29 mol/L).[3]
- Calibrators and Controls: Commercially available materials with known creatinine concentrations.
2. Assay Procedure (General Automated Steps):
- A small volume of sample (e.g., 10-50 µL) is pipetted into a reaction cuvette.
- A larger volume of the alkaline reagent (R2) is added and incubated briefly.
- The picric acid reagent (R1) is added to initiate the reaction.
- The analyzer monitors the change in absorbance at a specific wavelength (e.g., 510 nm) over a defined period (e.g., between 30 and 90 seconds after reagent addition).[3][9]
3. Calculation:
- The rate of change in absorbance of the sample is compared to that of the calibrators to determine the creatinine concentration. Modern analyzers often incorporate compensation factors for known interferences like pseudo-chromogens and bilirubin.[12][14]
Diagrams
Caption: Experimental workflow for creatinine measurement using the Jaffe reaction.
Caption: Logical relationships of interferences in the Jaffe reaction.
Conclusion
The Jaffe reaction, while having known interferences, provides a robust and economical method for the routine determination of creatinine. For research and drug development applications where precision is paramount, it is crucial to be aware of these limitations. The use of kinetic, compensated, and standardized methods can significantly mitigate the impact of interfering substances.[12][14] When unexpected results are obtained, especially in complex matrices or in patients on multiple medications, consideration should be given to alternative, more specific methods such as enzymatic assays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] Nevertheless, with careful implementation and awareness of its potential pitfalls, the Jaffe reaction remains a valuable tool in the scientist's arsenal for assessing renal function.
References
- 1. Jaffe reaction - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Creatinine estimation | PPT [slideshare.net]
- 6. genesis-egy.com [genesis-egy.com]
- 7. Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution‐Liquid Chromatography‐Mass Spectrometry in Patients Under Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of creatinine by Jaffe's reaction--determination of concentration of sodium hydroxide required for maximum color development in standard, urine and protein free filtrate of serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cache.kzoo.edu [cache.kzoo.edu]
- 12. jlmqa.org [jlmqa.org]
- 13. Interferences in current methods for measurements of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conversion methods for modified Jaffe reaction assays of serum creatinine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Serum and Urine Creatinine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatinine, a byproduct of muscle creatine metabolism, is a crucial biomarker for assessing renal function. Its clearance from the body is primarily through glomerular filtration, making its concentration in serum and urine a reliable indicator of the glomerular filtration rate (GFR). While the traditional Jaffe method based on the reaction of creatinine with alkaline picrate has been widely used, it is prone to interference from various substances like proteins, glucose, and certain drugs.[1][2] Enzymatic methods offer higher specificity and accuracy, minimizing these interferences and providing more reliable results, which is particularly critical in research and drug development where precise renal function monitoring is essential.[3][4]
These application notes provide detailed protocols and performance data for the most common enzymatic methods for determining creatinine concentrations in serum and urine samples.
Principle of Enzymatic Methods
Enzymatic assays for creatinine typically involve a series of coupled enzymatic reactions that ultimately produce a detectable signal, such as a change in absorbance or fluorescence. The two primary enzymatic pathways are:
-
Creatininase, Creatinase, and Sarcosine Oxidase Method: This is the most widely used enzymatic method.[1][3] It involves a three-step enzymatic cascade:
-
Creatininase (Creatinine amidohydrolase) hydrolyzes creatinine to creatine.[1][3]
-
Creatinase (Creatine amidinohydrolase) then converts creatine to sarcosine and urea.[1][3]
-
Sarcosine oxidase oxidizes sarcosine, producing glycine, formaldehyde, and hydrogen peroxide (H₂O₂).[1][3]
-
The resulting hydrogen peroxide is then measured in a peroxidase-catalyzed colorimetric reaction, often a Trinder reaction, where it reacts with a chromogen to produce a colored product.[3] The intensity of the color is directly proportional to the creatinine concentration in the sample.[3]
-
-
Creatinine Deiminase (Creatinine Iminohydrolase) Method: This method utilizes a different enzymatic pathway:
-
Creatinine deiminase catalyzes the conversion of creatinine to N-methylhydantoin and ammonia.[5][6]
-
The ammonia produced is then quantified, typically using glutamate dehydrogenase, which catalyzes the reductive amination of α-ketoglutarate to glutamate with the concurrent oxidation of NADPH to NADP+.[5] The decrease in absorbance at 340 nm due to NADPH consumption is proportional to the amount of ammonia, and thus to the initial creatinine concentration.
-
Data Presentation
The following tables summarize the performance characteristics of typical enzymatic creatinine assays based on data from various commercially available kits and research publications.
Table 1: Performance Characteristics of a Typical Enzymatic Creatinine Assay (Creatininase-Creatinase-Sarcosine Oxidase Method) in Serum
| Parameter | Value | Reference |
| Linearity | Up to 150 mg/dL | [3] |
| Limit of Detection (LOD) | 0.01 mg/dL - 0.19 mg/dL | [1][3] |
| Limit of Quantitation (LOQ) | 0.1 mg/dL - 0.2 mg/dL | [1] |
| Intra-assay Precision (CV%) | < 5% | [1][7] |
| Inter-assay Precision (CV%) | < 5% | [1][7] |
| Recovery | 99.5% - 102% | [3][8] |
Table 2: Performance Characteristics of a Typical Enzymatic Creatinine Assay (Creatininase-Creatinase-Sarcosine Oxidase Method) in Urine
| Parameter | Value | Reference |
| Linearity | Up to 400 mg/dL (with appropriate dilution) | [1] |
| Limit of Detection (LOD) | 0.07 mg/dL | [1] |
| Intra-assay Precision (CV%) | < 3% | [1] |
| Inter-assay Precision (CV%) | < 4% | [1] |
| Correlation with Jaffe Method (r) | 0.9998 | [1] |
Table 3: Common Interferences in Enzymatic Creatinine Assays
| Interfering Substance | Effect | Method Affected | Reference |
| Bilirubin | Negative interference at high concentrations | Creatininase-based methods | [9][10] |
| Dopamine, Dobutamine | Significant negative interference | Some creatininase-based methods | [11][12] |
| Ascorbic Acid (Vitamin C) | Negative interference at high concentrations | Creatininase-based methods | [9][10] |
| Sarcosine | Positive interference | Creatininase-based methods | [9][10] |
| Hemoglobin | Negative interference at high concentrations | Some creatininase-based methods | [13] |
| Monoclonal Immunoglobulins (M proteins) | Can cause interference (positive or negative) | Both creatininase and Jaffe methods | [14] |
Experimental Protocols
Protocol 1: Enzymatic Creatinine Assay using the Creatininase-Creatinase-Sarcosine Oxidase Method
This protocol is a generalized procedure based on commercially available kits.[3][7][15] Users should always refer to the specific manufacturer's instructions for their particular assay kit.
Materials:
-
Creatinine Assay Kit (containing Creatinine Assay Buffer, Creatininase, Creatinase, Sarcosine Oxidase, Peroxidase, and a chromogenic probe)
-
Creatinine Standard
-
Microplate reader capable of measuring absorbance at 515-570 nm
-
96-well clear microplates
-
Precision pipettes and tips
-
Serum or urine samples
Reagent Preparation:
-
Creatinine Standard: Reconstitute the creatinine standard with deionized water to a stock concentration of 1 mmol/L or as specified by the kit manufacturer.[15] Prepare a series of dilutions from the stock to create a standard curve (e.g., 0, 0.1, 0.15, 0.2, 0.25, 0.3, 0.35 mmol/L).[15]
-
Enzyme Mix: Prepare the enzyme working solution by mixing the creatininase, creatinase, sarcosine oxidase, and peroxidase enzymes in the provided assay buffer according to the kit's instructions. Some kits may provide a ready-to-use enzyme mix.[15]
Sample Preparation:
-
Serum: Serum samples can typically be used directly. If high in protein, deproteinization using a 10 kDa molecular weight cut-off spin filter may be necessary.[16]
-
Urine: Urine samples should be diluted with deionized water or a specified buffer. A common dilution is 1:50.[13] The dilution factor must be accounted for in the final calculation.
Assay Procedure:
-
Standard and Sample Addition: Pipette 12 µL of each standard and sample into separate wells of the 96-well plate.[15]
-
Reaction Initiation: Add 180 µL of the prepared enzyme solution to each well. Mix gently.[15]
-
Incubation: Incubate the plate at 37°C for 5-10 minutes.[7][15]
-
Second Reagent Addition (if applicable): Some protocols may require the addition of a second reagent to initiate the color development. For example, add 60 µL of a second enzyme solution B.[15]
-
Second Incubation: Incubate at 37°C for an additional 2-8 minutes.[15]
-
Absorbance Measurement: Measure the absorbance of each well at the specified wavelength (e.g., 515 nm or 546 nm).[7][15] Some protocols may require a kinetic reading, measuring the change in absorbance over time.[8]
Calculation:
-
Subtract the absorbance of the blank (0 standard) from all other readings.
-
Plot the standard curve of absorbance versus creatinine concentration.
-
Determine the creatinine concentration of the samples from the standard curve.
-
Multiply the urine creatinine concentration by the dilution factor.
Protocol 2: Enzymatic Creatinine Assay using the Creatinine Deiminase Method
This protocol is a generalized procedure.[5][17]
Materials:
-
Creatinine Deiminase Assay Kit (containing Creatinine Deiminase, Glutamate Dehydrogenase, α-Ketoglutarate, and NADPH)
-
Creatinine Standard
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
-
Precision pipettes and tips
-
Serum or urine samples
Reagent Preparation:
-
Creatinine Standard: Prepare a standard curve as described in Protocol 1.
-
Reaction Mix: Prepare a working solution containing buffer, α-ketoglutarate, and NADPH.
-
Enzyme Mix: Prepare a solution containing creatinine deiminase and glutamate dehydrogenase.
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1.
Assay Procedure:
-
Pre-incubation (for endogenous ammonia removal): Mix the sample with a reagent containing glutamate dehydrogenase and NADPH to eliminate any pre-existing ammonia.[5]
-
Standard and Sample Addition: Add the pre-incubated samples and standards to the wells of the microplate.
-
Reaction Initiation: Add the creatinine deiminase to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for approximately 15 minutes.[5]
-
Absorbance Measurement: Measure the decrease in absorbance at 340 nm.
Calculation:
-
Calculate the change in absorbance (ΔA) for each standard and sample.
-
Plot the standard curve of ΔA versus creatinine concentration.
-
Determine the creatinine concentration of the samples from the standard curve.
-
Apply the dilution factor for urine samples.
Visualizations
Caption: Creatininase-Creatinase-Sarcosine Oxidase reaction pathway.
Caption: Creatinine Deiminase reaction pathway.
Caption: General experimental workflow for enzymatic creatinine analysis.
References
- 1. Evaluation and comparison of Abbott Jaffe and enzymatic creatinine methods: Could the old method meet the new requirements? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatinine Deiminase: Characterization, Using in Enzymatic Creatinine Assay, and Production of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtest.com.br [labtest.com.br]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Enzymic assay of creatinine in serum and urine with creatinine iminohydrolase and glutamate dehydrogenase. | Semantic Scholar [semanticscholar.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. reckondiagnostics.com [reckondiagnostics.com]
- 8. Kinetic enzymatic method for determining serum creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences in current methods for measurements of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Catecholamine interference in enzymatic creatinine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biolabo.fr [biolabo.fr]
- 14. academic.oup.com [academic.oup.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. tandfonline.com [tandfonline.com]
Cell Culture Models for Elucidating Creatine Transport Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain and muscle. The transport of creatine into cells is mediated by the sodium- and chloride-dependent creatine transporter (CRT), encoded by the SLC6A8 gene. Dysfunctional creatine transport leads to severe neurological disorders, making the study of its mechanisms crucial for developing therapeutic interventions. This document provides an overview of various cell culture models used to investigate creatine transport, along with detailed protocols for key experimental procedures.
I. Overview of Cell Culture Models for Creatine Transport Studies
A variety of in vitro models are available to study the intricacies of creatine transport, ranging from immortalized cell lines to more complex 3D culture systems. The choice of model depends on the specific research question, such as investigating transporter kinetics, regulation of expression, or the effects of mutations.
Commonly Used Cell Lines:
-
HEK293 cells: Human Embryonic Kidney 293 cells are a widely used model due to their high transfection efficiency, making them suitable for overexpressing wild-type or mutant SLC6A8. They also express the endogenous creatine transporter, allowing for the study of its basic transport characteristics.[1]
-
hCMEC/D3 cells: This cell line serves as a model for the human blood-brain barrier (BBB), crucial for studying the transport of creatine into the central nervous system.[1]
-
U-2 OS cells: A human osteosarcoma cell line that has been utilized for CRISPR/Cas9-mediated knock-in of SLC6A8 variants to study the effects of pathogenic mutations on transporter function.[2]
-
Cancer Cell Lines: Various cancer cell lines, including those from colorectal cancer, have been used to investigate the role of creatine transport in tumor metabolism and progression.[3][4]
Primary Cell Cultures:
-
Astroglia-rich primary cultures: Derived from the brains of newborn rats or mice, these cultures are valuable for studying creatine transport in a more physiologically relevant glial cell context.[5]
-
Patient-derived fibroblasts: Fibroblasts obtained from individuals with Cerebral Creatine Deficiency Syndromes (CCDSs) provide a direct means to study the functional consequences of specific SLC6A8 mutations.[1][6]
Advanced Cell Culture Models:
-
3D Cell Cultures: Three-dimensional models, such as reaggregated brain cell cultures, offer a more complex in vitro system that can mimic the cellular interactions and microenvironment of the developing central nervous system. These models are particularly useful for studying the impact of metabolic stressors, like hyperammonemia, on creatine transport and synthesis.[7][8][9][10]
-
Organoids: Stem cell-derived organoids can self-organize into structures that resemble native tissues, providing a sophisticated platform for investigating tissue-specific aspects of creatine transport.[8][9]
II. Quantitative Data on Creatine Transport in Different Cell Models
The following table summarizes key quantitative data related to creatine transport kinetics in various cell culture models.
| Cell Model | Species | Parameter | Value | Reference |
| Astroglia-rich primary culture | Rat | Km for creatine | 45 µM | [5] |
| Astroglia-rich primary culture | Rat | Vmax | 17 nmol x h-1 x (mg of protein)-1 | [5] |
| Astroglia-rich primary culture | Rat | Km for Na+ | 55 mM | [5] |
| Sarcolemmal giant vesicles | Rat | Km for creatine | 52.4 +/- 9.4 µM | [11][12] |
| Sarcolemmal giant vesicles | Rat | Vmax | 17.3 +/- 3.1 pmol x min-1 x mg vesicle protein-1 | [11][12] |
| Chicken enterocytes | Chicken | Km for creatine | 29 µM | [13] |
III. Experimental Protocols
A. Creatine Uptake Assay
This protocol describes a common method for measuring the uptake of creatine into cultured cells using a radiolabeled substrate.
Workflow for Creatine Uptake Assay
Caption: Workflow of a typical radiolabeled creatine uptake assay.
Materials:
-
Cultured cells of interest
-
Multi-well culture plates (e.g., 24-well plates)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled creatine (e.g., [14C]creatine)
-
Unlabeled creatine
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed uptake buffer to remove the culture medium.
-
Pre-incubation: Add uptake buffer to each well, with or without inhibitors of creatine transport, and pre-incubate the cells at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing a known concentration of radiolabeled creatine (e.g., 9 µM [14C]creatine).[1] For competition assays, include a molar excess of unlabeled creatine in some wells.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 5-60 minutes) to allow for creatine uptake.
-
Terminate Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Calculate the rate of creatine uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
B. Western Blotting for SLC6A8 (Creatine Transporter)
This protocol outlines the steps for detecting and quantifying the SLC6A8 protein in cell lysates.
Workflow for Western Blotting
Caption: General workflow for Western blot analysis of SLC6A8.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for SLC6A8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[14]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to minimize non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SLC6A8 antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]
-
Washing: Repeat the washing steps as in step 6.
-
Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
C. Quantitative PCR (qPCR) for SLC6A8 mRNA Expression
This protocol details the measurement of SLC6A8 gene expression levels.
Workflow for qPCR
Caption: Key steps involved in quantifying SLC6A8 mRNA expression via qPCR.
Materials:
-
Cultured cells
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for SLC6A8 and a reference gene (e.g., GAPDH, ACTB)[16]
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cultured cells using a commercially available kit, including a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for SLC6A8 and a reference gene, and the qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for SLC6A8 and the reference gene. Calculate the relative expression of SLC6A8 mRNA using the comparative Ct (ΔΔCt) method.
IV. Signaling Pathways Regulating Creatine Transport
The activity and expression of the creatine transporter are regulated by various signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
A. Regulation by SPAK/OSR1 Kinases
The SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which are under the control of WNK kinases, have been shown to negatively regulate SLC6A8 activity.[17] Co-expression of active SPAK or OSR1 with SLC6A8 in Xenopus laevis oocytes leads to a significant decrease in creatine-induced currents, primarily by reducing the maximal transport rate.[17]
SPAK/OSR1 Signaling Pathway
Caption: Negative regulation of SLC6A8 by the WNK-SPAK/OSR1 pathway.
B. Regulation by the mTOR Pathway
The mammalian target of rapamycin (mTOR) kinase is a key regulator of cellular nutrient uptake. Studies have demonstrated that mTOR stimulates the activity of SLC6A8.[18] This stimulation is characterized by an increase in the maximal transport rate without a significant change in the affinity for creatine. The effect of mTOR on SLC6A8 appears to be at least partially mediated by the serum and glucocorticoid-inducible kinase (SGK1).[18]
mTOR Signaling Pathway
Caption: Positive regulation of SLC6A8 by the mTOR/SGK1 signaling pathway.
C. Regulation by Klotho
The transmembrane protein Klotho has been identified as an up-regulator of SLC6A8 activity.[19] Klotho increases creatine-induced currents by stabilizing the transporter protein in the cell membrane. This effect is dependent on the β-glucuronidase activity of Klotho.[19]
Klotho Signaling Pathway
References
- 1. Cyclocreatine Transport by SLC6A8, the Creatine Transporter, in HEK293 Cells, a Human Blood-Brain Barrier Model Cell, and CCDSs Patient-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creatine transport in cultured cells of rat and mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA sequencing of creatine transporter (SLC6A8) deficient fibroblasts reveals impairment of the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ammonium alters creatine transport and synthesis in a 3D culture of developing brain cells, resulting in secondary cerebral creatine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3D cell culture: Models and applications | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New creatine transporter assay and identification of distinct creatine transporter isoforms in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human, rat and chicken small intestinal Na+-Cl−-creatine transporter: functional, molecular characterization and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. origene.com [origene.com]
- 17. Negative regulation of the creatine transporter SLC6A8 by SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stimulation of the creatine transporter SLC6A8 by the protein kinase mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Upregulation of the creatine transporter Slc6A8 by Klotho - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Creatine Deficiency Syndromes
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the currently available animal models for the three main types of Creatine Deficiency Syndromes (CDS): Guanidinoacetate Methyltransferase (GAMT) deficiency, L-Arginine:glycine Amidinotransferase (GATM) deficiency, and Creatine Transporter (SLC6A8) deficiency. Detailed protocols for model generation, biochemical analysis, and behavioral assessment are provided to facilitate research and preclinical studies in this field.
Introduction to Creatine Deficiency Syndromes
Creatine is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as the brain and muscle. It is synthesized in a two-step process involving the enzymes GATM and GAMT, and is taken up into cells by the SLC6A8 transporter. Genetic defects in any of these three proteins lead to Cerebral Creatine Deficiency Syndromes (CCDS), which are characterized by intellectual disability, speech and language delays, epilepsy, and behavioral abnormalities.[1][2] Animal models are indispensable tools for understanding the pathophysiology of these disorders and for developing and testing novel therapeutic strategies.[3]
I. Guanidinoacetate Methyltransferase (GAMT) Deficiency Animal Models
GAMT deficiency is an autosomal recessive disorder caused by mutations in the GAMT gene, leading to an accumulation of guanidinoacetic acid (GAA) and a depletion of creatine.[3][4] The GAMT knockout (KO) mouse is the primary animal model for this condition and recapitulates the key biochemical features of the human disease.[3][5][6]
Biochemical Phenotype
GAMT KO mice exhibit a significant increase in GAA and a decrease in creatine and creatinine levels in various tissues, including the brain, muscle, plasma, and urine.[3][4][5] These biochemical alterations are consistent with those observed in human GAMT-deficient patients.[3]
Table 1: Biochemical Profile of GAMT Knockout Mice
| Tissue/Fluid | Analyte | Genotype | Concentration (relative to Wild-Type) | Reference |
| Brain | Creatine | GAMT KO | Significantly Decreased | [3][5] |
| GAA | GAMT KO | Significantly Increased | [3][5] | |
| Muscle | Creatine | GAMT KO | Significantly Decreased | [3][5] |
| GAA | GAMT KO | Significantly Increased | [3][5] | |
| Plasma/Serum | Creatine | GAMT KO | Significantly Decreased | [3][5] |
| GAA | GAMT KO | Significantly Increased | [3][5] | |
| Creatinine | GAMT KO | Significantly Decreased | [3][5] | |
| Urine | Creatine | GAMT KO | Significantly Decreased | [3][5] |
| GAA | GAMT KO | Significantly Increased | [3][5] | |
| Creatinine | GAMT KO | Significantly Decreased | [3][5] |
Behavioral Phenotype
While the biochemical phenotype is robust, the behavioral phenotype of GAMT KO mice is generally considered mild, especially in comparison to the severe neurological symptoms in human patients.[3][4][5] However, some cognitive deficits have been reported.[5]
Table 2: Behavioral Characteristics of GAMT Knockout Mice
| Behavioral Domain | Test | Phenotype in GAMT KO Mice | Reference |
| Learning & Memory | Morris Water Maze | Mild cognitive impairment | [5] |
| Novel Object Recognition | - | ||
| Fear Conditioning | - | ||
| Motor Function | Open Field | No significant alterations | [3] |
| Rotarod | - | ||
| Anxiety-like Behavior | Elevated Plus Maze | - | |
| Social Behavior | Three-Chamber Sociability | - |
"-" indicates data not consistently reported in the initial search results.
Experimental Protocols
GAMT KO mice can be generated by targeted disruption of the Gamt gene in embryonic stem (ES) cells.[7]
-
Targeting Vector Construction: A targeting vector is designed to disrupt the open reading frame of the murine Gamt gene, for example, in the first exon.[7] This is typically achieved by homologous recombination.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Positive selection (e.g., with neomycin) is used to select for cells that have incorporated the vector.
-
Generation of Chimeric Mice: Successfully targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are identified by coat color.
-
Germline Transmission: Chimeric males are bred with wild-type females to achieve germline transmission of the null allele.
-
Genotyping: Offspring are genotyped by PCR analysis of tail DNA to identify heterozygous and homozygous knockout animals.
This protocol describes the analysis of creatine and GAA in plasma and tissue homogenates.
-
Sample Preparation:
-
Plasma: Collect blood in heparinized tubes and centrifuge to separate plasma. Deproteinize by adding a 4-fold excess of methanol, vortex, and centrifuge.
-
Tissues (Brain, Muscle): Homogenize tissues in a suitable buffer (e.g., phosphate-buffered saline) on ice. Deproteinize the homogenate with methanol as described for plasma.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulphate and a small percentage of organic solvent like acetonitrile.[8]
-
Detection: UV detection at a wavelength of 206 nm.[8]
-
Quantification: Calculate concentrations based on a standard curve generated with known concentrations of creatine and GAA.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. A novel mouse model of creatine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 4. mmpc.org [mmpc.org]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. behaviorcloud.com [behaviorcloud.com]
- 7. mdpi.com [mdpi.com]
- 8. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Creatine Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with creatine's solubility in aqueous solutions.
Troubleshooting Guide
Issue: Creatine is not fully dissolving or is precipitating out of solution.
| Potential Cause | Troubleshooting Steps |
| Low Temperature | Creatine solubility is highly dependent on temperature. Attempt to warm the solvent. For instance, the solubility of creatine monohydrate increases from 14 g/L at 20°C to 34 g/L at 50°C.[1] |
| Neutral pH | Creatine monohydrate has its lowest solubility around neutral pH (pH 7).[1] Adjusting the pH of the solution can significantly increase solubility. |
| Incorrect Creatine Form | Different forms of creatine have varying solubilities. Consider using a more soluble form, such as a creatine salt. |
| Particle Size | Larger creatine particles have a smaller surface area, leading to slower dissolution. Employing micronized creatine can enhance solubility. |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the solubility of creatine monohydrate?
A1: The solubility of creatine monohydrate in water is directly proportional to the temperature. As the temperature of the water increases, the amount of creatine that can be dissolved also increases. For example, at 4°C, only 6 grams of creatine can be dissolved in one liter of water, whereas at 50°C, 34 grams can be dissolved in the same volume.[1]
Q2: What is the effect of pH on creatine solubility?
A2: The pH of the aqueous solution significantly impacts creatine's solubility. Creatine monohydrate is least soluble at a neutral pH. Lowering the pH of the solution increases its solubility. This is the principle behind the enhanced solubility of creatine salts, which create a more acidic environment in the solution.[1] For instance, a saturated solution of tricreatine citrate has a pH of 3.2 and a solubility of 29 g/L, while creatine pyruvate has a pH of 2.6 and a solubility of 54 g/L at 20°C.[1]
Q3: Are creatine salts more soluble than creatine monohydrate?
A3: Yes, generally, creatine salts exhibit higher aqueous solubility than creatine monohydrate.[1] This is because they lower the pH of the solution, which in turn increases the solubility of creatine. Examples of more soluble creatine salts include creatine citrate and creatine pyruvate.[1]
Q4: What is micronized creatine, and does it improve solubility?
A4: Micronized creatine is creatine monohydrate that has been mechanically processed to reduce the particle size. This reduction in particle size increases the surface area of the creatine powder, which can lead to improved dissolution rates in aqueous solutions.
Q5: Can complexation with cyclodextrins improve creatine solubility?
A5: Yes, forming an inclusion complex with cyclodextrins is a known method to enhance the aqueous solubility of poorly soluble compounds. The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic interior cavity where the guest molecule (creatine) can be encapsulated. This complex is then more readily soluble in water.
Q6: What is the risk of creatine degradation when modifying temperature and pH?
A6: While increasing temperature and lowering pH can improve solubility, it's important to be aware of the potential for creatine degradation into creatinine. Generally, the lower the pH and the higher the temperature, the faster the rate of degradation. However, creatine is relatively stable at a very low pH (under 2.5) and at a more alkaline pH.[1] It is crucial to find a balance between enhancing solubility and maintaining the stability of the creatine molecule.
Quantitative Data on Creatine Solubility
Table 1: Solubility of Creatine Monohydrate at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 4 | 6[1] |
| 20 | 14[1] |
| 50 | 34[1] |
| 60 | 45[1] |
Table 2: Solubility of Different Creatine Forms at 20°C
| Creatine Form | pH of Saturated Solution | Solubility (g/L) | Normalized Creatine Solubility (g/L)* |
| Creatine Monohydrate | 7.0 | 14[1] | 12.3 |
| Tricreatine Citrate | 3.2 | 29[1] | 19.14 |
| Creatine Pyruvate | 2.6 | 54[1] | 32.4 |
*Normalized to the relative amount of creatine per molecule (Monohydrate: 87.9%, Citrate: 66%, Pyruvate: 60%).[1]
Experimental Protocols
Protocol 1: Determining the Effect of pH on Creatine Solubility
Objective: To systematically evaluate the solubility of creatine monohydrate in aqueous solutions of varying pH.
Materials:
-
Creatine Monohydrate
-
Deionized Water
-
Buffer solutions (e.g., citrate, phosphate) at various pH values (e.g., 3, 4, 5, 6, 7)
-
Magnetic stirrer and stir bars
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
Standard laboratory glassware (beakers, volumetric flasks, pipettes)
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a series of buffer solutions at the desired pH values. Ensure the buffer system will not interfere with the quantification method.
-
Saturated Solution Preparation: a. For each pH value, add an excess amount of creatine monohydrate to a known volume of the buffer solution in a beaker. b. Stir the mixture vigorously using a magnetic stirrer for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After stirring, allow the suspension to settle. b. Carefully collect an aliquot of the supernatant. c. Centrifuge the aliquot at high speed to pellet any remaining undissolved creatine. d. Accurately dilute the clear supernatant with the corresponding buffer solution to a concentration within the linear range of your analytical method.
-
Quantification of Dissolved Creatine: a. Using HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of creatine. A common method involves a C18 column with a mobile phase of buffered water and acetonitrile, with UV detection at around 210 nm.[2] b. Using UV-Vis Spectrophotometry (with colorimetric agent): A colorimetric assay can be used where creatine reacts with a reagent (e.g., ninhydrin) to produce a colored product, which is then measured at a specific wavelength.
-
Data Analysis: a. Calculate the concentration of creatine in the undiluted supernatant for each pH value. b. Plot the solubility of creatine (in g/L) as a function of pH.
Protocol 2: Preparation and Solubility Testing of Micronized Creatine
Objective: To prepare micronized creatine using a laboratory-scale ball mill and compare its dissolution rate to standard creatine monohydrate.
Materials:
-
Creatine Monohydrate
-
Laboratory Ball Mill with grinding media (e.g., zirconia or stainless steel balls)
-
Particle size analyzer (optional)
-
Deionized Water
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer or HPLC system
-
Standard laboratory glassware
Procedure:
-
Micronization: a. Place a known amount of creatine monohydrate into the ball mill jar along with the grinding media. b. Mill the creatine for a specified period. The optimal milling time will depend on the equipment and desired particle size. c. After milling, carefully separate the micronized creatine powder from the grinding media. d. If available, measure the particle size distribution of the micronized and standard creatine to confirm a reduction in particle size.
-
Dissolution Rate Study: a. Prepare two identical beakers with the same volume of deionized water at a constant temperature. b. Simultaneously add an equal, non-saturating amount of standard creatine monohydrate to one beaker and micronized creatine to the other. c. Begin stirring both solutions at the same constant speed. d. At regular time intervals (e.g., 1, 2, 5, 10, 15 minutes), withdraw a small aliquot from each beaker. e. Immediately filter the aliquot to remove any undissolved particles. f. Dilute the filtrate to a suitable concentration for analysis.
-
Quantification: a. Analyze the concentration of dissolved creatine in each sample using a validated HPLC or UV-Vis method as described in Protocol 1.
-
Data Analysis: a. Plot the concentration of dissolved creatine versus time for both standard and micronized creatine. b. Compare the dissolution profiles to determine if micronization resulted in a faster dissolution rate.
Protocol 3: Preparation and Solubility Analysis of a Creatine-Cyclodextrin Complex
Objective: To prepare a creatine-β-cyclodextrin inclusion complex and determine the enhancement in creatine's aqueous solubility.
Materials:
-
Creatine Monohydrate
-
β-Cyclodextrin
-
Deionized Water
-
Magnetic stirrer with heating capabilities
-
Freeze-dryer or vacuum oven
-
Mortar and pestle
-
Analytical equipment for complex confirmation (e.g., FTIR, DSC - optional)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Phase Solubility Study (to determine stoichiometry): a. Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin. b. Add an excess amount of creatine monohydrate to each solution. c. Shake or stir the mixtures at a constant temperature until equilibrium is reached (e.g., 48-72 hours). d. Filter the solutions and analyze the concentration of dissolved creatine. e. Plot the solubility of creatine against the concentration of β-cyclodextrin to determine the complex stoichiometry (often 1:1).
-
Preparation of the Inclusion Complex (Kneading Method): a. Based on the determined stoichiometry (e.g., 1:1 molar ratio), weigh out the appropriate amounts of creatine monohydrate and β-cyclodextrin. b. Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste. c. Gradually add the creatine monohydrate to the paste while continuously kneading with the pestle for an extended period (e.g., 60 minutes). d. Dry the resulting paste in a vacuum oven or using a freeze-dryer to obtain a solid powder.
-
Confirmation of Complex Formation (Optional): a. Analyze the prepared complex, the individual components, and a physical mixture using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Differential Scanning Calorimetry (DSC) to confirm the formation of an inclusion complex.
-
Solubility Determination: a. Prepare saturated solutions of both creatine monohydrate and the creatine-β-cyclodextrin complex in deionized water at a constant temperature, as described in Protocol 1. b. Quantify the concentration of dissolved creatine in each saturated solution using a validated analytical method.
-
Data Analysis: a. Compare the solubility of creatine in the complex to that of creatine monohydrate alone to determine the extent of solubility enhancement.
Visualizations
References
Technical Support Center: Overcoming Creatine Instability in Acidic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of creatine instability in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is my creatine degrading in an aqueous formulation?
A1: Creatine is inherently unstable in aqueous solutions, undergoing a non-enzymatic intramolecular cyclization to form its inactive byproduct, creatinine.[1][2] This degradation is significantly accelerated by two primary factors: lower pH (acidic conditions) and higher temperatures.[1][3] The rate of degradation is not dependent on the concentration of creatine itself.[1][2]
Q2: At what pH does creatine degradation become significant?
A2: Creatine is relatively stable at a neutral pH of 7.5 or 6.5. However, as the pH decreases, the rate of degradation increases substantially.[1][2] For instance, after three days of storage at 25°C, creatine degradation is approximately 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5.[1] The conversion of creatine to creatinine occurs maximally at around pH 3.7.[4]
Q3: How does temperature affect the stability of creatine in a solution?
A3: Higher temperatures accelerate the degradation of creatine into creatinine.[3][5] Conversely, storing creatine solutions at lower temperatures, such as refrigeration, can slow down this degradation process.[1] The temperature dependence of this reaction follows the Arrhenius relationship, with a higher activation energy required at lower water activity.[6]
Q4: Can I pre-mix creatine in an acidic sports drink for later consumption?
A4: It is generally not recommended to pre-mix creatine in acidic beverages for extended periods due to its rapid degradation in such conditions.[1] If not consumed immediately after dissolving, the solution should be stored at a low temperature to minimize the conversion to creatinine.[1][2] For ready-to-drink formulations, alternative stabilization methods should be considered.
Q5: Are creatine salts or creatine esters more stable than creatine monohydrate in acidic solutions?
A5: Some creatine salts may have improved solubility but are not necessarily more stable in solution; in fact, they can lower the pH of the solution, which may reduce stability compared to creatine monohydrate.[1] Creatine esters, such as creatine ethyl ester, have been shown to be less stable in acidic conditions and can accelerate the breakdown to creatinine.[1]
Troubleshooting Guides
Issue: Rapid loss of creatine potency in a liquid formulation.
1. Initial Assessment:
-
Verify pH: Measure the pH of your formulation. If it is in the acidic range (below 6.5), this is a likely cause of instability.
-
Check Storage Temperature: Confirm the temperature at which the formulation is being stored. Elevated temperatures will increase the rate of degradation.
2. Potential Solutions:
-
pH Adjustment:
-
Increase pH: Buffering the formulation to a neutral or slightly alkaline pH can significantly improve creatine stability.[7][8] Buffered creatine supplements, such as those containing sodium bicarbonate, aim to maintain a higher pH to reduce degradation.[8][9]
-
Drastically Lower pH: Alternatively, lowering the pH to below 2.5 can also inhibit the intramolecular cyclization reaction that leads to creatinine formation.[1]
-
-
Temperature Control: If possible, store the formulation at refrigerated temperatures (e.g., 4°C) to slow the degradation kinetics.[1]
-
Microencapsulation: Consider using a microencapsulated form of creatine. This technology protects the creatine from the aqueous environment until ingestion and has been shown to be stable in water and against stomach acid.[10][11][12]
-
Use of Co-solvents: Investigate the use of co-solvents, such as glycerol, which can reduce water activity and potentially slow the degradation rate.[6]
Issue: Crystallization in a creatine solution.
1. Initial Assessment:
-
Identify Crystals: The crystals are likely creatine monohydrate or creatinine.[13] This can occur when the concentration of creatine exceeds its solubility in the formulation.
-
Check Formulation pH and Temperature: Low pH can increase the solubility of creatine, but if the pH shifts or the temperature decreases, creatine may precipitate out of the solution.[1]
2. Potential Solutions:
-
Increase Solubility: The solubility of creatine can be increased by lowering the pH or increasing the temperature.[1] However, these conditions also promote degradation, so a balance must be found.
-
Use More Soluble Forms: While not necessarily more stable, some creatine salts like creatine citrate or pyruvate have higher solubility than creatine monohydrate.[1]
-
Wet-Blending with Protein: A method of "wet-blending" creatine with a protein, such as hydrolyzed whey protein, in the presence of water and then drying the blend has been suggested to increase creatine's solubility.[14]
Data Presentation
Table 1: Effect of pH on Creatine Degradation at 25°C
| pH | Degradation after 3 days |
| 7.5 | Minimal |
| 6.5 | Minimal |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Source: Adapted from Howard and Harris (1999) as cited in Jäger et al. (2011)[1]
Table 2: Solubility of Creatine in Water at Different Temperatures
| Temperature | Solubility (g/L) |
| 4°C | 6 |
| 20°C | 14 |
| 50°C | 34 |
| 60°C | 45 |
Source: Jäger et al. (2011)[1]
Experimental Protocols
Protocol 1: Determination of Creatine Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of creatine and creatinine in a liquid formulation over time to assess stability.
Materials:
-
HPLC system with a UV detector
-
Intersil ODS-2 column (or equivalent C18 column)
-
Creatine and creatinine reference standards
-
Mobile phase: 0.1% phosphoric acid in water and 0.1% phosphoric acid in acetonitrile
-
Test formulation containing creatine
-
pH meter
-
Temperature-controlled incubator or water bath
-
Volumetric flasks, pipettes, and vials
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the creatine formulation.
-
Adjust the pH of the solution to the desired level using an appropriate acid or base.
-
Divide the solution into aliquots for analysis at different time points.
-
-
Storage Conditions:
-
Store the aliquots at a constant temperature (e.g., 25°C or 40°C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
-
-
HPLC Analysis:
-
Prepare a calibration curve using the creatine and creatinine reference standards.
-
Dilute the sample aliquot to a concentration within the range of the calibration curve.
-
Inject the sample into the HPLC system.
-
Use a gradient elution with the mobile phase to separate creatine and creatinine.
-
Detect the compounds using a UV detector at an appropriate wavelength (typically around 210 nm).
-
-
Data Analysis:
-
Quantify the concentration of creatine and creatinine in the sample by comparing the peak areas to the calibration curve.
-
Calculate the percentage of creatine remaining at each time point to determine the degradation rate.
-
Visualizations
Caption: Chemical conversion of creatine to creatinine.
Caption: Experimental workflow for creatine stability testing.
Caption: Factors influencing creatine stability in solution.
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. reddit.com [reddit.com]
- 4. Factors influencing the production of creatinine: implications for the determination and interpretation of urinary creatinine and creatine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Effect of water activity and temperature on the stability of creatine during storage | Semantic Scholar [semanticscholar.org]
- 7. help.livemomentous.com [help.livemomentous.com]
- 8. scispace.com [scispace.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Water and acid stable encapsulation backed for creatine uptake [nutraingredients.com]
- 11. Microencapsulation technology offers new potential for creatine in liquid formats [nutraceuticalbusinessreview.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. US9445622B2 - Compositions and methods for improving creatine solubility and stability - Google Patents [patents.google.com]
Troubleshooting low yields in chemical synthesis of creatine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of creatine, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for creatine, and what are the key reactants?
The most prevalent commercial method for synthesizing creatine is the reaction between sarcosine and cyanamide.[1] In many industrial processes, sodium sarcosinate, the salt of sarcosine, is used as the starting material.[2][3] The reaction is typically carried out in an aqueous solution.
Q2: My creatine synthesis is resulting in a low yield. What are the most likely general causes?
Low yields in creatine synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature or pH can favor side reactions or degradation of the product.[1][3]
-
Impure Starting Materials: The purity of sarcosine and cyanamide is critical, as contaminants can lead to the formation of unwanted byproducts such as dicyandiamide and dihydrotriazines.[2][4]
-
Product Degradation: Creatine can degrade into its cyclic form, creatinine, particularly under acidic pH conditions and elevated temperatures.[5][6]
-
Inefficient Purification: Significant product loss can occur during the crystallization and isolation steps if not properly optimized.[1][5]
Q3: How does pH affect the yield of creatine synthesis?
The pH of the reaction mixture is a critical parameter. The synthesis of creatine from sarcosine and cyanamide is typically conducted under alkaline conditions, with a pH range of 9.0 to 10.0 being preferable.[3] Operating outside this optimal range can lead to a decrease in yield. Acidic conditions, in particular, can promote the degradation of creatine to creatinine.[6] Conversely, a very high pH can also influence the rate of side reactions.
Q4: What is the optimal temperature range for creatine synthesis?
The reaction temperature should be carefully controlled. While specific temperatures can vary depending on the exact protocol, a range of 60 to 80 degrees Celsius is often cited for the reaction between sarcosine and cyanamide.[1] Some sources indicate a broader range of 50 to 100°C.[3] It is important to maintain a consistent temperature to ensure uniform product formation and minimize the creation of byproducts.[1] During the purification by crystallization, lower temperatures of 5 to 20°C are recommended to ensure more complete precipitation of creatine monohydrate and reduce yield loss due to its solubility.[5]
Q5: I suspect impurities in my final product. What are the common contaminants in synthetic creatine and how can I detect them?
Common impurities in commercially synthesized creatine include dicyandiamide, dihydrotriazines, and creatinine.[2][4] These can arise from side reactions during the synthesis, especially with poorly controlled processes.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for the simultaneous determination of creatine and its common impurities like creatinine.[7][8]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in creatine synthesis.
Problem 1: Low Conversion of Starting Materials
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incorrect Reactant Molar Ratio | Verify the molar ratio of cyanamide to sarcosinate. A common starting point is a near-equimolar ratio, though optimization may be required. A suggested range is 1:4 to 4:1, with a preference for 0.9:1 to 1.25:1 (cyanamide:sarcosinate).[3] | Increased product formation as monitored by in-process HPLC analysis. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments within the recommended 50-100°C range.[3] | Faster reaction kinetics and higher conversion of reactants. |
| Suboptimal pH | Ensure the reaction pH is maintained in the alkaline range, ideally between 9.0 and 10.0.[3] Use a calibrated pH meter and make adjustments with a suitable acid or base. | Improved reaction specificity and reduced side-product formation. |
Problem 2: Significant Product Loss During Workup and Purification
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incomplete Crystallization | After the reaction, ensure the solution is cooled slowly to a temperature between 5 and 20°C to maximize the precipitation of creatine monohydrate.[5] The use of seed crystals can also facilitate crystallization.[9] | A greater amount of crystalline product is recovered after filtration. |
| Product Degradation to Creatinine | Avoid acidic conditions during workup. If acidification is necessary for any reason, perform it at low temperatures and for a minimal duration. Monitor the pH closely. Creatine degradation increases as the pH drops below 6.5.[6] | Reduced levels of creatinine in the final product as confirmed by HPLC. |
| High Product Solubility | During washing of the filtered crystals, use a saturated aqueous solution of creatine monohydrate instead of pure water to prevent the dissolution of the product.[5] | Minimal loss of product mass after the washing step. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of creatine from sodium sarcosinate and cyanamide.
Table 1: Reaction and Purification Parameters
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 50 - 100 °C | A more specific range of 60-80°C is also suggested for optimal performance.[1][3] |
| Reaction pH | 9.0 - 10.0 | Maintaining a stable alkaline pH is crucial for the reaction.[3] |
| Molar Ratio (Cyanamide:Sarcosinate) | 0.9:1 - 1.25:1 | Near-equimolar ratios are generally preferred.[3] |
| Crystallization Temperature | 5 - 20 °C | Lower temperatures in this range promote more complete precipitation of creatine monohydrate.[5] |
Experimental Protocols
Protocol 1: Purity Analysis of Creatine Product by HPLC
This protocol outlines a general method for determining the purity of a synthesized creatine sample and quantifying the presence of creatinine.
1. Objective: To assess the purity of the synthesized creatine and quantify the level of creatinine impurity.
2. Materials:
- Synthesized creatine sample
- Creatine reference standard
- Creatinine reference standard
- HPLC grade water
- HPLC grade acetonitrile
- Trifluoroacetic acid (TFA) or phosphoric acid
- HPLC system with a UV detector
- C18 reversed-phase column
3. Standard Preparation: a. Prepare individual stock solutions of creatine and creatinine reference standards in water at a concentration of 1 mg/mL. b. From the stock solutions, prepare a series of mixed working standards with varying concentrations of creatine and creatinine in the mobile phase.
4. Sample Preparation: a. Accurately weigh and dissolve a known amount of the synthesized creatine sample in water to a final concentration of approximately 1 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions (Example):
- Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: 90:10 (v/v) water/acetonitrile with 0.1% TFA[10]
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
6. Analysis: a. Inject the standard solutions to generate a calibration curve for both creatine and creatinine. b. Inject the prepared sample solution. c. Identify and quantify the creatine and creatinine peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration curves.
7. Calculation:
- Calculate the purity of creatine in the sample as a percentage.
- Calculate the concentration of creatinine as an impurity.
Visualizations
Caption: Troubleshooting workflow for low yields in creatine synthesis.
Caption: Pathway of creatine degradation to creatinine.
References
- 1. How Creatine Is Made: Complete Manufacturing Process [swasthum.com]
- 2. researchgate.net [researchgate.net]
- 3. CZ188596A3 - Process for preparing creatine and creatine monohydrate - Google Patents [patents.google.com]
- 4. Creatine as nutritional supplementation and medicinal product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6399819B1 - Process for purifying creatine - Google Patents [patents.google.com]
- 6. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DE19962227A1 - Process for the purification of creatine - Google Patents [patents.google.com]
- 10. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
Technical Support Center: Creatine in Murine Neuroprotection Studies
This support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the neuroprotective effects of creatine in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind creatine's neuroprotective effects?
A: Creatine's neuroprotective properties are primarily attributed to its role in cellular bioenergetics. By increasing the pool of phosphocreatine (PCr) in the brain, it acts as a rapid buffer for adenosine triphosphate (ATP), maintaining energy homeostasis during periods of high metabolic stress, such as ischemia or neurodegeneration. This energy-buffering capacity helps to stabilize mitochondrial function, reduce the release of apoptotic factors like cytochrome c, and inhibit the activation of caspase cell-death pathways.[1][2][3] Additionally, creatine exhibits antioxidant properties and may help stabilize the mitochondrial permeability transition pore.[1][2][4]
Q2: What is the optimal dosage of creatine for neuroprotection in mice?
A: The optimal dosage can vary depending on the mouse model and the specific neurodegenerative condition being studied. However, most studies report significant neuroprotective effects with dietary supplementation of 1-2% creatine by weight.[3] Some studies have observed a 'U' shaped dose-response curve, where a 2% creatine diet was more effective than both 1% and 3% diets in a Huntington's disease model.[5][6] It is crucial to conduct pilot studies to determine the most effective dose for your specific experimental paradigm.
Q3: How long should creatine be administered before inducing neuronal injury?
A: A prophylactic administration period is generally required to ensure adequate uptake of creatine into the brain. Most successful protocols involve feeding mice a creatine-supplemented diet for a period of 3 to 5 weeks prior to the induction of injury (e.g., cerebral ischemia or toxin administration).[1][7] Shorter durations may not be sufficient to significantly raise brain creatine levels and confer protection.
Q4: Can creatine be administered after the onset of neurological symptoms or injury?
A: Yes, some studies have shown that creatine can provide neuroprotection even when administered after the onset of clinical symptoms in transgenic models of diseases like Huntington's.[6] In a mouse model of stroke, post-treatment with an intraperitoneal injection of creatine at the time of reperfusion also resulted in a significant reduction in infarct volume.[7] However, prophylactic treatment generally shows more robust effects.
Q5: Are there any known side effects or toxicity concerns with chronic creatine supplementation in mice?
A: Creatine is generally considered safe, and most studies report no significant adverse effects on the weight or overall health of the mice.[1][8] However, some research suggests that chronic high-dose administration could potentially lead to an increase in metabolites like formaldehyde.[9][10] One study noted that a 3% creatine diet was less effective and resulted in lower body weight gain compared to a 2% diet in a Huntington's model, suggesting potential issues at higher concentrations.[5] Researchers should monitor animals for any signs of distress or toxicity.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| No significant neuroprotective effect observed. | Insufficient Dosage or Duration: Brain creatine levels may not have reached a therapeutic threshold. The brain is more resistant to creatine uptake than muscle.[11] | Increase the duration of pre-treatment to at least 4 weeks.[1] Consider testing a range of doses (e.g., 0.5%, 1%, 2%) to find the optimal concentration for your model.[7] |
| Poor Bioavailability: The form of creatine used may not be well-absorbed or cross the blood-brain barrier effectively. | Ensure you are using high-quality creatine monohydrate, which is the most studied form.[12] Verify that the supplemented food is being consumed adequately by the mice. | |
| Higher creatine dose (e.g., 3%) is less effective than a moderate dose (2%). | 'U' Shaped Dose-Response Curve: This phenomenon has been observed in Huntington's disease models.[5][6] The exact mechanism is unclear but may relate to transporter saturation or off-target effects at higher concentrations. | If a higher dose is not yielding better results, test a lower dose such as 2%.[5] The optimal dose is not always the maximum tolerated dose. |
| High variability in behavioral or histological outcomes. | Inconsistent Creatine Intake: Animals may not be consuming the supplemented diet uniformly. | Ensure homogenous mixing of creatine in the chow. Monitor food intake and body weight regularly. Consider single housing during the treatment period to accurately measure individual consumption if necessary. |
| Variability in Injury Model: The surgical procedure (e.g., MCAO) or toxin administration can have inherent variability. | Refine and standardize the injury induction protocol. Ensure all experimenters are thoroughly trained. Increase the number of animals per group to improve statistical power. | |
| Cannot confirm increased creatine levels in the brain. | Slow Brain Uptake: Creatine uptake into the brain is a slow process, much slower than in skeletal muscle.[13][14] | Use a longer supplementation period (e.g., >4 weeks).[1] For analysis, use sensitive techniques like magnetic resonance spectroscopy (MRS) or high-performance liquid chromatography (HPLC) on dissected brain tissue.[1][5] |
Quantitative Data Summary
Table 1: Effect of Creatine Dosage on Infarct Volume in a Mouse Stroke Model (MCAO) Data sourced from a study involving 45 minutes of Middle Cerebral Artery Occlusion (MCAO) followed by reperfusion. Creatine was administered for 3 weeks prior to MCAO.
| Treatment Group | Dosage | Mean Infarct Volume (mm³) ± SD | Reduction in Infarct Volume |
| Control | 0% (Normal Diet) | 51.3 ± 9.1 | N/A |
| Creatine | 0.5% in diet | 36.4 ± 8.2 | 29% |
| Creatine | 1% in diet | 31.8 ± 7.5 | 38% |
| Creatine | 2% in diet | 29.7 ± 6.9 | 42% |
| Creatine (Post-treatment) | 30 mg/g (i.p.) | 34.4 ± 8.8 | 33% |
| *P<0.05 vs. Control. Data adapted from Prass et al., 2007.[7] |
Table 2: Effect of Creatine Dosage on Survival in a Huntington's Disease Mouse Model (R6/2) Data sourced from a study where dietary supplementation began at 21 days of age.
| Treatment Group | Dosage | Mean Survival (Days) ± SEM | Increase in Mean Survival |
| Control | 0% (Normal Diet) | 97.6 ± 0.7 | N/A |
| Creatine | 1% in diet | 106.6 ± 0.5 | 9.2% |
| Creatine | 2% in diet | 114.6 ± 0.9 | 17.4% |
| Creatine | 3% in diet | 101.9 ± 1.0 | 4.4% |
| P<0.001 vs. Control. Data adapted from Ferrante et al., 2000.[5] |
Table 3: Effect of Creatine on Brain Bioenergetics in a Stroke Model (MCAO) Data sourced from a study measuring metabolite levels 30 minutes after ischemia onset in mice fed a 2% creatine diet for 4 weeks.
| Treatment Group | Brain Region | Creatine (μmol/g) ± SEM | ATP (μmol/g) ± SEM |
| Control | Contralateral | 11.2 ± 0.4 | 2.4 ± 0.1 |
| Control | Ischemic | 9.3 ± 0.7 | 1.1 ± 0.1 |
| 2% Creatine | Contralateral | 11.5 ± 0.5 | 2.5 ± 0.2 |
| 2% Creatine | Ischemic | 10.8 ± 0.6 | 1.8 ± 0.1 |
| *P<0.01 vs. Ischemic Control. Data adapted from Zhu et al., 2004.[1] |
Experimental Protocols
1. Protocol: Dietary Creatine Supplementation
-
Objective: To prepare a rodent diet supplemented with a specified percentage of creatine.
-
Materials: Standard rodent chow (powdered), Creatine Monohydrate powder (high purity), large mixer.
-
Procedure:
-
Calculate the required amount of creatine. For a 2% creatine diet in a 1 kg batch of food, you will need 20 grams of creatine monohydrate and 980 grams of powdered chow.
-
Weigh the powdered chow and creatine monohydrate separately.
-
Combine the ingredients in a large, suitable mixer.
-
Mix thoroughly for at least 20 minutes to ensure a homogenous distribution of creatine throughout the feed. Inadequate mixing is a common source of experimental variability.
-
Store the supplemented diet in airtight containers at 4°C to prevent degradation.
-
Provide the diet to the mice ad libitum for the duration of the treatment period (typically 3-5 weeks).
-
2. Protocol: Assessment of Motor Performance using the Rotarod Test
-
Objective: To evaluate motor coordination, balance, and motor learning in mice.[15][16][17]
-
Materials: Rotarod apparatus for mice.
-
Procedure:
-
Habituation/Training (Day 1-2): Place each mouse on the stationary rod for 60 seconds. Then, train the mice at a constant, low speed (e.g., 4 rpm) for 2-5 minutes. Repeat this for 2-3 trials per day.
-
Testing (Day 3 onwards): Place the mouse on the rod and begin acceleration (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (in seconds) or the time until the mouse passively rotates two full revolutions with the rod.
-
Perform 3-4 trials per mouse per testing day, with a rest interval of at least 15 minutes between trials.
-
The average latency to fall across the trials is used as the performance metric. A significant improvement in the creatine-supplemented group compared to controls indicates a protective effect on motor function.[5][6]
-
3. Protocol: Histological Analysis of Infarct Volume
-
Objective: To quantify the extent of brain injury following focal cerebral ischemia.[18][19][20]
-
Materials: 2,3,5-triphenyltetrazolium chloride (TTC) stain, brain matrix slicer, digital camera, image analysis software (e.g., ImageJ).
-
Procedure:
-
Following the designated reperfusion period (e.g., 24 hours), euthanize the mouse and rapidly extract the brain.[1]
-
Chill the brain briefly at -20°C for 5-10 minutes to firm the tissue for slicing.
-
Place the brain in a mouse brain matrix and cut into uniform coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 15-20 minutes in the dark.
-
TTC stains viable, healthy tissue red, while the infarcted (damaged) tissue remains unstained (white).
-
Transfer the stained slices to a 4% paraformaldehyde solution for fixation.
-
Digitally photograph both sides of each slice.
-
Using image analysis software, measure the area of the infarct (white region) and the total area of the ipsilateral hemisphere for each slice.
-
Calculate the infarct volume by integrating the infarct area over the thickness of each slice, correcting for edema.
-
Visualizations
Signaling Pathways and Workflows
Caption: Creatine's neuroprotective pathway via ATP buffering.
Caption: Standard experimental workflow for creatine studies.
Caption: Relationship between creatine dosage and its effects.
References
- 1. Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine in mouse models of neurodegeneration and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creatine therapy provides neuroprotection after onset of clinical symptoms in Huntington’s disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Potential Toxicity of Chronic Creatine Supplementation in Mice | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. Potential Toxicity of Chronic Creatine Supplementation in Mice | Semantic Scholar [semanticscholar.org]
- 11. Effects of Creatine Supplementation on Brain Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Creatine uptake in brain and skeletal muscle of mice lacking guanidinoacetate methyltransferase assessed by magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
How to prevent interference in colorimetric creatinine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve interference in colorimetric creatinine assays.
Troubleshooting Guide
Encountering unexpected or inconsistent results in your colorimetric creatinine assay can be frustrating. This guide outlines common problems, their potential causes, and actionable solutions to help you get back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Falsely elevated creatinine levels | Presence of non-creatinine chromogens: Substances that react with picric acid in the Jaffe method, such as glucose, acetone, and certain drugs (e.g., cephalosporins, streptomycin), can lead to artificially high readings.[1] | - Use a kinetic Jaffe assay: This method minimizes interference from fast-reacting substances.[2] - Implement a "rate blanking" procedure: This corrects for the change in absorbance caused by interfering substances like bilirubin.[3] - Switch to an enzymatic creatinine assay: These assays are more specific and less susceptible to interference from common non-creatinine chromogens.[1][4] |
| Falsely decreased creatinine levels | Bilirubin interference: High concentrations of bilirubin can negatively interfere with the Jaffe reaction, leading to underestimation of creatinine levels.[5][6][7][8] | - Pre-incubate the sample with sodium hydroxide (NaOH): This helps to oxidize bilirubin to biliverdin, which has less of an inhibitory effect.[6][7][9] - Deproteinize the sample: This can remove protein-bound bilirubin.[9] - Use an enzymatic assay: While some interference can still occur, enzymatic methods are generally less affected by bilirubin than the Jaffe method.[10] |
| High background absorbance | Reagent instability or contamination: Expired or improperly stored reagents can lead to high background signals.[11] Poor water quality: Using contaminated water to prepare reagents can introduce interfering substances. | - Prepare fresh reagents: Always use reagents within their expiration date and store them according to the manufacturer's instructions.[11] - Use high-purity water: Ensure that the water used for reagent preparation is free of contaminants. |
| Inconsistent or non-reproducible results | Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.[11] Temperature fluctuations: Variations in incubation temperature can affect the reaction rate. Sample heterogeneity: Non-homogenous samples can lead to variable results.[12] | - Calibrate pipettes regularly: Ensure all pipettes are properly calibrated and use consistent pipetting techniques.[11] - Maintain a constant temperature: Use a temperature-controlled incubator or water bath for all incubation steps. - Ensure proper sample mixing: Thoroughly mix samples before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with the Jaffe colorimetric creatinine assay?
The Jaffe reaction, which is the basis for many colorimetric creatinine assays, is known to be susceptible to interference from various endogenous and exogenous substances. These are often referred to as "non-creatinine chromogens" because they also react with the alkaline picrate reagent.
Common interfering substances include:
-
Endogenous compounds: High concentrations of glucose, proteins, ketones (acetoacetate and acetone), bilirubin, and uric acid can interfere with the assay.[1][13]
-
Exogenous compounds (Drugs): Certain medications, particularly cephalosporin antibiotics (like cefoxitin and cephalothin) and streptomycin, have been shown to cause significant interference.[1][14] Aspirin and acetaminophen have also been reported to interfere.[14]
Q2: How does bilirubin interfere with the Jaffe reaction, and how can I prevent it?
Bilirubin typically causes a negative interference in the Jaffe kinetic assay, leading to falsely low creatinine readings.[5][6][7][8] The exact mechanism is not fully understood but is thought to involve the oxidation of bilirubin in the alkaline environment, which affects the rate of the colorimetric reaction.[5][9]
To mitigate bilirubin interference, you can:
-
Pre-incubate the sample with Sodium Hydroxide (NaOH): A 5-minute pre-incubation of the serum sample with NaOH before adding the picric acid reagent can help oxidize bilirubin to biliverdin, which interferes to a lesser extent.[6][9]
-
Deproteinize the sample: Since a portion of bilirubin is bound to albumin, deproteinization using methods like trichloroacetic acid (TCA) precipitation can help remove this interference.[9]
-
Use an Enzymatic Assay: Enzymatic methods for creatinine are generally less susceptible to bilirubin interference compared to the Jaffe method.[10]
Q3: Is the kinetic Jaffe method better than the endpoint Jaffe method at reducing interference?
Yes, the kinetic Jaffe method is generally preferred over the endpoint method because it can minimize the impact of certain interferences. The kinetic assay measures the rate of color formation at a specific time interval, which helps to distinguish the faster-reacting creatinine from slower-reacting non-creatinine chromogens.[2] However, it does not eliminate all interferences, and substances that react at a similar rate to creatinine can still pose a problem.
Q4: What is an enzymatic creatinine assay, and is it a better alternative?
Enzymatic creatinine assays are multi-step reactions that are more specific for creatinine than the Jaffe method.[1] The principle typically involves the enzymatic conversion of creatinine to creatine, followed by a series of reactions that produce a detectable signal, often hydrogen peroxide, which is then measured colorimetrically.[15][16][17]
Advantages of enzymatic assays include:
-
Higher specificity: They are less prone to interference from common non-creatinine chromogens like glucose, ketones, and most drugs.[4][13]
-
Improved accuracy: They often provide results that are closer to the "true" creatinine value, especially at low creatinine concentrations.[4]
Disadvantages include:
-
Higher cost: Enzymatic assays are typically more expensive than Jaffe-based assays.[10]
-
Potential for other interferences: While less common, some substances like dopamine and high concentrations of certain amino acids can interfere with specific enzymatic methods.[18]
Experimental Protocols
Protocol 1: Kinetic Jaffe Method for Serum Creatinine
This protocol is a generalized procedure for a kinetic Jaffe assay. Always refer to your specific reagent kit insert for detailed instructions.
Materials:
-
Serum sample
-
Picric Acid Reagent (R1)
-
Alkaline Reagent (Sodium Hydroxide, R2)
-
Creatinine Standard
-
Spectrophotometer capable of reading at ~500-520 nm
-
Micropipettes and tips
-
Test tubes or microplate
Procedure:
-
Prepare the working reagent by mixing equal volumes of R1 and R2.[2] Allow the reagent to equilibrate to the assay temperature.
-
Pipette the working reagent into test tubes or microplate wells for the blank, standard, and samples.
-
Add the serum sample or creatinine standard to the respective tubes/wells and mix immediately.
-
Start a timer immediately after adding the sample/standard.
-
Take an initial absorbance reading (A1) at a specific time point (e.g., 20 or 30 seconds) at 510 nm.[19]
-
Take a second absorbance reading (A2) at a later time point (e.g., 80 or 90 seconds).[19][20]
-
Calculate the change in absorbance (ΔA = A2 - A1) for the standard and the sample.
-
Determine the creatinine concentration in the sample using the following formula: Creatinine Concentration = (ΔA_sample / ΔA_standard) * Standard Concentration
Protocol 2: Enzymatic Method for Serum Creatinine
This protocol outlines the general principle of an enzymatic creatinine assay. Specific timings and reagent volumes will vary between commercial kits.
Materials:
-
Serum sample
-
Creatinine Assay Reagent 1 (containing creatinase, sarcosine oxidase)
-
Creatinine Assay Reagent 2 (containing creatininase, peroxidase, and a chromogen)
-
Creatinine Standard
-
Spectrophotometer
-
Micropipettes and tips
-
Test tubes or microplate
Procedure:
-
Pipette Reagent 1 into tubes/wells for the blank, standard, and samples.
-
Add the serum sample or creatinine standard to the respective tubes/wells and mix.
-
Incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C). This step allows for the enzymatic removal of endogenous creatine.[21]
-
Add Reagent 2 to all tubes/wells and mix.
-
Incubate for a second specified time (e.g., 5 minutes) at the same temperature.
-
Measure the absorbance of the standard and samples against the reagent blank at the recommended wavelength (e.g., 545-550 nm).[15][21]
-
Calculate the creatinine concentration based on the absorbance values of the sample and the standard.
Protocol 3: Protein Precipitation with Trichloroacetic Acid (TCA)
This method can be used to deproteinize serum samples prior to analysis to remove protein-bound interferents.
Materials:
-
Serum sample
-
Trichloroacetic Acid (TCA) solution (e.g., 72% w/v)
-
Sodium Hydroxide (NaOH) solution (e.g., 1M) for neutralization
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
In a microcentrifuge tube, add a specific volume of serum (e.g., 60 µL).
-
Add a calculated volume of TCA solution (e.g., 9.8 µL of 72% TCA).[22] The final concentration of TCA should be sufficient to precipitate the proteins.
-
Vortex the mixture and incubate on ice or at 4°C for a specified time (e.g., 10 minutes).[23]
-
Centrifuge at high speed (e.g., 14,000 rpm) for a set duration (e.g., 5-10 minutes) to pellet the precipitated proteins.[22][23]
-
Carefully collect the supernatant, which contains the deproteinized sample.
-
Neutralize the supernatant with NaOH solution before proceeding with the creatinine assay.[22]
Quantitative Data Summary
The following table summarizes the quantitative impact of common interfering substances on Jaffe and enzymatic creatinine assays. Please note that the extent of interference can vary depending on the specific assay formulation and instrument used.
| Interfering Substance | Assay Method | Concentration of Interferent | Observed Effect on Creatinine Measurement | Reference |
| Bilirubin | Kinetic Jaffe | > 2.3 mg/dL | Negative interference (underestimation) | [6] |
| Kinetic Jaffe | > 20 mg/dL | Significant negative interference | [5] | |
| Enzymatic | Up to 502 µmol/L (~29 mg/dL) | No significant interference | [21] | |
| Glucose | Kinetic Jaffe | > 33.3 mmol/L (~600 mg/dL) | Positive interference (overestimation) | [24] |
| Kinetic Jaffe | Normal range (in low creatinine samples) | Can cause interference | [24] | |
| Enzymatic | Up to 1098 mg/dL | No significant interference | [21] | |
| Hemoglobin | Kinetic Jaffe | Up to 7.5 g/L | No significant interference | [24] |
| Enzymatic | Negative interference from 109 µmol/L | Negative interference | [21] |
Visualizations
Caption: Experimental workflow for a typical colorimetric creatinine assay.
Caption: Simplified mechanism of bilirubin interference in the Jaffe reaction.
Caption: A troubleshooting flowchart for inaccurate creatinine assay results.
References
- 1. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlas-medical.com [atlas-medical.com]
- 3. Creatinine Determination with Minimized Interference [jlmqa.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. nepjol.info [nepjol.info]
- 6. Bilirubin Interference in Serum Creatinine Estimation by Jaffe’s kinetic Method and Its Rectification in Three Different Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. Comparing Jaffe and Enzymatic Methods for Creatinine Measurement at Various Icterus Levels and Their Impacts on Liver Transplant Allocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siriusgenomics.com [siriusgenomics.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. ejmanager.com [ejmanager.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. diazyme.com [diazyme.com]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. archem.com.tr [archem.com.tr]
- 18. academic.oup.com [academic.oup.com]
- 19. medichem-me.com [medichem-me.com]
- 20. scribd.com [scribd.com]
- 21. biolabo.fr [biolabo.fr]
- 22. Protein precipitation [bio-protocol.org]
- 23. its.caltech.edu [its.caltech.edu]
- 24. researchgate.net [researchgate.net]
Technical Support Center: 24-Hour Urine Creatinine Collection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in 24-hour urine creatinine collection.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues that may arise during a 24-hour urine creatinine collection experiment.
Issue: Suspected Incomplete Urine Collection
Symptoms:
-
Lower than expected 24-hour urine volume.
-
Creatinine excretion value is significantly lower than anticipated based on the subject's muscle mass.[1]
Troubleshooting Steps:
-
Interview the Subject:
-
Inquire if any urine samples were missed or discarded.
-
Ask about any spills or accidental loss of urine.
-
Confirm their understanding of the collection start and end times.
-
-
Review Collection Log:
-
Check for any notes from the subject indicating missed collections.
-
Verify that the start and end times are exactly 24 hours apart.
-
-
Quantitative Assessment:
-
Compare the measured 24-hour creatinine excretion against expected values (see Table 1). A significantly lower value is a strong indicator of an incomplete collection.[1]
-
-
Decision:
-
If a missed sample is confirmed or strongly suspected, the 24-hour collection should be repeated to ensure data accuracy.[2]
-
Issue: High Variability in Repeated 24-Hour Collections from the Same Subject
Symptoms:
-
Significant day-to-day fluctuation in 24-hour creatinine excretion values for the same individual.
Troubleshooting Steps:
-
Assess Pre-analytical Factors:
-
Diet: Inquire about significant changes in dietary protein intake, especially high meat consumption, which can temporarily increase creatinine levels.[3]
-
Exercise: Ask about any strenuous physical activity before or during the collection periods, as this can elevate creatinine excretion.[3]
-
Hydration: Review fluid intake patterns, as this can affect urine volume and concentration.
-
-
Review Collection and Storage Procedures:
-
Ensure the subject is consistently following the correct collection protocol for each 24-hour period.
-
Verify that all samples were properly refrigerated or kept on ice throughout the collection period to prevent creatinine degradation.[4]
-
-
Analytical Review:
-
Confirm that the same analytical method was used for all samples.
-
Check for any instrument calibration shifts or quality control failures during the analysis of the affected samples.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding 24-hour urine creatinine collection.
1. What are the primary sources of variability in 24-hour urine creatinine collection?
The primary sources of variability can be categorized as pre-analytical and analytical.
-
Pre-analytical variability includes:
-
Incomplete Collection: This is a major source of error, with studies showing that a significant percentage of collections are incomplete.[5]
-
Diet: High-protein diets, particularly high meat consumption, can increase creatinine excretion.[3]
-
Physical Activity: Strenuous exercise can lead to a temporary increase in creatinine excretion.[3]
-
Diurnal Variation: Creatinine excretion rates can fluctuate throughout the day, with the lowest rates typically observed overnight.[6][7]
-
Improper Storage: Failure to keep the urine sample refrigerated can lead to degradation of creatinine.[4]
-
-
Analytical variability is related to the method used for creatinine measurement. Different methods have varying degrees of specificity and are susceptible to different interferences.
2. How do I properly instruct a subject for a 24-hour urine collection?
Clear and thorough instructions are crucial for a successful collection. The following is a standard protocol:
-
Start Time: The collection begins with the subject emptying their bladder in the morning and discarding this first urine sample. The time of this void is recorded as the start time.[2][4]
-
Collection Period: All subsequent urine for the next 24 hours must be collected in the provided container.[2]
-
Storage: The collection container must be kept refrigerated or on ice throughout the 24-hour period.[4]
-
End Time: The collection ends at the same time the following day. The subject should attempt to void and collect this final sample.[2]
-
Contamination: Emphasize the importance of not contaminating the urine with fecal matter or toilet paper.[2]
3. What should be done if a urine sample is accidentally missed?
If a urine sample is missed, the 24-hour collection is considered incomplete and should be repeated.[2] It is critical to ensure a complete and accurately timed collection for reliable results.
4. What is the expected daily urinary creatinine excretion?
Expected daily creatinine excretion varies based on muscle mass, which is influenced by factors such as sex, age, and body weight. The following table provides typical ranges.
Data Presentation
Table 1: Expected 24-Hour Urinary Creatinine Excretion
| Population | Expected Creatinine Excretion (mg/kg/day) |
| Males | 18 - 25 |
| Females | 15 - 20 |
Source: Adapted from StatPearls.[1]
Table 2: Intra- and Inter-individual Variability of 24-Hour Urinary Creatinine Excretion
| Variability Metric | Reported Value | Reference |
| Intra-individual (within-subject) Standard Deviation | 10.5% to 14.4% of the mean | Greenblatt et al. (1976)[8] |
| Intra-class Correlation (ICC) for 24-hour samples | 0.64 | Sallsten & Barregard (2021)[6][7] |
| Inter-individual (between-subject) Variability | Significantly different and only partially explained by body weight and surface area | Greenblatt et al. (1976)[8] |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection
Objective: To collect a complete and accurately timed 24-hour urine sample.
Materials:
-
Large, clean, leak-proof container for urine collection (often provided with a preservative).
-
A smaller, clean container for initial voiding (to be poured into the larger container).
-
Cooler with ice packs or access to a refrigerator.
-
Collection log for recording start and end times.
Procedure:
-
Start of Collection:
-
On the morning of day one, the subject should empty their bladder completely into the toilet. This urine is discarded.
-
Record the exact time of this voiding as the start time on the collection log and the collection container.
-
-
During Collection:
-
For the next 24 hours, collect all urine voided in the smaller container and then carefully transfer it to the large collection container.
-
Immediately after each addition of urine, the large container should be tightly capped and stored in a refrigerator or a cooler with ice.
-
-
End of Collection:
-
At the same time on day two (24 hours after the start time), the subject should empty their bladder completely and add this urine to the collection container. This is the final collection .
-
Record the exact time of this final voiding as the end time .
-
-
Post-Collection:
-
Ensure the collection container is securely capped.
-
Transport the entire 24-hour urine sample to the laboratory as soon as possible, keeping it cool during transport.
-
Protocol 2: Urine Creatinine Measurement - Jaffe Method (Manual)
Objective: To determine the creatinine concentration in a urine sample using the Jaffe reaction.
Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex. The intensity of the color, measured spectrophotometrically, is proportional to the creatinine concentration.
Materials:
-
Spectrophotometer
-
Picric acid solution (saturated)
-
Sodium hydroxide solution (10%)
-
Creatinine standard solutions
-
Urine sample
-
Volumetric flasks and pipettes
-
Test tubes
Procedure:
-
Sample Preparation: Dilute the urine sample appropriately with deionized water to bring the creatinine concentration within the linear range of the assay.
-
Reaction Setup:
-
Pipette a known volume of the diluted urine sample, standard solutions, and a blank (deionized water) into separate test tubes.
-
Add a specific volume of picric acid solution to each tube and mix. . Add a specific volume of sodium hydroxide solution to each tube, mix, and start a timer.
-
-
Measurement: After a precise incubation time (e.g., 15 minutes) at a controlled temperature, measure the absorbance of each solution at a specific wavelength (e.g., 520 nm) against the blank.
-
Calculation: Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the creatinine concentration of the urine sample from the standard curve, accounting for the dilution factor.
Protocol 3: Urine Creatinine Measurement - Enzymatic Method
Objective: To determine the creatinine concentration in a urine sample using an enzymatic assay.
Principle: A series of enzymatic reactions involving creatininase, creatinase, and sarcosine oxidase produces hydrogen peroxide, which is then measured in a colorimetric reaction, often involving a peroxidase.
Materials:
-
Automated clinical chemistry analyzer or spectrophotometer
-
Enzymatic creatinine reagent kit (containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogen)
-
Creatinine standard solutions
-
Urine sample
Procedure:
-
Sample Preparation: Dilute the urine sample as required with deionized water.
-
Assay: The procedure is typically automated. The analyzer will mix the sample with the enzymatic reagents in a specific sequence and at a controlled temperature.
-
Measurement: The analyzer measures the rate of color formation or the final absorbance, which is proportional to the creatinine concentration.
-
Calculation: The instrument's software calculates the creatinine concentration based on a calibration curve generated from the standard solutions.
Protocol 4: Urine Creatinine Measurement - LC-MS/MS Method
Objective: To accurately and selectively quantify creatinine in a urine sample using liquid chromatography-tandem mass spectrometry.
Principle: Creatinine is separated from other urine components by liquid chromatography and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.
Materials:
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., a mixture of water and acetonitrile with a modifier like formic acid)
-
Creatinine standard solutions
-
Isotopically labeled internal standard (e.g., creatinine-d3)
-
Urine sample
Procedure:
-
Sample Preparation:
-
Dilute the urine sample with the mobile phase or a suitable solvent.
-
Add a known concentration of the isotopically labeled internal standard to all samples, standards, and quality controls.
-
-
LC Separation: Inject the prepared sample onto the LC column. The mobile phase gradient will separate creatinine from other matrix components.
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both creatinine and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Quantification: The ratio of the peak area of creatinine to the peak area of the internal standard is used to calculate the creatinine concentration in the sample by comparing it to a calibration curve prepared with the same internal standard concentration.[9][10][11]
Mandatory Visualization
Caption: Figure 1: 24-Hour Urine Collection and Analysis Workflow
Caption: Figure 2: Key Sources of Variability in 24-Hour Urine Creatinine
Caption: Figure 3: Troubleshooting Inaccurate 24-Hour Urine Creatinine Results
References
- 1. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. A Good Reason to Measure 24-Hour Urine Creatinine Excretion, but Not to Assess Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Addressing the problem of inaccuracy of measured 24‐hour urine collections due to incomplete collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability of Urinary Creatinine in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variability of Urinary Creatinine in Healthy Individuals [mdpi.com]
- 8. Variability of 24-hour urinary creatinine excretion by normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. researchgate.net [researchgate.net]
How to minimize creatine to creatinine conversion during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the conversion of creatine to creatinine during sample storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary factors that lead to the conversion of creatine to creatinine in my samples?
A1: The conversion of creatine to its cyclic anhydride, creatinine, is a spontaneous, non-enzymatic process primarily influenced by three main factors:
-
Temperature: Higher temperatures accelerate the rate of conversion.[1][2][3][4]
-
pH: Acidic conditions significantly promote the degradation of creatine to creatinine.[1][2][5] The reaction rate is maximal at approximately pH 3.7.[1]
-
Time: The longer a sample is stored, the greater the potential for conversion, especially under suboptimal temperature and pH conditions.
Q2: I have to store my aqueous creatine samples for a few days before analysis. What is the best temperature to minimize degradation?
A2: For short-term storage of aqueous creatine solutions, refrigeration at 4°C (39.2°F) is recommended to slow the degradation process.[3] Storing samples at room temperature (e.g., 25°C or 77°F) will lead to a more rapid conversion to creatinine, especially at lower pH values.[2][4] For long-term storage, freezing at -20°C (-4°F) or, ideally, -80°C (-112°F) is the best practice.[6][7]
Q3: My experimental protocol requires a specific pH for my samples. What pH range is optimal for creatine stability?
A3: Creatine is most stable in neutral to slightly alkaline solutions (pH 7.5 or 6.5).[2] As the pH decreases, the rate of conversion to creatinine increases significantly.[2][5] Conversely, the conversion can also be reduced or even stopped at a very low pH (under 2.5) or a very high pH (above 12.1), as these conditions hinder the intramolecular cyclization.[5][8] However, for most biological samples, maintaining a neutral pH is the most practical approach to ensure the stability of other components as well.
Q4: I've noticed a significant decrease in creatine concentration in my urine samples after storing them. Why is this happening and how can I prevent it?
A4: Urine is often slightly acidic, which can accelerate the conversion of creatine to creatinine during storage.[1] To minimize this, it is crucial to process and analyze urine samples as quickly as possible. If immediate analysis is not feasible, the samples should be frozen immediately after collection and aliquoting.[7] For long-term studies, storing urine samples at -80°C is highly recommended.[6]
Q5: Can multiple freeze-thaw cycles affect the stability of creatine in my plasma samples?
A5: While data specifically on creatine is limited, it is a general best practice in bioanalysis to minimize freeze-thaw cycles for all analytes.[6] Each cycle can potentially compromise sample integrity and analyte stability. To avoid this, it is highly recommended to aliquot samples into smaller, single-use volumes before the initial freezing. This allows you to thaw only the amount needed for a specific analysis, preserving the integrity of the remaining sample.
Q6: Is creatine stable in its solid, powdered form?
A6: Yes, creatine monohydrate in its solid powder form is very stable and shows no significant degradation to creatinine over years, even at elevated temperatures.[2][4][9] The presence of water is necessary for the cyclization process to occur.[3] Therefore, ensuring the powdered form is kept in a dry, airtight container is key to its long-term stability.[10][11][12]
Data Presentation: Impact of pH and Temperature on Creatine Degradation
The following tables summarize the quantitative data on the conversion of creatine to creatinine under different conditions.
Table 1: Effect of pH on Creatine Degradation in Aqueous Solution at 25°C (77°F) over 3 Days
| pH | Creatine Degraded (%) |
| 7.5 | Relatively Stable |
| 6.5 | Relatively Stable |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Data sourced from Harris et al. (1999) as cited in Jäger et al. (2011).[2][4]
Table 2: General Recommendations for Sample Storage to Minimize Creatine to Creatinine Conversion
| Storage Condition | Temperature | Recommended For | Stability Notes |
| Room Temperature | 20-25°C (68-77°F) | Not Recommended for Aqueous Samples | Significant degradation can occur, especially in acidic conditions.[2][4] |
| Refrigerated | 2-8°C (36-46°F) | Short-term (up to 24 hours for urine) | Slows degradation compared to room temperature.[7] |
| Frozen | -20°C (-4°F) | Long-term | Generally stable for several months.[6] |
| Ultra-low Frozen | -80°C (-112°F) | Critical Long-term | Preferred for critical long-term studies to ensure maximum stability.[6][7] |
Experimental Protocols
Protocol 1: Assessing Short-Term Stability of Creatine in a Buffered Solution
Objective: To determine the stability of creatine in an aqueous solution at a specific pH and temperature over a short period.
Materials:
-
Creatine monohydrate
-
Phosphate buffer (or other appropriate buffer system) at the desired pH
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS/MS system for creatine and creatinine analysis
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Methodology:
-
Solution Preparation: Prepare a stock solution of creatine in the chosen buffer at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the creatine solution, dilute it appropriately, and analyze it using a validated HPLC or LC-MS/MS method to determine the initial concentrations of creatine and creatinine. This will serve as your baseline (T=0) measurement.
-
Incubation: Place the remaining stock solution in an incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), withdraw aliquots from the stock solution.
-
Sample Analysis: Immediately dilute the aliquots and analyze them for creatine and creatinine content.
-
Data Analysis: Calculate the percentage of creatine remaining and the percentage of creatinine formed at each time point relative to the T=0 measurement.
Visualizations
Caption: Workflow for optimal sample handling to minimize creatine degradation.
References
- 1. Factors influencing the production of creatinine: implications for the determination and interpretation of urinary creatinine and creatine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Elevating Creatine Supplement Safety: Ensuring Compliance, Quality, and Safety - Eurofins USA [eurofinsus.com]
- 10. nakednutrition.com [nakednutrition.com]
- 11. peachperfect.com [peachperfect.com]
- 12. con-cret.com [con-cret.com]
Technical Support Center: Optimizing Creatine Uptake in Primary Cell Cultures
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for improving the efficiency of creatine uptake in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of creatine uptake in primary cells?
A1: The uptake of creatine from the extracellular space into the cell is an active process, primarily mediated by a specific, Na+/Cl--dependent transporter protein called Creatine Transporter 1 (CRT), which is encoded by the SLC6A8 gene.[1][2][3] This transporter actively moves creatine across the cell membrane against its concentration gradient, a process that is crucial for tissues with high energy demands like muscle and brain cells, as most cells cannot synthesize creatine themselves.[3][4][5]
Q2: How is the activity of the creatine transporter (SLC6A8) regulated?
A2: The activity of the SLC6A8 transporter is regulated by multiple factors. Its function can be modulated by various signaling kinases, including SPAK, OSR1, and GSK3ß, which have been shown to be negative regulators.[1][6] Conversely, activation of AMP-activated protein kinase (AMPK) can increase creatine transport in some cell types, like cardiomyocytes.[5] Furthermore, factors such as extracellular creatine concentration, hypertonic stress, and hormones like insulin can influence transporter activity and expression.[3][4][7] High extracellular creatine levels have been shown to down-regulate transport activity.[4][8]
Q3: How can I measure the efficiency of creatine uptake in my cell cultures?
A3: The most common method is to perform a creatine uptake assay using radiolabeled creatine (e.g., [¹⁴C]-creatine) or a stable isotope-labeled version like D3-Creatine.[9] In this assay, cultured cells are incubated with the labeled creatine for a specific time. After incubation, the cells are washed to remove extracellular label, and then lysed. The amount of intracellular labeled creatine is quantified using a scintillation counter (for radioactivity) or mass spectrometry (for stable isotopes) and normalized to the total protein content or cell number.[5][10]
Troubleshooting Guide
Problem 1: Low or No Detectable Creatine Uptake
| Possible Cause | Suggested Solution |
| Low SLC6A8 Transporter Expression | The primary cell type may naturally express low levels of the creatine transporter. Verify SLC6A8 mRNA expression using RT-qPCR and CRT protein levels using Western Blotting or flow cytometry.[9] |
| Sub-optimal Assay Conditions | Creatine transport is dependent on the Na+ gradient. Ensure your uptake buffer is a physiological salt solution (e.g., Krebs-Ringer-HEPES) containing appropriate concentrations of NaCl. Uptake is also temperature-sensitive; perform incubations at 37°C.[11] |
| Presence of Competitive Inhibitors | The transporter can be inhibited by creatine analogs like β-guanidinopropionate (GPA).[9][10] Ensure your culture medium or assay buffer does not contain compounds that could compete with creatine for uptake. |
| Negative Feedback from Media | High concentrations of creatine in the culture medium can down-regulate transporter expression and activity.[4][8] Culture cells in a creatine-free medium for 24 hours prior to the experiment to potentially increase transporter expression. |
| Hypoxic Conditions | Exposing cardiomyocytes to low oxygen levels has been shown to rapidly diminish creatine transport by decreasing the maximal transport rate (Vmax).[5][12] Ensure adequate oxygenation during routine culture and experiments unless hypoxia is the variable being studied. |
Problem 2: High Variability Between Experimental Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Differences in cell number per well will lead to variations in total creatine uptake. Use a cell counter to ensure precise and uniform seeding. Allow cells to adhere and reach a consistent confluency before starting the assay. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a culture plate are prone to evaporation, leading to changes in media concentration and temperature, which can affect cell health and transporter activity. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. |
| Incomplete Removal of Extracellular Creatine | Residual labeled creatine on the cell surface or in the well will lead to artificially high readings. Wash the cell monolayer rapidly and thoroughly with ice-cold stop buffer (e.g., PBS) immediately after the incubation period.[9] |
| Baseline Creatine Levels | Individuals with lower initial muscle creatine concentrations tend to exhibit greater uptake.[13] This principle can apply to primary cells from different donors. Stratify experiments by donor or use cells from a single source to reduce this variability. |
Problem 3: Poor Cell Health or Detachment During Assay
| Possible Cause | Suggested Solution |
| Harsh Washing Steps | Primary cells can be sensitive and may detach with overly vigorous washing. Be gentle during washing steps. Use a multichannel pipette to add and remove solutions slowly, angling the tips toward the well wall rather than directly onto the cell monolayer. |
| Buffer Incompatibility or Osmotic Stress | Using a non-physiological or improperly prepared buffer can cause cell stress, leading to poor health and detachment. Prepare all buffers fresh using high-quality reagents and ensure the osmolarity and pH are appropriate for your specific cell type. |
| Prolonged Incubation Time | Long incubation times in serum-free assay buffer can be detrimental to some primary cell types. Optimize the incubation time; creatine uptake is often linear for the first 15-30 minutes. Perform a time-course experiment to determine the optimal window for your cells. |
Quantitative Data on Creatine Transporter (SLC6A8) Kinetics
The efficiency of the creatine transporter is often described by its Michaelis-Menten kinetics, specifically the Km (substrate concentration at half-maximal velocity) and Vmax (maximum transport rate). These parameters can vary between cell types.
| Cell Type / Model | Km (µM) | Vmax (nmol/min/mg protein) | Notes |
| C2C12 Muscle Cells (Isotonic) | 75 ± 22 | 4.5 ± 0.4 | Km remains unchanged under hypertonic conditions, but Vmax increases.[7] |
| C2C12 Muscle Cells (Hypertonic) | 77 ± 19 | 7.1 ± 0.6 | Demonstrates regulation of transporter capacity by osmotic stress.[7] |
| Cardiomyocytes (Normoxia) | Decreased by 76% in hypoxia | Decreased by 56% in hypoxia | Hypoxia significantly reduces both the affinity and maximal velocity of the transporter.[5] |
| OAT2 (Renal Transporter) | 986 | 117 x 10⁴ (pmol/min/mRNA copy) | For comparison, OAT2 is a renal transporter also involved in creatinine handling, showing different kinetics.[14] |
Experimental Protocols & Visualizations
Protocol 1: Creatine Uptake Assay using Labeled Creatine
This protocol provides a method for measuring the rate of creatine uptake into adherent primary cells.
-
Cell Preparation:
-
Seed primary cells in 24-well plates at a uniform density and culture until they reach desired confluency (typically 80-90%).
-
One day prior to the assay, replace the growth medium with a creatine-free medium to up-regulate transporter expression.
-
-
Assay Procedure:
-
Gently wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Add 500 µL of KRH buffer containing a known concentration of labeled creatine (e.g., 5-100 µM [¹⁴C]-creatine) to each well. For kinetic analysis, use a range of concentrations.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). To determine non-specific uptake, include control wells with a large excess of unlabeled creatine or a known inhibitor like GPA.
-
To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with 1 mL of ice-cold KRH buffer.
-
Lyse the cells by adding 250 µL of a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to a scintillation vial.
-
-
Quantification and Analysis:
-
Add scintillation cocktail to the vials and measure radioactivity using a scintillation counter.
-
In parallel wells, determine the total protein concentration using a BCA or Bradford assay.
-
Calculate the specific uptake rate and express it as nmol of creatine per mg of protein per minute.
-
Caption: Workflow for a typical radioactive creatine uptake assay.
Protocol 2: Western Blot for CRT (SLC6A8) Protein Expression
This protocol outlines the key steps to quantify the relative amount of the creatine transporter protein.
-
Sample Preparation:
-
Wash cultured cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Homogenize or sonicate the samples on ice.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and separate proteins by size using electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SLC6A8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).
-
Signaling Pathways Regulating Creatine Transporter (SLC6A8)
Several intracellular signaling pathways converge to regulate the activity and surface expression of the SLC6A8 transporter. Understanding these pathways can provide targets for modulating creatine uptake.
Caption: Key kinases regulating SLC6A8 transporter activity.
References
- 1. Down-Regulation of the Na+,Cl- Coupled Creatine Transporter CreaT (SLC6A8) by Glycogen Synthase Kinase GSK3ß - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular creatine regulates creatine transport in rat and human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia decreases creatine uptake in cardiomyocytes, while creatine supplementation enhances HIF activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative regulation of the creatine transporter SLC6A8 by SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Creatine as a compatible osmolyte in muscle cells exposed to hypertonic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Creatine uptake in mouse hearts with genetically altered creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro study of uptake and synthesis of creatine and its precursors by cerebellar granule cells and astrocytes suggests some hypotheses on the physiopathology of the inherited disorders of creatine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Scholars@Duke publication: Hypoxia decreases creatine uptake in cardiomyocytes, while creatine supplementation enhances HIF activation. [scholars.duke.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Calibrating Creatinine Assays for Non-Human Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating creatinine assays for use with non-human samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring creatinine in non-human samples?
A1: The two primary methods for creatinine measurement are the Jaffe (alkaline picrate) reaction and enzymatic assays.[1] The Jaffe method is a traditional, cost-effective colorimetric assay, while enzymatic assays are generally more specific and less prone to interference from other substances in the sample.[2]
Q2: Why is species-specific calibration important for creatinine assays?
A2: Different animal species have varying concentrations of substances in their blood and urine that can interfere with creatinine assays.[2] These "non-creatinine chromogens" can react with the assay reagents, leading to inaccurate results. Therefore, it is crucial to validate and potentially modify assay protocols for each species to ensure accurate quantification.
Q3: What are common interfering substances in non-human samples?
A3: Common interferents include proteins, glucose, bilirubin, hemoglobin (from hemolysis), and certain drugs.[3] The Jaffe reaction is particularly susceptible to interference from non-creatinine chromogens, which can vary between species.[2] Enzymatic assays are generally less affected by these substances but can still be influenced by very high concentrations of certain compounds.[3]
Q4: What is the "matrix effect" and how does it affect creatinine assays in non-human samples?
A4: The matrix effect refers to the influence of all other components in a sample (the "matrix") on the analytical signal of the analyte of interest (creatinine).[4] In non-human samples, the unique composition of plasma, serum, or urine can enhance or suppress the signal, leading to inaccurate measurements. Strategies to minimize matrix effects include sample dilution and the use of matrix-matched calibrators.[5]
Q5: How should I prepare non-human plasma or serum samples for a creatinine assay?
A5: Sample preparation often involves deproteinization to remove interfering proteins. This can be achieved by methods such as precipitation with trichloroacetic acid or centrifugation through a 10 kDa molecular weight cut-off spin filter.[6] For urine samples, dilution with purified water is typically required.[7] The specific protocol may need to be optimized depending on the species and the assay method used.
Troubleshooting Guide
This guide addresses common problems encountered when performing creatinine assays on non-human samples.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Endogenous enzymes in the sample (for enzymatic assays). | Incubate a test sample with the detection substrate alone. If a strong signal is observed, consider quenching endogenous peroxidases with 3% H2O2. |
| Non-specific binding of antibodies (for immunoassays). | Increase the number of wash steps or use a different blocking buffer. | |
| Reagent contamination. | Prepare fresh reagents and use sterile techniques. | |
| Low or No Signal | Incorrect wavelength setting on the plate reader. | Verify the correct absorbance or fluorescence wavelength for your specific assay. |
| Degraded reagents or standards. | Use fresh reagents and standards stored under recommended conditions. | |
| Insufficient incubation time or incorrect temperature. | Ensure that incubation times and temperatures are as specified in the protocol and are consistent for all samples and standards. | |
| High Inter-sample Variability | Inconsistent sample preparation. | Ensure uniform sample handling, including consistent deproteinization and dilution steps for all samples.[1] |
| Matrix effects varying between individual animal samples. | Optimize sample dilution to minimize matrix effects. Consider using a stable isotope-labeled internal standard if using mass spectrometry.[1] | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Results Not Reproducible | Reagent instability. | Prepare fresh working solutions for each assay run. Some reagents are light-sensitive or unstable at room temperature.[7] |
| Fluctuation in instrument performance. | Perform regular maintenance and calibration of the plate reader or spectrophotometer. | |
| Discrepancy with Expected Values | Use of human-based calibrators or reference ranges. | Use species-specific reference ranges. If not available, establish baseline values from a healthy population of the specific animal model. |
| Presence of interfering substances in the sample matrix. | Choose an assay method less susceptible to the specific interferent (e.g., enzymatic over Jaffe for samples with high glucose).[3] Consider sample pre-treatment to remove the interfering substance. |
Data Presentation: Comparative Analysis
Table 1: Comparison of Jaffe and Enzymatic Creatinine Assay Methods
| Feature | Jaffe (Alkaline Picrate) Method | Enzymatic Method |
| Principle | Creatinine reacts with picrate in an alkaline medium to form a colored complex.[8] | A series of enzymatic reactions convert creatinine to a product that can be measured colorimetrically or fluorometrically.[9] |
| Specificity | Lower; susceptible to interference from non-creatinine chromogens (e.g., glucose, proteins, ketones).[3] | Higher; less affected by common interfering substances.[3] |
| Sensitivity | Generally lower. | Can be significantly more sensitive, especially fluorometric versions.[10] |
| Cost | Lower. | Higher. |
| Sample Throughput | Can be easily automated for high throughput. | Also suitable for high-throughput automation.[10] |
| Recommendation for Non-Human Samples | Can be used, but requires careful validation and compensation for interferences, which vary by species.[2] | Generally recommended for higher accuracy and specificity, especially in complex matrices or when low creatinine concentrations are expected.[2] |
Table 2: Serum Creatinine Reference Intervals for Selected Non-Human Species
Note: These are approximate ranges and can vary based on age, sex, breed, and the specific analytical method used. It is recommended that each laboratory establish its own reference intervals.
| Species | Creatinine Reference Interval (mg/dL) | Creatinine Reference Interval (µmol/L) |
| Dog | 0.6 - 1.4 | 53 - 124 |
| Cat | 0.8 - 2.1 | 71 - 186 |
| Rat | 0.2 - 0.8 | 18 - 71 |
| Mouse | 0.1 - 0.5 | 9 - 44 |
| Rabbit | 0.6 - 1.8 | 53 - 159 |
| Guinea Pig | < 0.9 | < 77 |
| Ferret | 0.1 - 1.2 | 8.8 - 106 |
| Non-Human Primate (Cynomolgus) | 0.5 - 1.2 | 44 - 106 |
Experimental Protocols
Protocol 1: Jaffe (Alkaline Picrate) Kinetic Assay for Serum/Plasma
This protocol is a general guideline and may require optimization for specific non-human samples.
1. Reagent Preparation:
- Picric Acid Reagent (R1): Prepare a solution of picric acid (e.g., 17.5 mmol/L).[8]
- Alkaline Reagent (R2): Prepare a solution of sodium hydroxide (e.g., 0.29 mol/L).[8]
- Working Reagent: Mix equal volumes of R1 and R2 shortly before use. The working reagent is typically stable for a limited time.[8]
- Creatinine Standard: Prepare a stock solution of creatinine (e.g., 2 mg/dL) and create a standard curve by serial dilution.[8]
2. Sample Preparation:
- Collect serum or plasma using appropriate anticoagulants (e.g., heparin).
- Deproteinization (if necessary): For some Jaffe methods, particularly endpoint assays, deproteinization is required. Mix the sample with a precipitating agent like trichloroacetic acid, centrifuge, and use the supernatant.[6] For kinetic assays, this step may not be necessary.[11]
3. Assay Procedure (96-well plate format):
- Add a small volume of sample or standard (e.g., 10-20 µL) to each well.
- Add the working reagent (e.g., 150-200 µL) to each well.
- Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C).
- Measure the absorbance at a specific wavelength (typically 490-510 nm) at two time points (e.g., 30 seconds and 90 seconds) to determine the rate of color formation.[11]
4. Calculation:
- Calculate the change in absorbance per minute (ΔA/min) for each sample and standard.
- Plot the ΔA/min for the standards against their concentrations to generate a standard curve.
- Determine the creatinine concentration in the samples from the standard curve.
Protocol 2: Enzymatic Assay for Serum/Plasma
This protocol is based on a common enzymatic reaction sequence and may vary depending on the commercial kit used.
1. Reagent Preparation (based on a typical kit):
- Assay Buffer: Provided in the kit.
- Enzyme Mix: Reconstitute the lyophilized enzyme mix (containing creatininase, creatinase, and sarcosine oxidase) with the assay buffer.[9]
- Probe/Dye Reagent: A solution that reacts with the final product of the enzymatic cascade to produce a colored or fluorescent signal.[9]
- Creatinine Standard: A stock solution provided with the kit. Prepare a standard curve through serial dilutions.
2. Sample Preparation:
- Collect serum or plasma.
- Deproteinization: It is highly recommended to deproteinize samples using a 10 kDa spin filter to remove proteins that may interfere with the assay.[9] The filtrate can be used directly in the assay.
3. Assay Procedure (96-well plate format):
- Add the deproteinized sample or standard (e.g., 20-50 µL) to each well.
- Prepare a reaction mix containing the assay buffer, enzyme mix, and probe.
- Add the reaction mix (e.g., 100-150 µL) to each well.
- Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes), protected from light if using a fluorescent probe.
- Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) in a microplate reader.
4. Calculation:
- Subtract the blank reading from all sample and standard readings.
- Plot the absorbance or fluorescence values for the standards against their concentrations to create a standard curve.
- Determine the creatinine concentration in the samples from the standard curve.
Mandatory Visualizations
Caption: General workflow for creatinine measurement in non-human samples.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Effects of interferents on the kinetic Jaffé reaction and an enzymatic colorimetric test for serum creatinine concentration determination in cats, cows, dogs and horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix-effect free multi-residue analysis of veterinary drugs in food samples of animal origin by nanoflow liquid chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. precisionbiomed.in [precisionbiomed.in]
- 8. gentaurpdf.com [gentaurpdf.com]
- 9. biolabo.fr [biolabo.fr]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution‐Liquid Chromatography‐Mass Spectrometry in Patients Under Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Novel Kidney Function Biomarkers Versus Serum Creatinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of emerging biomarkers for kidney function against the current standard, serum creatinine. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the evaluation and adoption of these novel markers in research and clinical settings.
Executive Summary
Serum creatinine, the long-standing gold standard for assessing kidney function, has significant limitations, including its insensitivity to early-stage kidney disease and its susceptibility to confounding factors such as muscle mass, age, and diet.[1][2][3] A new generation of biomarkers—Neutrophil Gelatinase-Associated Lipocalin (NGAL), Kidney Injury Molecule-1 (KIM-1), Cystatin C, and Beta-2 Microglobulin (β2M)—offers the potential for earlier and more accurate detection of both acute kidney injury (AKI) and chronic kidney disease (CKD). This guide presents a comprehensive analysis of these biomarkers, comparing their diagnostic performance and outlining the experimental protocols for their validation.
Data Presentation: Quantitative Comparison of Biomarker Performance
The following table summarizes the diagnostic accuracy of novel biomarkers in comparison to serum creatinine for the detection of Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD). The data is compiled from various clinical studies and systematic reviews.
| Biomarker | Condition | Sample Type | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Key Advantages over Serum Creatinine |
| Serum Creatinine | AKI & CKD | Serum | Variable (often low in early stages) | Variable | ~0.5-0.7 (for early AKI) | Widely available, low cost, extensive historical data. |
| NGAL | AKI | Urine/Serum | 85-92[4] | 78-89[4] | 0.83-0.98[5][6] | Early detection of AKI (within 2-6 hours of injury).[7] Less influenced by muscle mass.[8] |
| CKD | Urine/Serum | 75-87[6][9] | 53-87[6][9] | 0.62-0.89[6][9] | May predict progression of CKD.[10] | |
| KIM-1 | AKI | Urine | 74-86[11] | 86-88[11] | 0.83-0.92[1] | Highly specific for proximal tubular injury.[12] Rises early in AKI.[11] |
| CKD | Urine | 85.7[6] | 78.6[6] | 0.88[6] | Associated with the severity of kidney damage and predicts disease progression.[13] | |
| Cystatin C | AKI | Serum | ~80 | ~85 | 0.83-0.85[2] | Less affected by age, sex, and muscle mass than creatinine.[3] Detects early changes in GFR.[14] |
| CKD | Serum | 85-92[4] | 84-89[4] | 0.64-0.90+[9] | More accurate GFR estimation in the "creatinine-blind" range.[3] Stronger predictor of adverse outcomes.[3] | |
| Beta-2 Microglobulin (β2M) | AKI/CKD | Serum/Urine | Variable | Variable | Variable | Can distinguish between glomerular and tubular dysfunction.[15] Levels correlate with CKD progression.[16] |
Experimental Protocols: Methodologies for Biomarker Validation
Accurate and reproducible measurement of these biomarkers is crucial for their clinical validation and utility. The following are detailed methodologies for the quantification of serum creatinine and the novel biomarkers.
Measurement of Serum Creatinine (Jaffe Reaction - Colorimetric Method)
-
Principle : Creatinine reacts with picric acid in an alkaline medium to form a reddish-orange complex. The intensity of the color, measured spectrophotometrically, is proportional to the creatinine concentration.
-
Sample Preparation : Collect whole blood and allow it to clot. Centrifuge to separate the serum.
-
Assay Procedure :
-
Pipette serum sample into a cuvette.
-
Add alkaline picrate solution.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the rate of color formation at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Calculate the creatinine concentration by comparing the rate of reaction to that of known creatinine standards.
-
-
Limitations : This method can be susceptible to interference from other substances in the blood, such as glucose, proteins, and ketoacids.[1]
Quantification of NGAL, KIM-1, and β2M (Enzyme-Linked Immunosorbent Assay - ELISA)
-
Principle : This sandwich ELISA is a common method for quantifying protein biomarkers. An antibody specific to the biomarker is pre-coated onto a microplate. Samples and standards are added, and the biomarker binds to the antibody. A second, enzyme-linked antibody that also binds to the biomarker is then added, followed by a substrate that produces a measurable color change.
-
Sample Preparation :
-
Urine : Centrifuge to remove cellular debris. Dilute with assay-specific diluent as required.[17]
-
Serum/Plasma : Collect blood and process to obtain serum or plasma. Dilute with assay-specific diluent.
-
-
Assay Procedure (General Protocol) :
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate. Incubate for 1-2 hours at 37°C.[12]
-
Aspirate and wash the wells multiple times with a wash buffer.
-
Add a biotinylated detection antibody specific to the biomarker. Incubate for 1 hour at 37°C.[12]
-
Aspirate and wash the wells.
-
Add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes at 37°C.[12]
-
Aspirate and wash the wells.
-
Add a TMB substrate solution and incubate in the dark for 15-30 minutes at 37°C.[12]
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve and determine the biomarker concentration in the samples.
-
Quantification of Cystatin C (Particle-Enhanced Nephelometry)
-
Principle : This method measures the turbidity or light scattering caused by the formation of immune complexes. Latex particles coated with anti-Cystatin C antibodies are mixed with the sample. The Cystatin C in the sample causes the particles to agglutinate, and the resulting increase in light scattering is proportional to the Cystatin C concentration.
-
Sample Preparation : Collect serum samples.
-
Assay Procedure :
-
The assay is typically performed on an automated nephelometer.
-
The instrument mixes the sample with the latex reagent.
-
The rate of increase in light scattering is measured.
-
The concentration of Cystatin C is determined by comparison to a calibration curve generated from standards of known concentrations.
-
Multiplex Immunoassay for Kidney Injury Biomarkers
-
Principle : Multiplex assays, often using platforms like Luminex®, allow for the simultaneous measurement of multiple biomarkers in a single small sample. The principle is similar to a sandwich ELISA, but instead of a plate, the capture antibodies are bound to color-coded magnetic beads.
-
Sample Preparation : Prepare serum, plasma, or urine samples as per the kit instructions, which may involve dilution.
-
Assay Procedure :
-
A mixture of bead sets, each specific for a different biomarker, is added to the wells.
-
Samples and standards are added, and the biomarkers bind to their respective capture antibodies on the beads.
-
A cocktail of biotinylated detection antibodies is added.
-
Streptavidin-phycoerythrin (a fluorescent reporter) is added.
-
The beads are analyzed using a specialized flow cytometer that identifies each bead by its color and quantifies the amount of bound biomarker by the intensity of the phycoerythrin signal.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the validation and mechanisms of these kidney function biomarkers.
Caption: Experimental workflow for validating new kidney function biomarkers.
Caption: Simplified signaling pathways of novel kidney biomarkers.
Caption: Logical relationship between kidney dysfunction and biomarkers.
References
- 1. news-medical.net [news-medical.net]
- 2. Emerging Biomarkers and Advanced Diagnostics in Chronic Kidney Disease: Early Detection Through Multi-Omics and AI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystatin C as a biomarker of chronic kidney disease: latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imsaonline.com [imsaonline.com]
- 5. Beta2-microglobulin promotes the growth of human renal cell carcinoma through the activation of the protein kinase A, cyclic AMP-responsive element-binding protein, and vascular endothelial growth factor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Serum NGAL and Cystatin C Comparison With Urinary Albumin-to-Creatinine Ratio and Inflammatory Biomarkers as Early Predictors of Renal Dysfunction in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rediscovering Beta-2 Microglobulin As a Biomarker across the Spectrum of Kidney Diseases [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. e-century.us [e-century.us]
- 14. Exploring the Utility of Urinary Creatinine Adjustment for KIM-1, NGAL, and Cystatin C for the Assessment of Kidney Function: Insights from the C-KidnEES Cohort [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Systematic Review of Kidney Injury Biomarkers for the Evaluation of CKD of Uncertain Etiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Creatine Monohydrate vs. Creatine Ethyl Ester: A Scientific Comparison
A comprehensive analysis for researchers and drug development professionals.
In the landscape of sports nutrition and ergogenic aids, creatine stands out as one of the most researched and effective supplements for enhancing high-intensity exercise performance and increasing lean body mass. While creatine monohydrate has long been considered the gold standard, various other forms have been developed with claims of superior efficacy and bioavailability. Among these, creatine ethyl ester gained significant popularity with marketing claims of enhanced absorption and reduced side effects. This guide provides an objective, data-driven comparison of creatine monohydrate and creatine ethyl ester, focusing on their chemical properties, pharmacokinetics, performance effects, and safety profiles to inform researchers, scientists, and drug development professionals.
Executive Summary
Overwhelming scientific evidence indicates that creatine monohydrate is a more effective and reliable supplement than creatine ethyl ester.[1][2] Studies consistently demonstrate that creatine monohydrate leads to greater increases in muscle and serum creatine levels, while creatine ethyl ester is largely degraded to the waste product creatinine before it can be absorbed and utilized by muscle tissue.[3][4][5] Claims of superior bioavailability and reduced side effects for creatine ethyl ester are not supported by peer-reviewed research.[1][2][6]
Chemical and Pharmacokinetic Profile
Creatine monohydrate is a stable, crystalline substance that is highly bioavailable, with nearly 100% of an oral dose being absorbed and either taken up by tissues or excreted in the urine.[7] In contrast, creatine ethyl ester is a creatine molecule with an attached ethyl ester group.[8] This modification was intended to increase its lipophilicity and bypass the need for the creatine transporter, theoretically leading to better absorption.[8][9]
However, research has shown that creatine ethyl ester is unstable in the acidic environment of the stomach and rapidly degrades to creatinine.[3][10][11] This conversion significantly reduces the amount of active creatine available for absorption.[5] One study found that up to 40% of creatine ethyl ester degrades to creatinine in stomach acid before it even reaches the muscles.[2]
Table 1: Comparative Pharmacokinetic and Chemical Properties
| Feature | Creatine Monohydrate | Creatine Ethyl Ester |
| Chemical Structure | Creatine bound with a water molecule | Creatine attached to an ester group[1][9] |
| Bioavailability | High, well-established[12] | Low, due to degradation[1][3] |
| Stability in Stomach Acid | Stable | Unstable, rapidly converts to creatinine[3][10] |
| Primary End Product | Creatine (utilized by muscle) | Creatinine (waste product)[5] |
Efficacy and Performance Outcomes
Direct comparative studies have consistently shown creatine monohydrate to be superior to creatine ethyl ester in enhancing performance and increasing creatine stores.
A key double-blind, randomized controlled trial by Spillane et al. (2009) provides robust data on this comparison. The study examined the effects of a seven-week supplementation protocol with either creatine monohydrate, creatine ethyl ester, or a placebo in conjunction with resistance training.
Experimental Protocol: Spillane et al. (2009)
-
Participants: 30 non-resistance-trained males were randomly assigned to one of three groups: placebo (maltodextrose), creatine monohydrate, or creatine ethyl ester.[4]
-
Dosage:
-
Measurements: Body composition, muscle mass, strength, power, serum creatine and creatinine levels, and muscle creatine content were assessed at baseline and after the supplementation period.[4]
-
Analysis: Data was analyzed to compare changes between the groups over the seven-week period.[4]
Table 2: Summary of Performance and Physiological Data from Spillane et al. (2009)
| Parameter | Placebo Group | Creatine Monohydrate Group | Creatine Ethyl Ester Group |
| Change in Serum Creatine | Significantly lower than CRT[4] | Significantly higher than PLA and CEE[3][4] | Significantly lower than CRT[3][4] |
| Change in Serum Creatinine | No significant change | Marginal increase[5] | Significant increase at days 6, 27, and 48[3][4] |
| Change in Muscle Creatine Content | No significant change | Significantly higher than PLA[3][4] | Significantly higher than PLA, but no difference from CRT[3][4] |
| Change in Body Composition, Muscle Mass, Strength, and Power | Improvements attributed to training | Improvements attributed to training | Improvements attributed to training[3][4] |
The results of this study clearly indicate that creatine monohydrate is more effective at increasing serum and muscle creatine levels.[3][4] The significant increase in serum creatinine in the creatine ethyl ester group supports the evidence of its degradation.[3][4][5] While both creatine groups showed an increase in muscle creatine compared to placebo, there was no significant difference between the monohydrate and ethyl ester groups in this specific measure, though the serum data suggests a less efficient delivery for CEE.[3][4] Importantly, neither form of creatine provided additional benefits to strength and performance beyond the effects of the resistance training program itself in this study of previously untrained males.[3][4]
Signaling Pathways
Creatine supplementation is known to influence key signaling pathways involved in muscle protein synthesis and energy metabolism.
Akt/mTOR Pathway: This pathway is a central regulator of muscle growth (hypertrophy).[13][14] Creatine supplementation has been shown to enhance the activation of the Akt/mTOR pathway, potentially through the upregulation of insulin-like growth factor 1 (IGF-1).[13][15] This leads to increased phosphorylation of downstream targets like p70S6K, ultimately promoting muscle protein synthesis.[13][14]
References
- 1. livemomentous.com [livemomentous.com]
- 2. fitnessvolt.com [fitnessvolt.com]
- 3. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How the use of creatine supplements can elevate serum creatinine in the absence of underlying kidney pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. transparentlabs.com [transparentlabs.com]
- 7. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creatine.market [creatine.market]
- 9. mrsupplement.com.au [mrsupplement.com.au]
- 10. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Creatine_ethyl_ester [chemeurope.com]
- 12. drinkharlo.com [drinkharlo.com]
- 13. sportsmedoa.com [sportsmedoa.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for creatine measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of creatine is critical in numerous fields, from clinical diagnostics to sports science and pharmaceutical research. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comprehensive cross-validation of four commonly employed methods for creatine and creatinine measurement: the Jaffe reaction, enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The choice of analytical method for creatine measurement is often a trade-off between throughput, specificity, and cost. The following table summarizes the key performance characteristics of the four methods, drawing on data from various validation studies.
| Method | Principle | Advantages | Disadvantages | Linearity Range (Creatinine) | Precision (RSD %) |
| Jaffe Reaction | Colorimetric reaction of creatinine with alkaline picrate.[1][2][3] | Inexpensive, high-throughput. | Non-specific, prone to interference from other chromogens (e.g., glucose, proteins, ketones).[4][5] | Up to 15-65 mg/dL[6] | 1.6 - 5.1% (for HPLC, indicating a general range for precision in such assays)[7] |
| Enzymatic Assay | Multi-step enzymatic reactions converting creatinine to a detectable product (e.g., H₂O₂).[5][8] | High specificity, minimal interference.[5] | More expensive than the Jaffe method. | Up to 65 mg/dL | < 5%[9] |
| HPLC-UV | Chromatographic separation followed by UV detection.[10][11][12] | Good specificity and sensitivity.[13] | Longer analysis time compared to colorimetric methods.[14] | 1-100 µg/mL (Creatine), 2-100 µg/mL (Creatinine)[13][15] | Within-day: 1.0-4.6%, Day-to-day: 2.2-4.7% (Creatine); Within-day: 1.7-4.4%, Day-to-day: 2.3-5.4% (Creatinine)[13][15] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection.[4][14] | "Gold standard" with highest specificity, sensitivity, and accuracy.[5] | Requires specialized equipment and expertise, higher cost.[16] | 1-2000 ng/mL (Creatinine)[17] | Intra- and inter-day < 3%[17] |
Cross-Validation Data: A Closer Look
Studies comparing these methods have consistently highlighted the superior accuracy of chromatography-based techniques, particularly LC-MS/MS.
A comparative study using LC-MS/MS as the reference method demonstrated an average bias of -2.1% for the enzymatic method and a substantial average bias of 11.7% for the Jaffe method.[18] Another evaluation found that the Jaffe method can overestimate serum creatinine, with the extent of overestimation being greatest at normal to moderately elevated levels.[7]
The Bland-Altman analysis in one study showed a mean difference of 4.2% between the Jaffe and enzymatic methods for serum and 2.8% for urine, with the Jaffe method giving higher results at lower concentrations.[19]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are summaries of the experimental protocols for the four analytical methods.
Jaffe Reaction (Colorimetric Method)
The Jaffe method is based on the reaction of creatinine with picric acid in an alkaline solution to form a red-orange complex.[1][2][3]
Typical Protocol:
-
Sample Preparation: Serum or plasma samples are often deproteinized using reagents like sodium tungstate and sulfuric acid, followed by centrifugation.[1] Urine samples are typically diluted with distilled water.[6]
-
Reaction: The prepared sample is mixed with a working reagent containing picric acid and sodium hydroxide.[3][6]
-
Incubation: The mixture is incubated at a constant temperature (e.g., 37°C) for a specific time to allow for color development.[6]
-
Measurement: The absorbance of the colored complex is measured spectrophotometrically at a wavelength of around 500-520 nm.[2][6] The rate of color formation is proportional to the creatinine concentration.[6]
Enzymatic Assay
Enzymatic methods utilize a series of coupled enzyme reactions for the specific measurement of creatinine.
Typical Protocol:
-
Initial Reaction: Creatinine in the sample is hydrolyzed by creatininase to creatine.[19][8]
-
Second Reaction: Creatine is then converted by creatinase to sarcosine and urea.[19]
-
Oxidation and Detection: Sarcosine is oxidized by sarcosine oxidase, producing hydrogen peroxide (H₂O₂).[19][8]
-
Colorimetric Measurement: The H₂O₂ produced reacts with a chromogen in the presence of peroxidase to yield a colored product. The change in absorbance, typically measured around 548-550 nm, is proportional to the creatinine concentration.[19][8]
High-Performance Liquid Chromatography (HPLC)
HPLC separates creatine and creatinine from other components in the sample matrix before quantification by a detector, commonly a UV detector.
Typical Protocol:
-
Sample Preparation: Serum or plasma samples are deproteinized, often by adding acetonitrile, followed by vortexing and centrifugation.[7] Urine samples are typically diluted and filtered.
-
Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system. A C18 or a specialized column for polar analytes is commonly used.[12][13] The mobile phase is an isocratic or gradient mixture of solvents like water, acetonitrile, and a buffer or ion-pairing agent.[10][12]
-
Detection: The separated creatine and creatinine are detected by a UV detector at a specific wavelength (e.g., 205 nm or 236 nm).[12][13]
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the reference method due to its high specificity and sensitivity. It couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry.
Typical Protocol:
-
Sample Preparation: A small volume of serum or plasma is mixed with an internal standard (often a stable isotope-labeled version of creatinine, like creatinine-d3).[18] Proteins are then precipitated with a solvent like methanol, and the mixture is centrifuged.[18]
-
LC Separation: A portion of the supernatant is injected into the LC-MS/MS system. A short analysis time can be achieved using a suitable column and mobile phase.[14][18]
-
MS/MS Detection: The analyte is ionized (e.g., by electrospray ionization) and detected by a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high selectivity.
-
Quantification: The concentration of creatinine is determined from the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. Measurement of creatinine by Jaffe's reaction--determination of concentration of sodium hydroxide required for maximum color development in standard, urine and protein free filtrate of serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlas-medical.com [atlas-medical.com]
- 4. Methods for Quantitative Creatinine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medichem-me.com [medichem-me.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. diazyme.com [diazyme.com]
- 9. Analytical performance evaluation of different test systems on serum creatinine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation and comparison of Abbott Jaffe and enzymatic creatinine methods: Could the old method meet the new requirements? - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the ergogenic effects of creatine with beta-alanine
An Objective Comparison of the Ergogenic Effects of Creatine and Beta-Alanine
Introduction
Creatine and beta-alanine are two of the most popular and well-researched dietary supplements purported to enhance exercise performance. While both are known to have ergogenic effects, they operate through distinct physiological pathways, leading to different performance outcomes. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Overview of Ergogenic Mechanisms
Creatine
Creatine supplementation increases intramuscular phosphocreatine (PCr) stores. During high-intensity, short-duration exercise, PCr donates a phosphate group to adenosine diphosphate (ADP) to rapidly regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. This enhanced ATP regeneration capacity is believed to be the primary mechanism for creatine's ergogenic effects.
Signaling Pathway for Creatine's Ergogenic Action
Revolutionizing Renal Function Assessment: Isotope Dilution Mass Spectrometry as the Gold Standard for Creatinine Measurement
A definitive comparison of analytical methods for the precise quantification of creatinine, a critical biomarker for kidney function.
In the landscape of clinical diagnostics and drug development, the accurate measurement of serum creatinine is paramount for assessing renal function. For researchers, scientists, and drug development professionals, the choice of analytical method can significantly impact the reliability of data and the interpretation of clinical outcomes. This guide provides an in-depth comparison of Isotope Dilution Mass Spectrometry (IDMS) as the reference method for creatinine determination against traditional alternatives, namely the Jaffe and enzymatic methods.
Isotope Dilution Mass Spectrometry has emerged as the gold-standard reference method for creatinine measurement, offering superior accuracy and specificity.[1] Its principle lies in the addition of a known quantity of an isotopically labeled version of creatinine to a sample. By measuring the ratio of the naturally occurring creatinine to the labeled internal standard via mass spectrometry, a highly precise and accurate concentration can be determined.[1] This method's robustness stems from its ability to correct for sample loss during preparation and instrumental variability, thereby minimizing analytical errors.
Comparative Analysis of Creatinine Measurement Methods
While IDMS is the definitive method, its application is often reserved for reference laboratories due to its operational requirements.[2] In routine clinical settings, the Jaffe and enzymatic methods are more commonly employed. However, their performance characteristics differ significantly from IDMS and from each other.
The Jaffe method , first described in 1886, is a colorimetric assay based on the reaction of creatinine with alkaline picrate.[2][3] It is a simple and inexpensive method, which has contributed to its widespread use.[2] However, its major drawback is its susceptibility to interference from non-creatinine chromogens such as glucose, proteins, ascorbic acid, and certain drugs.[4][5] This can lead to an overestimation of creatinine levels, particularly at lower concentrations.[4][6]
The enzymatic method offers improved specificity over the Jaffe reaction.[2] This method typically involves a series of enzymatic reactions that ultimately produce a measurable signal, such as a color change or an electrical current, which is directly proportional to the creatinine concentration.[2] While less susceptible to the interferences that affect the Jaffe method, some enzymatic assays can be influenced by high concentrations of bilirubin.[4]
The National Kidney Disease Education Program (NKDEP) recommends that clinical laboratories use methods that are calibrated and traceable to the IDMS reference method to reduce inter-laboratory bias and improve the accuracy of estimated glomerular filtration rate (eGFR) calculations.[7] Standardization with IDMS has been shown to significantly improve the performance of routine creatinine assays.[8]
Performance Data at a Glance
The following table summarizes the key performance characteristics of the three methods, highlighting the superiority of IDMS and the improvements offered by enzymatic assays over the traditional Jaffe method.
| Performance Metric | Isotope Dilution Mass Spectrometry (IDMS) | Enzymatic Method | Jaffe Method |
| Principle | Addition of a labeled internal standard and measurement of the isotopic ratio by mass spectrometry.[1] | Series of enzymatic reactions leading to a measurable signal.[2] | Reaction of creatinine with alkaline picrate to form a colored complex.[2] |
| Accuracy (Bias vs. IDMS) | Reference Method (defined as most accurate) | Low bias; results are generally 0.1 to 0.3 mg/dL lower than Jaffe method.[7] | Higher positive bias due to non-creatinine chromogens.[9][10] |
| Precision (CV%) | High precision (CV < 1-2%).[11][12] | Good precision (CV < 3% variability compared to IDMS).[2] | Lower precision (CV can be up to 15% deviation from IDMS).[2] |
| Specificity | Very high; distinguishes creatinine from structurally similar compounds.[1] | High; less interference than the Jaffe method.[2] | Low; susceptible to interference from various substances.[4][5] |
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) Protocol for Serum Creatinine
This protocol outlines the key steps for the determination of creatinine in human serum using IDMS with a ¹³C₄-labeled creatinine internal standard.[1]
-
Sample Preparation:
-
Thaw serum samples, calibrators, and quality controls to room temperature.
-
To a microcentrifuge tube, add 50 µL of the sample.
-
Add a known amount of isotopically labeled creatinine internal standard (e.g., Creatinine-¹³C₄).[1]
-
Add a protein precipitation agent, such as cold acetonitrile, to remove proteins that can interfere with the analysis.[1]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.[1]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
The liquid chromatography step separates creatinine and its labeled internal standard from other sample components.
-
The mass spectrometer detects and quantifies the native creatinine and the labeled internal standard based on their unique mass-to-charge ratios.
-
-
Quantification:
-
The concentration of creatinine in the original sample is calculated based on the measured ratio of the native analyte to the internal standard.
-
Jaffe Method (Kinetic Alkaline Picrate) Protocol
-
Reagent Preparation: Prepare an alkaline picrate solution.
-
Sample Reaction: Mix the serum sample with the alkaline picrate reagent.
-
Measurement: Monitor the rate of formation of the red-orange Janovski complex at a specific wavelength (e.g., 510 nm) using a spectrophotometer. The rate of color formation is proportional to the creatinine concentration.
Enzymatic Method Protocol
-
Sample and Reagent Preparation: Prepare the necessary enzyme reagents (e.g., creatininase, creatinase, sarcosine oxidase, and peroxidase) and a chromogenic substrate.
-
Enzymatic Cascade:
-
Creatininase hydrolyzes creatinine to creatine.
-
Creatinase converts creatine to sarcosine and urea.
-
Sarcosine oxidase oxidizes sarcosine to glycine, formaldehyde, and hydrogen peroxide (H₂O₂).
-
In the presence of peroxidase, the H₂O₂ reacts with a chromogen to produce a colored product.
-
-
Measurement: The intensity of the color, measured with a spectrophotometer, is directly proportional to the initial creatinine concentration.
Visualizing the Methodologies
To further elucidate the experimental workflow and the comparative aspects of these methods, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biomedscidirect.com [biomedscidirect.com]
- 4. Comparison of Jaffe Method and Enzymatic Method at Measuring Serum Creatinine Level, Creatinine Clearance and Estimated Glomerular Filtration Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacld.com [iacld.com]
- 6. researchgate.net [researchgate.net]
- 7. stanfordhealthcare.org [stanfordhealthcare.org]
- 8. Did Creatinine Standardization Give Benefits to the Evaluation of Glomerular Filtration Rate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. IDMS to Conventional Creatinine Conversion [clincalc.com]
- 11. Candidate reference method for determining serum creatinine by isocratic HPLC: validation with isotope dilution gas chromatography-mass spectrometry and application for accuracy assessment of routine test kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of creatinine in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, IV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Enzymatic and Picric Acid Creatinine Assays
Creatinine, a metabolic byproduct of creatine phosphate in muscle, is a crucial biomarker for assessing renal function. Its measurement in serum and urine is a routine diagnostic procedure. The two most prevalent methods for quantifying creatinine are the traditional picric acid-based Jaffe reaction and the more specific enzymatic assays. This guide provides an objective, data-driven comparison of these two methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.
Principle of Detection
The fundamental difference between the two assays lies in their chemical principles. The Jaffe method relies on a non-specific chemical reaction, while the enzymatic method utilizes a highly specific multi-step biological reaction.
Picric Acid (Jaffe) Method: This method, first described by Max Jaffe in 1886, is based on the reaction of creatinine with picric acid in an alkaline solution.[1][2] This reaction forms a reddish-orange Janovski complex, the color intensity of which is directly proportional to the creatinine concentration and is measured colorimetrically.[1][3][4][5]
Enzymatic Method: Enzymatic assays employ a series of coupled enzymatic reactions for greater specificity.[6][7][8] A common pathway involves the conversion of creatinine to creatine by creatininase.[9][10] Creatine is then hydrolyzed by creatinase to form sarcosine and urea.[6][9] Subsequently, sarcosine oxidase acts on sarcosine to produce glycine, formaldehyde, and hydrogen peroxide (H₂O₂).[6][8][9] The generated H₂O₂ is then quantified in a peroxidase-catalyzed reaction that produces a colored chromogen, which is measured spectrophotometrically.[6][8][9]
Performance Comparison
The choice between the Jaffe and enzymatic methods often depends on a trade-off between cost and specificity. While the Jaffe method is cost-effective, it is susceptible to numerous interferences.[1][11] The enzymatic method, though more expensive, offers superior analytical specificity.[11][12]
| Feature | Picric Acid (Jaffe) Assay | Enzymatic Assay |
| Principle | Forms a colored complex between creatinine and alkaline picrate (Jaffe reaction).[3][5][13] | Multi-step reaction using creatininase, creatinase, and sarcosine oxidase to produce a quantifiable product.[6][8][9] |
| Specificity | Lower. Prone to interference from non-creatinine chromogens.[11][14] | Higher. Significantly less prone to interferences.[6][11][12] |
| Common Interferences | Positive: Proteins, glucose, ketones (acetoacetate), ascorbic acid, cephalosporin antibiotics.[11][14][15][16] Negative: Bilirubin, hemoglobin.[13][15][17] | Minimal interference from common substances like bilirubin, hemoglobin, and triglycerides at typical concentrations.[6][7][18] Some drugs like dobutamine may interfere.[6] |
| Limit of Quantitation (LOQ) | ~0.2 mg/dL.[16] | ~0.1 mg/dL.[16] |
| Linearity | Up to ~35-38 mg/dL.[5][16] | Up to ~40 mg/dL.[16] |
| Precision (Inter-assay CV%) | Generally higher variability. Can range from <2% to >10% depending on the system and creatinine level.[19] | Generally better precision. Within-run precision is often < 2.5%.[16][18] |
| Correlation with Reference Method (IDMS) | Good, but often shows a positive bias due to non-specific reactions.[11][16] | Excellent correlation and traceability to Isotope Dilution Mass Spectrometry (IDMS).[6][12] |
| Cost | Low cost, widely used for routine testing.[1][11] | Considerably more expensive than the Jaffe method.[8][11] |
| Advantages | Cost-effective, rapid, and easily automated.[1] | High specificity, greater accuracy (especially at low creatinine concentrations), and recommended for pediatric and specific clinical situations.[7][12][16] |
| Disadvantages | Susceptible to numerous interferences, leading to potential overestimation of creatinine levels.[14][16] Caustic picric acid can stain analyzer components.[7] | Higher reagent cost.[8] |
Experimental Protocols
The following sections outline generalized protocols for performing both types of assays. Specific reagent volumes and incubation times may vary based on the manufacturer's kit and the automation system used.
Picric Acid (Jaffe) Assay Protocol
This protocol is based on the kinetic Jaffe method, which measures the rate of color formation to minimize some interferences.
-
Sample Preparation: Serum or plasma samples are typically used directly. For urine samples, a dilution (e.g., 1:50) with deionized water is required.[5]
-
Reagent Preparation:
-
Assay Procedure (Automated Analyzer):
-
Pipette the sample into a reaction cuvette.
-
Add the working reagent to the cuvette to initiate the reaction.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
Measure the change in absorbance (ΔA) at a specific wavelength (typically 492-520 nm) over a fixed time interval (e.g., between 20 and 80 seconds after reagent addition).[4][13][20]
-
-
Calculation: The creatinine concentration is proportional to the rate of change in absorbance (ΔA/min) and is calculated by comparing it to that of a known creatinine standard.
Enzymatic Assay Protocol
This protocol describes a common enzymatic endpoint reaction.
-
Sample Preparation: Serum or plasma is used directly. Urine samples require dilution (e.g., 1:50) with saline or deionized water.[6][10]
-
Reagent Preparation:
-
Reagent 1 (R1): Contains buffer, creatinase, sarcosine oxidase, and substances for a coupled color reaction (e.g., 4-aminoantipyrine).[6] May also contain catalase to eliminate endogenous creatine interference in a pre-incubation step.[10]
-
Reagent 2 (R2): Contains buffer, creatininase, and peroxidase.[6][10]
-
-
Assay Procedure (Automated Analyzer):
-
Pipette the sample into a reaction cuvette.
-
Add Reagent 1 and incubate to allow for the conversion of any endogenous creatine and subsequent reactions.
-
Add Reagent 2 to initiate the specific creatinine reaction cascade.
-
Incubate until the reaction reaches completion (endpoint).
-
Measure the final absorbance at the appropriate wavelength (e.g., 546 nm or 550 nm).[6][7]
-
-
Calculation: The final absorbance is directly proportional to the creatinine concentration in the sample, which is determined by comparison to a standard calibrator.
Visualized Workflows and Pathways
The following diagrams illustrate the core principles of each assay.
Caption: Workflow of the Picric Acid (Jaffe) reaction.
Caption: Multi-step pathway of the enzymatic creatinine assay.
Conclusion
Both the picric acid and enzymatic methods are established for creatinine determination, but they serve different analytical needs. The Jaffe method remains a workhorse in many routine clinical laboratories due to its low cost and simplicity.[1] However, its known susceptibility to chemical interferences can compromise accuracy, particularly in complex patient populations or at low creatinine concentrations.[11][16]
For research, drug development, and specific clinical applications such as pediatrics or critical care, the superior specificity and accuracy of the enzymatic method are often indispensable.[12] The enzymatic method's traceability to the IDMS reference standard further solidifies its position as the more reliable choice when precise and accurate creatinine measurement is paramount.[6][12] Ultimately, the selection of an assay should be guided by the specific requirements for accuracy, the sample matrix, and budgetary considerations.
References
- 1. Jaffe reaction - Wikipedia [en.wikipedia.org]
- 2. Creatinine determination according to Jaffe—what does it stand for? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.libretexts.org [med.libretexts.org]
- 4. dairyknowledge.in [dairyknowledge.in]
- 5. atlas-medical.com [atlas-medical.com]
- 6. labtest.com.br [labtest.com.br]
- 7. diazyme.com [diazyme.com]
- 8. ijss-sn.com [ijss-sn.com]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. biolabo.fr [biolabo.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medichem-me.com [medichem-me.com]
- 14. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Evaluation and comparison of Abbott Jaffe and enzymatic creatinine methods: Could the old method meet the new requirements? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medpulse.in [medpulse.in]
- 18. Creatinine (Enzymatic) [randox.com]
- 19. researchgate.net [researchgate.net]
- 20. Interference with the Jaffé Method for Creatinine Following 5-Aminolevulinic Acid Administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomics of muscle tissue with and without creatine supplementation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Muscle Proteome Modulation by Creatine.
Creatine is a widely utilized dietary supplement known for its ergogenic effects, particularly on muscle mass and performance.[1] While its role in cellular energy metabolism via the phosphocreatine system is well-established, the precise molecular mechanisms underpinning its anabolic effects are a subject of ongoing investigation.[2] Proteomic analysis offers a powerful lens to dissect the global changes in protein expression that occur in muscle tissue following creatine supplementation. This guide provides a comparative overview of the muscle proteome with and without creatine, summarizing key quantitative data, detailing experimental protocols, and visualizing affected signaling pathways.
Quantitative Proteomic Changes in Skeletal Muscle with Creatine Supplementation
Several proteomic studies have been conducted to identify proteins that are differentially expressed in muscle tissue following creatine supplementation. These studies, often coupled with resistance training, reveal a complex interplay of metabolic, structural, and stress-response proteins. The following table summarizes representative quantitative changes observed in such studies.
| Protein | Function | Change with Creatine Supplementation | Reference Study |
| Myosin Heavy Chain (MHC) Isoforms (I, IIa, IIx) | Contractile protein, muscle fiber type determination | Increased mRNA expression and protein levels.[3] | Willoughby & Rosene, 2001 |
| Actin | Key component of the contractile apparatus | Stimulated rate of synthesis.[4] | Ingwall et al., 1974 |
| Vimentin | Intermediate filament protein, cellular structure | Differentially expressed.[5] | Safdar et al., 2008 |
| Malate Dehydrogenase | Enzyme in the citric acid cycle | Differentially expressed.[5] | Safdar et al., 2008 |
| Peroxiredoxin | Antioxidant enzyme | Upregulated.[5] | Safdar et al., 2008 |
| Thioredoxin Dependent Peroxide Reductase | Antioxidant enzyme | Upregulated.[5] | Safdar et al., 2008 |
| 75 kDa and 78 kDa Glucose Regulated Protein Precursors | Chaperone proteins involved in stress response | Differentially expressed.[5] | Safdar et al., 2008 |
| Tropomyosins | Contractile protein | Differentially expressed.[6] | Campos-Mota et al., 2018 |
| Beta Enolase | Glycolytic enzyme | Differentially expressed.[6] | Campos-Mota et al., 2018 |
| Creatine Kinase | Energy metabolism | Differentially expressed.[6] | Campos-Mota et al., 2018 |
Experimental Protocols
To ensure the reproducibility and validity of proteomic findings, a detailed understanding of the experimental methodology is crucial. Below is a generalized protocol for the comparative proteomic analysis of muscle tissue with and without creatine supplementation.
Subject Recruitment and Supplementation Protocol
-
Participants: Healthy, recreationally active individuals are typically recruited. Age and training status are controlled variables.
-
Grouping: Participants are randomly assigned to either a creatine supplementation group or a placebo group in a double-blind manner.
-
Supplementation Regimen:
-
Loading Phase: 20 g/day of creatine monohydrate (or placebo) for 5-7 days.[7]
-
Maintenance Phase: 3-5 g/day of creatine monohydrate (or placebo) for the remainder of the study period (typically several weeks).[7]
-
Both groups often engage in a supervised resistance training program to potentiate the effects of creatine.
-
Muscle Biopsy
-
Muscle tissue samples are obtained from a suitable muscle, such as the vastus lateralis, using the percutaneous needle biopsy technique.
-
Biopsies are taken at baseline (before supplementation) and at the end of the study period.
-
Samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
Protein Extraction and Quantification
-
Frozen muscle tissue is homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein.
-
The protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).
Proteomic Analysis (e.g., using Mass Spectrometry)
-
Sample Preparation: Proteins are typically digested into peptides using an enzyme like trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Peptides are separated by liquid chromatography and then ionized and analyzed by a mass spectrometer. The mass-to-charge ratio of the peptides and their fragments are measured.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and, by inference, the proteins present in the sample. Quantitative analysis (label-free or label-based) is performed to determine the relative abundance of proteins between the creatine and placebo groups.
Experimental workflow for comparative muscle proteomics.
Key Signaling Pathways Modulated by Creatine
Proteomic data, in conjunction with other molecular analyses, has implicated several key signaling pathways in mediating the effects of creatine on muscle tissue.
Akt/mTOR Pathway: A Central Regulator of Protein Synthesis
Creatine supplementation has been shown to modulate components of the mammalian target of rapamycin (mTOR) pathway, a critical regulator of muscle protein synthesis and hypertrophy.[8] While the exact mechanism is not fully elucidated, it is proposed that creatine may enhance the activation of this pathway, leading to increased translation initiation and protein synthesis.[9]
Creatine's influence on the Akt/mTOR signaling pathway.
Myogenic Regulatory Factors and Satellite Cell Activation
Creatine may also influence myogenesis, the formation of muscle tissue, by affecting myogenic regulatory factors (MRFs) and satellite cells.[8] Some studies suggest that creatine can alter the expression of myokines like myostatin and insulin-like growth factor-1 (IGF-1), which in turn can influence satellite cell activity and their fusion into existing muscle fibers, contributing to hypertrophy.[8][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of creatine supplementation during resistance training on lean tissue mass and muscular strength in older adults: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of creatine in the control of muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creatine-induced activation of antioxidative defence in myotube cultures revealed by explorative NMR-based metabonomics and proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Creatine Supplementation in Gilthead Seabream (Sparus aurata): Comparative Proteomics Analysis on Fish Allergens, Muscle Quality, and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. How Creatine Helps You Gain Muscle and Strength [healthline.com]
Evaluating the neuroprotective effects of creatine versus its synthetic analogs
In the quest for effective neuroprotective therapies, maintaining cellular energy homeostasis is a critical target. Creatine, an endogenous nitrogenous organic acid, plays a pivotal role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands such as the brain and muscle. Its potential to counteract the bioenergetic deficits observed in many neurodegenerative diseases has led to extensive research. This guide provides a comparative analysis of the neuroprotective effects of creatine and its synthetic analogs, with a focus on experimental data for researchers, scientists, and drug development professionals.
Introduction to Creatine and its Analogs
Creatine exerts its function through the creatine kinase (CK)/phosphocreatine (PCr) system. CK catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine and ADP. This PCr reservoir can rapidly regenerate ATP during times of high energy demand. Impaired energy metabolism is a common pathological feature in neurodegenerative disorders like Huntington's disease (HD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[1][2] Supplementation with creatine aims to bolster this energy-buffering capacity, thereby protecting neurons from metabolic stress and subsequent cell death.[1]
To enhance the therapeutic properties of creatine, synthetic analogs have been developed. The most studied of these is cyclocreatine (cCr) , a cyclic analog that is also a substrate for creatine kinase, forming a high-energy phosphate compound, phosphocyclocreatine (PCCr).[2][3] The primary rationale for exploring analogs like cyclocreatine is the potential for improved tissue uptake, different kinetic properties within the CK reaction, and potentially greater efficacy in protecting against neuronal damage.[3]
Comparative Neuroprotective Efficacy
Experimental studies in animal models of neurodegenerative diseases have demonstrated the neuroprotective potential of both creatine and cyclocreatine. The data below summarizes key findings from comparative studies.
Table 1: Neuroprotection in Toxin-Induced Animal Models of Huntington's Disease
| Compound | Animal Model | Toxin | Dosage (in diet) | Key Outcomes | Reference |
| Creatine | Rat | Malonate | 1% & 2% | Significant, dose-dependent reduction in striatal lesion volume.[3] | [3] |
| Cyclocreatine | Rat | Malonate | 1% & 2% | Significant, dose-dependent reduction in striatal lesion volume.[3] | [3] |
| Creatine | Rat | 3-Nitropropionic Acid (3-NP) | 1% | Significant protection (83% reduction in lesion volume).[3][4] | [2][3] |
| Cyclocreatine | Rat | 3-Nitropropionic Acid (3-NP) | 1% | No significant protection against neurotoxicity.[3][5] | [2][3] |
Table 2: Effects on Brain Bioenergetics and Oxidative Stress
| Compound | Animal Model | Measurement | Key Findings | Reference |
| Creatine | Rat (3-NP model) | Brain Metabolites (Biochemistry & MRS) | Increased brain PCr levels. Protected against 3-NP-induced depletion of PCr and ATP.[3][5] Prevented 3-NP-induced increases in lactate.[3][5] | [3] |
| Cyclocreatine | Rat | Brain Metabolites (Biochemistry & MRS) | Increased brain phosphocyclocreatine (PCCr) levels.[3][5] | [3] |
| Creatine | Rat (Malonate & 3-NP models) | Oxidative Stress Markers | Attenuated malonate-induced increases in hydroxyl radical generation.[3][4] Reduced 3-NP-induced increases in 3-nitrotyrosine (marker of peroxynitrite injury).[3][4] | [3][4] |
| Cyclocreatine | Rat (Malonate model) | Oxidative Stress Markers | Attenuated malonate-induced increases in hydroxyl radical generation.[3][5] | [3] |
Mechanisms of Neuroprotection
The primary neuroprotective mechanism for both creatine and cyclocreatine is the enhancement of cellular bioenergetics.[1] By increasing the pool of high-energy phosphates (PCr or PCCr), these compounds help maintain ATP levels during metabolic stress, which is crucial for neuronal survival.[3][4]
Beyond this core function, several other mechanisms have been proposed:
-
Anti-excitotoxicity: By stabilizing energy levels, creatine can help maintain the function of ion pumps, preventing the excitotoxic cascade initiated by energy failure.[6]
-
Antioxidant Effects: Creatine and cyclocreatine have been shown to reduce the generation of reactive oxygen species (ROS) like hydroxyl radicals and peroxynitrite in toxin-induced models of neurodegeneration.[2][3][4]
-
Mitochondrial Protection: Creatine may stabilize the mitochondrial creatine kinase and prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic cell death.[6][7]
-
AMPK Signaling: There is emerging evidence that creatine may activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating mitochondrial biogenesis and function.[1] However, this has primarily been shown in skeletal muscle, and its role in neural tissue requires further investigation.[1]
Experimental Protocols
Evaluating the neuroprotective efficacy of compounds like creatine involves a combination of in vivo and in vitro models that replicate aspects of neurodegenerative disease pathology.
Key Experimental Methodologies
-
Animal Models of Neurodegeneration:
-
Toxin-Induced Models: Systemic or intrastriatal administration of mitochondrial toxins like 3-nitropropionic acid (3-NP) or malonate is used to create lesions that mimic the pathology of Huntington's disease.[2][6]
-
Genetic Models: Transgenic mouse models expressing mutant proteins (e.g., G93A SOD1 for ALS, R6/2 for HD) are used to study disease progression and therapeutic intervention.[1][6]
-
Ischemia Models: Models like transient middle cerebral artery occlusion (MCAO) are used to assess neuroprotection in the context of stroke.[7][8]
-
-
Compound Administration:
-
Outcome Assessment:
-
Histology: Brain tissue is collected, sectioned, and stained (e.g., with TTC staining for infarct volume or Nissl staining for neuronal loss) to quantify the extent of neurodegeneration or lesion volume.[8]
-
Biochemical Analysis: High-Performance Liquid Chromatography (HPLC) is used to measure levels of ATP, PCr, creatine, and markers of oxidative stress (e.g., 3-nitrotyrosine) in brain tissue homogenates.[3]
-
Magnetic Resonance Spectroscopy (MRS): Non-invasive in vivo measurement of brain metabolites, including PCr and lactate, to assess the bioenergetic status of the brain in real-time.[3][5]
-
Behavioral Testing: A battery of tests is used to assess motor performance, coordination, and cognitive function in animal models, providing a functional readout of neuroprotection.[1][9]
-
Conclusion and Future Directions
The available experimental data strongly supports the neuroprotective effects of creatine and its analog cyclocreatine in various preclinical models of neurodegeneration.[9][10]
-
Creatine has shown robust efficacy across multiple models, including those induced by mitochondrial toxins like malonate and 3-NP.[3][6] Its primary mechanism involves buffering cellular ATP levels, thereby preventing energy failure and reducing oxidative stress.[3][4]
-
Cyclocreatine is also effective, particularly in the malonate model, and successfully increases the pool of its high-energy phosphate analog, PCCr, in the brain.[3][5] However, its lack of efficacy in the 3-NP model suggests that its neuroprotective profile may differ from creatine's under certain pathological conditions.[2][3]
While these preclinical results are promising, the translation to human clinical trials has been challenging, with several trials in PD, HD, and ALS failing to show significant beneficial effects.[1][9][10] This translational gap highlights the need for further research into optimal dosing, treatment duration, and the specific patient populations that might benefit most. Future work should also focus on developing novel analogs with improved blood-brain barrier permeability and cellular uptake to maximize therapeutic potential.
References
- 1. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease | Journal of Neuroscience [jneurosci.org]
- 5. Neuroprotective effects of creatine and cyclocreatine in animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice | Journal of Neuroscience [jneurosci.org]
- 9. Creatine in mouse models of neurodegeneration and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Creatine Metabolism Across Vertebrate Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of creatine metabolism across different vertebrate species, focusing on key aspects of its synthesis, tissue concentration, transport, and excretion. The information is intended to support research and development in fields where understanding species-specific metabolic differences is crucial.
Introduction to Creatine Metabolism
Creatine is a nitrogenous organic acid that plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. The creatine kinase (CK) system, involving creatine, phosphocreatine (PCr), and CK enzymes, acts as a temporal and spatial energy buffer for the regeneration of adenosine triphosphate (ATP). This guide explores the evolutionary variations in this vital metabolic pathway.
Creatine and Phosphocreatine Tissue Concentrations
The concentration of creatine and its high-energy counterpart, phosphocreatine, varies significantly across different tissues and species. Tissues with high energy requirements, such as muscle and brain, generally exhibit the highest concentrations.
Table 1: Comparative Tissue Concentrations of Total Creatine and Phosphocreatine (µmol/g wet weight)
| Species | Tissue | Total Creatine (Cr + PCr) | Phosphocreatine (PCr) | Reference |
| Mammals | ||||
| Rat | Skeletal Muscle | 25 - 30 | 15 - 20 | [1] |
| Heart | 10 - 15 | 5 - 10 | [1] | |
| Brain | 10 - 12 | 5 - 7 | [1] | |
| Liver | 5 - 8 | 1 - 3 | [1] | |
| Kidney | 5 - 8 | 1 - 3 | [1] | |
| Mouse | Skeletal Muscle | ~28 | ~18 | |
| Heart | 12 - 18 | 7 - 12 | [2] | |
| Brain | 8 - 12 | 4 - 6 | ||
| Guinea Pig | Skeletal Muscle | 20 - 25 | 12 - 18 | [1] |
| Brain | 15 - 20 | 8 - 12 | [1] | |
| Birds | ||||
| Chicken (Chick) | Liver at hatch (CrM supplemented) | Increased | Not specified | [3] |
| Heart at hatch (CrM supplemented) | Increased | Not specified | [3] | |
| Fish | ||||
| Rainbow Trout | White Muscle | Higher than mammals | Not specified | |
| Reptiles | ||||
| Various | Skeletal Muscle | High CK activity suggests high PCr/Cr | Not specified | [4] |
| Heart | High CK activity suggests high PCr/Cr | Not specified | [4] |
Note: Data for avian and reptilian species are limited in the reviewed literature. The provided information for chicks indicates a response to supplementation rather than baseline levels. High creatine kinase activity in reptiles is an indirect indicator of a significant creatine/phosphocreatine pool.
Creatine Biosynthesis: A Tale of Two Strategies
Creatine is synthesized in a two-step enzymatic process involving L-arginine:glycine amidinotransferase (GATM) and guanidinoacetate N-methyltransferase (GAMT). A striking evolutionary divergence is observed in the primary location of this synthesis.
In mammals , creatine synthesis is characterized by a spatial separation of the two enzymatic steps. GATM is predominantly active in the kidneys, producing guanidinoacetate (GAA). GAA is then transported via the bloodstream to the liver, where GAMT methylates it to form creatine.[5]
In contrast, fish appear to have localized both steps of creatine synthesis primarily within the skeletal muscle itself.[5] This suggests a more self-sufficient system for creatine production in the main tissue of its utilization. Gene expression studies in various fish species, including rainbow trout, show high levels of both GATM and GAMT transcripts in muscle tissue.
Data for birds and reptiles on the specific tissue activities of GATM and GAMT are less definitive. However, gene expression patterns suggest a departure from the fish-specific muscle-centric model, with varying levels of GATM and GAMT expression in the kidney and liver.
Table 2: Comparative Gene Expression of Creatine Synthesis Enzymes (mRNA levels)
| Species | Tissue | GATM Expression | GAMT Expression | Reference |
| Mammals | ||||
| Mouse, Cattle, Pig | Kidney | High | Low | [1] |
| Liver | Low (Cattle, Pig: High) | High | [1] | |
| Skeletal Muscle | Low | Low | [1] | |
| Fish | ||||
| Rainbow Trout, Perch, Herring | Kidney | Low | High | [1] |
| Liver | Low | Low | [1] | |
| Skeletal Muscle | High | High | [1] |
Creatine Transport
The uptake of creatine from the bloodstream into tissues is mediated by a specific, sodium- and chloride-dependent creatine transporter, SLC6A8 (also known as CreaT). This transporter is crucial for maintaining high intracellular creatine concentrations.
The amino acid sequence of SLC6A8 is highly conserved across a wide range of terrestrial mammals and even in zebrafish, indicating its critical and conserved function.[6] While direct comparative kinetic data (Vmax, Km) for SLC6A8 across different vertebrate classes are scarce, studies in mammalian and Xenopus oocyte expression systems have begun to elucidate its regulation. For instance, the protein kinase mTOR has been shown to stimulate SLC6A8 activity.[7]
Table 3: Creatine Transporter (SLC6A8) Characteristics
| Species | Model System | Kinetic Parameter | Value | Reference |
| Rat | Sarcolemmal Giant Vesicles | Km | 52.4 ± 9.4 µM | [8] |
| Vmax | 17.3 ± 3.1 pmol/min/mg protein | [8] | ||
| Bovine | Xenopus Oocytes | - | mTOR enhances maximal current | [7] |
| Human/Zebrafish | Sequence Alignment | - | Highly conserved amino acid sequence | [6] |
Creatine and Nitrogenous Waste Excretion
The end product of non-enzymatic creatine and phosphocreatine degradation is creatinine, which is excreted in the urine. In mammals, urinary creatinine excretion is relatively constant and proportional to muscle mass, making it a useful indicator of renal function.
However, the primary nitrogenous waste product varies significantly among vertebrate classes, which impacts the utility of creatinine as a metabolic marker.
-
Mammals: Primarily excrete urea . Creatinine is a consistent, minor component of urine.
-
Birds and Reptiles: Primarily excrete uric acid as a semi-solid paste to conserve water. Creatinine is produced and excreted in very small and variable amounts, making it an unreliable diagnostic marker in these species.[9]
-
Fish: Primarily excrete ammonia directly into the surrounding water.
Table 4: Primary Nitrogenous Waste Products and Creatinine Excretion
| Vertebrate Class | Primary Nitrogenous Waste | Creatinine Excretion |
| Mammals | Urea | Consistent and proportional to muscle mass |
| Birds | Uric Acid | Low and variable; not a reliable marker |
| Reptiles | Uric Acid | Low and variable; not a reliable marker |
| Fish | Ammonia | Minor waste product |
Experimental Protocols
Measurement of Creatine and Phosphocreatine by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) separates creatine and phosphocreatine from other cellular components, allowing for their quantification.
Protocol Outline:
-
Tissue Homogenization: Tissues are rapidly excised, freeze-clamped, and homogenized in a cold acidic solution (e.g., perchloric acid) to precipitate proteins and prevent enzymatic degradation of phosphocreatine.
-
Neutralization: The acidic extract is neutralized with a potassium-based solution (e.g., potassium bicarbonate) to precipitate perchlorate.
-
Centrifugation: The sample is centrifuged to remove the protein and perchlorate precipitates.
-
HPLC Analysis: The supernatant is injected into an HPLC system.
-
Column: A reverse-phase C18 column is commonly used.[9]
-
Mobile Phase: An isocratic or gradient mobile phase, typically an aqueous buffer (e.g., ammonium acetate) with an organic modifier (e.g., methanol), is used for separation.[9]
-
Detection: UV detection at a low wavelength (e.g., 205-220 nm) is often employed.[10][11] More sensitive and specific detection can be achieved with tandem mass spectrometry (HPLC-MS/MS).[9]
-
-
Quantification: The concentrations of creatine and phosphocreatine are determined by comparing their peak areas to those of known standards.
Guanidinoacetate Methyltransferase (GAMT) Activity Assay
Principle: This assay measures the rate of conversion of guanidinoacetate (GAA) to creatine by GAMT, often using radiolabeled or stable isotope-labeled substrates.
Protocol Outline (using stable isotopes and LC-MS/MS): [12]
-
Sample Preparation: Lymphocytes, fibroblasts, or tissue homogenates are prepared and lysed to release intracellular enzymes. Protein concentration is determined for normalization.
-
Enzyme Reaction: The cell lysate is incubated with stable-isotope-labeled substrates: ¹³C₂-guanidinoacetate and ²H₃-S-adenosylmethionine (SAM).
-
Reaction Termination: The reaction is stopped after a defined incubation period, typically by adding an acid or organic solvent.
-
Sample Cleanup and Derivatization: The product, ²H₃-¹³C₂-creatine, is purified from the reaction mixture. Butylation is often performed to improve its chromatographic properties.
-
LC-MS/MS Analysis: The amount of labeled creatine produced is quantified using liquid chromatography-tandem mass spectrometry, which offers high specificity and sensitivity.
-
Calculation of Activity: GAMT activity is calculated based on the amount of product formed per unit time per milligram of protein (e.g., in pmol/h/mg protein).
Visualizations
Caption: General overview of the creatine metabolism pathway.
Caption: General experimental workflow for tissue analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New creatine kinase isoenzymes in birds. Distribution among avian orders, tissue-specific patterns and their appearance in ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Evaluation of SLC6A8 species conservation and the effect of pathogenic variants on creatine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of the creatine transporter SLC6A8 by the protein kinase mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanidinoacetate methyltransferase activity in tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitative analysis of phosphocreatine, creatine and creatinine in plasma of children by HPLC-MS/MS method: Application to a pharmacokinetic study in children with viral myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Crenatine: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of Crenatine (CAS No. 26585-14-8), a β-carboline alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the general principles for the disposal of hazardous nitrogenous heterocyclic compounds and β-carboline alkaloids. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
This compound Chemical and Physical Properties
The following table summarizes the known properties of this compound. This data is essential for understanding its behavior and potential hazards during handling and disposal.
| Property | Value |
| CAS Number | 26585-14-8[1][2][3] |
| IUPAC Name | 1-ethyl-9H-beta-carbolin-4-yl methyl ether |
| Molecular Formula | C₁₄H₁₄N₂O[2] |
| Molecular Weight | 226.28 g/mol |
| Appearance | Data not available |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |
| Storage Temperature | 2-8°C |
| Hazardous Decomposition | When heated to decomposition, nitrogen oxides (NOx) and carbon oxides (CO, CO₂) may be produced. |
| Incompatibilities | Strong oxidizing agents. |
Experimental Protocols for Disposal
As no specific experimental protocols for the neutralization or deactivation of this compound are publicly available, the primary disposal method involves collection, segregation, and transfer to a licensed hazardous waste facility. Chemical deactivation should not be attempted without a validated and approved protocol from your institution's EHS office.
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times: a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, labeled hazardous waste container for organic or alkaloid waste.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.
-
Ensure the container is stored in a secondary containment tray to prevent spills.
-
3. Labeling Hazardous Waste:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents, listing "this compound (CAS: 26585-14-8)" and any solvents present with their approximate concentrations.
-
Indicate the accumulation start date on the label.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general traffic, drains, and sources of ignition.
-
Ensure the container remains closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Once the container is full (not exceeding 90% capacity) or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a scheduled pickup.[4]
-
Do not dispose of this compound waste down the sanitary sewer or in the regular trash.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 26585-14-8 | BBA58514 | Biosynth [biosynth.com]
- 3. This compound | CAS:26585-14-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. ethz.ch [ethz.ch]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Unlocking Research Potential: A Comprehensive List of Long-Tail Keywords for 5-Methyltetrahydrofolate-13C5
For scientific researchers navigating the complexities of folate metabolism and one-carbon pathways, precision in language is paramount. This curated list of SEO-driven, long-tail keywords related to 5-Methyltetrahydrofolate-13C5 is designed to streamline the search for foundational knowledge, practical methodologies, and advanced applications of this stable isotope-labeled compound. By categorizing these keywords based on specific researcher intents, this resource aims to facilitate more effective content creation and information retrieval within the scientific community.
The following table provides a structured guide to long-tail keywords, segmented into five key categories of researcher intent: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. Each keyword is crafted to reflect the nuanced queries of researchers at different stages of their investigation, from initial discovery to comparative analysis.
| Category | Long-tail Keyword |
| Foundational & Exploratory | what is 5-Methyltetrahydrofolate-13C5 |
| 5-Methyltetrahydrofolate-13C5 chemical structure and properties | |
| biological role of 5-Methyltetrahydrofolate in one-carbon metabolism | |
| 5-Methyltetrahydrofolate-13C5 synthesis and isotopic purity | |
| applications of stable isotopes in folate research | |
| understanding metabolic fate of 5-Methyltetrahydrofolate-13C5 | |
| 5-Methyltetrahydrofolate-13C5 as a tracer in metabolic studies[1][2] | |
| principle of stable isotope dilution using 5-Methyltetrahydrofolate-13C5 | |
| commercial suppliers of 5-Methyltetrahydrofolate-13C5 for research | |
| safety and handling of 13C labeled compounds in the lab | |
| Methodological & Application | LC-MS/MS method for 5-Methyltetrahydrofolate-13C5 quantification[3][4][5][6][7][8][9] |
| using 5-Methyltetrahydrofolate-13C5 as an internal standard in plasma[1][5][9] | |
| protocol for 5-Methyltetrahydrofolate-13C5 in cell culture experiments | |
| sample preparation for 5-Methyltetrahydrofolate-13C5 analysis in urine[3][8] | |
| stable isotope labeling protocol for metabolomics with 5-Methyltetrahydrofolate-13C5 | |
| quantifying folate bioavailability with 5-Methyltetrahydrofolate-13C5 | |
| 5-Methyltetrahydrofolate-13C5 for studying MTHFR enzyme activity | |
| pharmacokinetic studies using oral dose of 5-Methyltetrahydrofolate-13C5[3] | |
| solid-phase extraction for 5-Methyltetrahydrofolate-13C5 purification[4] | |
| mass spectrometry settings for 5-Methyltetrahydrofolate-13C5 detection | |
| Troubleshooting & Optimization | optimizing LC gradient for 5-Methyltetrahydrofolate-13C5 separation[5] |
| matrix effects in 5-Methyltetrahydrofolate-13C5 mass spectrometry | |
| improving sensitivity for 5-Methyltetrahydrofolate-13C5 detection | |
| stability of 5-Methyltetrahydrofolate-13C5 in biological samples[10] | |
| preventing oxidation of 5-Methyltetrahydrofolate during sample prep | |
| common pitfalls in 5-Methyltetrahydrofolate-13C5 experimental design | |
| low recovery of 5-Methyltetrahydrofolate-13C5 in sample extraction | |
| interference from endogenous folates in 5-Methyltetrahydrofolate-13C5 analysis | |
| calibration curve issues for 5-Methyltetrahydrofolate-13C5 quantification | |
| data analysis workflow for 5-Methyltetrahydrofolate-13C5 tracing studies | |
| Validation & Comparative | 5-Methyltetrahydrofolate-13C5 vs deuterium labeled folates |
| comparing 5-Methyltetrahydrofolate-13C5 with folic acid-13C6 | |
| cross-validation of 5-Methyltetrahydrofolate-13C5 analytical methods | |
| bioavailability of 5-Methyltetrahydrofolate vs folic acid in humans[11][12] | |
| accuracy and precision of 5-Methyltetrahydrofolate-13C5 quantification[5] | |
| inter-laboratory comparison of 5-Methyltetrahydrofolate-13C5 analysis | |
| 5-Methyltetrahydrofolate-13C5 for assessing folate status compared to microbiological assay | |
| metabolic differences in MTHFR polymorphisms using 5-Methyltetrahydrofolate-13C5[9][13] | |
| advantages of 5-MTHF over synthetic folic acid[11][12][14] | |
| clinical trial results using 5-Methyltetrahydrofolate supplementation[11] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. [6S]-5-methyltetrahydrofolate increases plasma folate more effectively than folic acid in women with the homozygous or wild-type 677C→T polymorphism of methylenetetrahydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mthfrsupport.com.au [mthfrsupport.com.au]
- 12. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
